molecular formula C4H2F6O B3041556 2,2-Bis(trifluoromethyl)oxirane CAS No. 31898-68-7

2,2-Bis(trifluoromethyl)oxirane

Cat. No.: B3041556
CAS No.: 31898-68-7
M. Wt: 180.05 g/mol
InChI Key: NYZSKEULTVZUAW-UHFFFAOYSA-N
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Description

2,2-Bis(trifluoromethyl)oxirane is a useful research compound. Its molecular formula is C4H2F6O and its molecular weight is 180.05 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2-Bis(trifluoromethyl)oxirane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2-Bis(trifluoromethyl)oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Bis(trifluoromethyl)oxirane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-bis(trifluoromethyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H2F6O/c5-3(6,7)2(1-11-2)4(8,9)10/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZSKEULTVZUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80953823
Record name 2,2-Bis(trifluoromethyl)oxirane
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Molecular Weight

180.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31898-68-7
Record name 2,2-Bis(trifluoromethyl)oxirane
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URL https://commonchemistry.cas.org/detail?cas_rn=31898-68-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxirane, 2,2-bis(trifluoromethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Bis(trifluoromethyl)oxirane
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Record name 3,3,3,-Trifluoro-2-(trifluoromethyl)-1,2-propenoxide
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Foundational & Exploratory

2,2-Bis(trifluoromethyl)oxirane synthesis from hexafluoroisobutene

[1]

Executive Summary & Strategic Context

2,2-Bis(trifluoromethyl)oxirane , also known as Hexafluoroisobutylene Oxide (HFIBO), is a critical fluorinated building block.[1] Unlike standard epoxides, the presence of two geminal trifluoromethyl (

For the drug development professional, this molecule is a gateway to the hexafluoroisobutyl moiety—a metabolically stable, lipophilic, yet polar motif that serves as a bioisostere for the isobutyl group (e.g., in leucine analogs). In materials science, it is a monomer for transparent, low-refractive-index fluoropolymers.[1]

This guide details the Nucleophilic Epoxidation of Hexafluoroisobutene (HFIB). Unlike electron-rich alkenes that react with electrophilic oxidants (e.g., mCPBA), HFIB is electron-poor and requires a hypohalite-based nucleophilic route.[1]

Critical Safety & Handling (Read Before Experimentation)

WARNING: This protocol involves handling Hexafluoroisobutene (HFIB) , a toxic gas, and potentially Perfluoroisobutene (PFIB) , a Schedule 2 Chemical Warfare Agent often found as a trace impurity in HFIB sources.[1]

HazardDescriptionMitigation Strategy
HFIB Toxicity Acute Tox. 3 (Inhalation).[1] Colorless gas (bp 14.5°C).[1]Work strictly in a functioning fume hood.[1] Use a closed system with a dry-ice condenser.[1]
PFIB Impurity Extremely toxic (LC50 ~0.5 ppm).[1] Pulmonary edema risk.[1]Ensure HFIB source is certified low-PFIB.[1] Use a scrubber (amine/charcoal) for off-gassing.[1]
Reactivity HFIBO is an alkylating agent.[1]Wear butyl rubber gloves.[1] Avoid contact with strong nucleophiles until desired.[1]
Pressure HFIB is a gas at RT.[1][2]Use pressure-rated glassware or autoclaves if scaling up.[1] For lab scale, maintain T < 5°C.

Reaction Mechanism: The Nucleophilic Pathway

Standard electrophilic epoxidation fails here because the double bond of HFIB is severely deactivated by the six fluorine atoms. The synthesis relies on the Weitz-Scheffer type nucleophilic epoxidation using hypochlorite (

Mechanism Description
  • Nucleophilic Attack: The hypochlorite anion (

    
    ) attacks the terminal methylene (
    
    
    ) carbon, which is less sterically hindered and more susceptible to nucleophilic attack than the internal carbon.
  • Carbanion Stabilization: This generates a carbanion at the internal carbon.[1] The negative charge is stabilized by the strong inductive electron-withdrawing effect of the two

    
     groups.
    
  • Ring Closure: The carbanion performs an intramolecular nucleophilic substitution (

    
    -like) on the oxygen, displacing the chloride ion (
    
    
    ) to close the epoxide ring.

HFIB_Epoxidation_Mechanismcluster_legendMechanism LogicHFIBHexafluoroisobutene(CF3)2C=CH2IntermediateCarbanion Intermediate[(CF3)2C(-)-CH2-O-Cl]HFIB->Intermediate+ OCl- (Attack at CH2)OClHypochlorite(OCl-)OCl->IntermediateTSRing Closure(Intramolecular Subst.)Intermediate->TSHFIBO2,2-Bis(trifluoromethyl)oxiraneProductTS->HFIBOClChloride(Cl-)TS->ClTextDriven by EWG stabilizationof the carbanion

Caption: Nucleophilic epoxidation pathway of electron-deficient HFIB via hypochlorite attack.

Experimental Protocol: Hypochlorite Oxidation

This protocol is adapted for a laboratory scale (approx. 50-100 mmol) using standard glassware.[1] For larger scales, a pressure reactor is recommended.[1]

Reagents & Equipment
  • Substrate: Hexafluoroisobutene (HFIB) gas.[1][2]

  • Oxidant: Sodium Hypochlorite (NaOCl) solution, commercial grade (10–13% active chlorine).[1]

  • Solvent: Acetonitrile (MeCN) – acts as a co-solvent to solubilize HFIB.[1]

  • Catalyst (Optional but Recommended): Tetrabutylammonium hydrogen sulfate (TBAHS) (1 mol%) as a Phase Transfer Catalyst (PTC).[1]

  • Setup: 3-neck round bottom flask, dry-ice/acetone reflux condenser (critical), internal thermometer, gas inlet tube, magnetic stir bar.

Step-by-Step Methodology

1. System Preparation

  • Assemble the 3-neck flask with the dry-ice condenser and gas inlet.

  • Cool the reaction flask in an ice/salt bath to -5°C to 0°C .

  • Crucial: The condenser must be charged with dry ice/acetone (-78°C) throughout the reaction to prevent the escape of HFIB (bp 14.5°C).

2. Charging the Reactor

  • Add Acetonitrile (50 mL) and TBAHS (0.5 g) to the flask.

  • Add NaOCl solution (150 mL, excess) .

  • Note: The biphasic mixture should be stirred vigorously (>800 rpm) to ensure emulsion formation.

3. HFIB Addition

  • Connect the HFIB cylinder to the gas inlet via a trap.

  • Slowly bubble HFIB (gas) into the reaction mixture.

  • Rate Control: Monitor the internal temperature. Do not allow the temperature to rise above 5°C . The reaction is exothermic.

  • Continue addition until the stoichiometric amount (or slight excess) of HFIB is added.

4. Reaction Phase

  • Once addition is complete, maintain stirring at 0°C for 2–4 hours .

  • Monitoring: Aliquots can be analyzed by GC-MS or 19F NMR.[1]

    • Endpoint: Disappearance of the alkene peak (HFIB) and appearance of the epoxide signal.

    • 19F NMR Shift: HFIB typically shows a doublet/septet pattern; HFIBO will show a distinct singlet (or chemically equivalent signal) upfield relative to the alkene.

5. Workup & Isolation

  • Phase Separation: Stop stirring. The fluorinated product is dense and may form a lower layer or remain dissolved in the organic fraction depending on the acetonitrile ratio.

  • Extraction: If layers are not distinct, dilute with cold water to separate the organic phase.[1] Extract the aqueous layer with a small amount of dichloromethane (DCM) or cold diethyl ether.

  • Drying: Dry the combined organic layers over anhydrous

    
    .
    
  • Distillation: This is the critical purification step.

    • HFIBO Boiling Point: 41–42°C .[1][3]

    • Use a fractionating column.[1] Collect the fraction boiling at 41–42°C.[3]

    • Note: Unreacted HFIB (bp 14.5°C) will come off first (collect in a cold trap and neutralize).[1]

Data Summary Table
ParameterSpecificationNotes
Stoichiometry HFIB : NaOCl (1 : 1.5 - 2.[1]0)Excess oxidant ensures conversion.[1]
Temperature -5°C to 5°CCritical to retain HFIB reactant.[1]
Time 2 – 4 HoursMonitor by GC.[1]
Yield 65 – 75%Typical isolated yield.[1]
Appearance Clear, colorless liquidPungent, ether-like odor.[1]
Boiling Point 41 – 42°C@ 760 mmHg.[1]

Applications: Ring Opening to Tertiary Alcohols

The primary utility of HFIBO in drug discovery is its reactivity with nucleophiles to form 1,1-bis(trifluoromethyl)-2-substituted ethanols .

General Reaction:

  • Amines: Reacts with primary/secondary amines to form

    
    -amino alcohols (isosteres of amino acids).[1]
    
  • Thiols: Forms

    
    -hydroxy sulfides.[1]
    
  • Hydrolysis: Acidic hydrolysis yields the diol, though the

    
     bonds stabilize the ring against simple hydrolysis compared to non-fluorinated analogs.
    

HFIBO_Reactivitycluster_productsNucleophilic Ring OpeningHFIBO2,2-Bis(trifluoromethyl)oxiraneProd1Amino Alcohol(R2N-CH2-C(CF3)2-OH)HFIBO->Prod1+ Amines (R2NH)Prod2Hydroxy Sulfide(RS-CH2-C(CF3)2-OH)HFIBO->Prod2+ Thiols (RSH)Prod3Alkoxy Alcohol(RO-CH2-C(CF3)2-OH)HFIBO->Prod3+ Alcohols (ROH) / Base

Caption: Divergent synthesis of fluorinated building blocks from HFIBO.

References

  • Preparation of hexafluoroisobutene epoxide (Patent US7557225B2).
  • Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane . ResearchGate. [Link]

  • 2,2-Bis(trifluoromethyl)oxirane Compound Summary . PubChem.[1] [Link][1]

  • Epoxidation of Electron-Deficient Alkenes . Chemistry LibreTexts. [Link]

2,2-Bis(trifluoromethyl)oxirane chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Utility in Fluorine Chemistry

Executive Summary

2,2-Bis(trifluoromethyl)oxirane (CAS: 31898-68-7), often referred to as Hexafluoroisobutylene Oxide (HFIBO) , is a specialized fluorinated building block critical to the synthesis of trifluoromethylated tertiary alcohols.[1][2] Unlike non-fluorinated epoxides, HFIBO exhibits unique reactivity driven by the potent electron-withdrawing nature of the two trifluoromethyl (


) groups.

This guide provides a comprehensive technical analysis of HFIBO, focusing on its structural properties, a field-proven synthesis protocol via phase-transfer catalysis, and its regioselective ring-opening mechanisms. It is designed for medicinal chemists and materials scientists seeking to introduce gem-bis(trifluoromethyl) motifs into drug candidates or high-performance polymers.

Chemical Identity & Structural Analysis[1][3]

The molecule consists of an oxirane (epoxide) ring substituted at the 2-position with two trifluoromethyl groups.[1][3][4] The extreme electronegativity of the six fluorine atoms creates a highly polarized, electron-deficient ring system.

Nomenclature & Identifiers
Parameter Data
IUPAC Name 2,2-Bis(trifluoromethyl)oxirane
Common Name Hexafluoroisobutylene oxide (HFIBO)
CAS Number 31898-68-7
Molecular Formula

Molecular Weight 180.05 g/mol
SMILES FC(F)(F)C1(CO1)C(F)(F)F
Physical Properties
Property Value Relevance
Boiling Point 41–42 °CHighly volatile; requires refrigerated storage and handling in well-ventilated hoods.
Density ~1.65 g/cm³Significantly denser than water/organic solvents, aiding phase separation in biphasic synthesis.
Appearance Colorless liquidClear, mobile liquid at room temperature.

Synthesis Protocol: Hypochlorite Oxidation of HFIB

While early routes utilized the hazardous reaction of hexafluoroacetone with diazomethane, the preferred industrial and laboratory method involves the epoxidation of hexafluoroisobutylene (HFIB) using sodium hypochlorite (NaOCl) under Phase Transfer Catalysis (PTC). This method avoids explosive diazo intermediates and offers high yields (65–75%).

Reaction Logic

The electron-deficient double bond of HFIB is resistant to standard electrophilic epoxidation (e.g., mCPBA). Instead, the reaction proceeds via a nucleophilic mechanism where the hypochlorite anion attacks the alkene, facilitated by a quaternary ammonium salt (PTC) that shuttles the oxidant into the organic phase.

Step-by-Step Protocol

Reagents:

  • Hexafluoroisobutylene (HFIB) (Gas/Liquid, bp ~14°C)

  • Sodium Hypochlorite (NaOCl) solution (10–12% active chlorine)

  • Phase Transfer Catalyst: Tetrabutylammonium hydrogensulfate (

    
    ) or TEBA
    
  • Solvent: Dichloromethane (

    
    ) or 1,2-dichloroethane
    
  • Temperature Control: Ice/Water bath (0–5 °C)

Procedure:

  • Preparation: Charge a jacketed reactor with NaOCl solution and the phase transfer catalyst. Cool the mixture to 0 °C.

  • Addition: Slowly introduce HFIB (condensed or gas sparge) into the vigorously stirred mixture. The reaction is exothermic; maintain internal temperature <10 °C to prevent polymerization or off-gassing.

  • Reaction: Stir vigorously for 2–4 hours. The PTC ensures rapid transfer of

    
     across the interface.
    
  • Work-up: Stop agitation. The dense organic layer (containing HFIBO) will separate.

  • Purification: Separate the organic phase. Wash with water to remove residual salts. Dry over anhydrous

    
    .
    
  • Distillation: Fractionally distill the crude product. Collect the fraction boiling at 41–42 °C.

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: HFIB (Alkene) Reagents Add: NaOCl (aq) + PTC Solvent: CH2Cl2 Start->Reagents Reaction Reaction Phase Temp: 0-5°C Time: 2-4h Reagents->Reaction Nucleophilic Epoxidation Separation Phase Separation (Dense Organic Layer) Reaction->Separation Purification Drying (MgSO4) & Distillation (41-42°C) Separation->Purification Product Product: 2,2-Bis(trifluoromethyl)oxirane Purification->Product

Figure 1: Workflow for the synthesis of 2,2-bis(trifluoromethyl)oxirane via hypochlorite oxidation.

Reactivity & Mechanism: Regioselective Ring Opening

The reactivity of 2,2-bis(trifluoromethyl)oxirane is defined by the steric and electronic influence of the two


 groups.
Mechanism of Nucleophilic Attack

Unlike propylene oxide, where nucleophilic attack can occur at either carbon depending on conditions, HFIBO undergoes exclusive regioselective attack at the unsubstituted methylene (


) carbon .
  • Steric Hindrance: The two bulky

    
     groups at position 2 effectively block nucleophilic access to that carbon.
    
  • Electronic Effect: The

    
     groups are strong electron-withdrawing groups (EWG), making the ring highly electrophilic. However, the attack is directed to the less hindered C3 (
    
    
    
    ) position.

General Reaction:



Key Transformations
  • Hydrolysis: Yields 3,3,3-trifluoro-2-(trifluoromethyl)propane-1,2-diol.

  • Alcoholysis: Reaction with alcohols (

    
    ) yields fluorinated ether-alcohols (
    
    
    
    ).
  • Aminolysis: Reaction with amines yields

    
    -amino tertiary alcohols.
    
Reactivity Pathway Diagram

ReactivityPathway Epoxide 2,2-Bis(trifluoromethyl)oxirane (Electrophile) TS Transition State Attack at CH2 (Steric Control) Epoxide->TS Nucleophile Nucleophile (Nu:) (Amines, Alcohols, Thiols) Nucleophile->TS Intermediate Alkoxide Intermediate Nu-CH2-C(CF3)2-O(-) TS->Intermediate Ring Opening Product Final Product Tertiary Alcohol Nu-CH2-C(CF3)2-OH Intermediate->Product Protonation (H+)

Figure 2: Mechanism of regioselective ring opening driven by steric blocking of the


-substituted carbon.

Applications in Drug Discovery & Materials

Medicinal Chemistry

The


 group is a classic bioisostere for the isopropyl group or chlorine atom, enhancing metabolic stability (blocking P450 oxidation sites) and increasing lipophilicity.
  • Tertiary Alcohol Scaffold: The ring-opening products contain a tertiary alcohol adjacent to two

    
     groups. This motif is resistant to oxidation and can serve as a stable polar head group in drug candidates.
    
  • Linker Chemistry: The epoxide serves as a "linchpin" to connect a fluorinated tail to a pharmacophore via the methylene group.

Materials Science[5]
  • Fluoropolymers: HFIBO is used as a monomer or comonomer to introduce rigid, fluorinated segments into polyethers, improving thermal stability and reducing surface energy.

  • Photoresists: Derivatives of HFIBO are utilized in the synthesis of transparency-enhancing additives for 157 nm and 193 nm lithography photoresists.

Safety & Handling Protocols

Warning: 2,2-Bis(trifluoromethyl)oxirane is a hazardous fluorinated compound.[4] Strict adherence to safety protocols is mandatory.

Hazard Category Description Mitigation
Flammability Highly Flammable Liquid and Vapor (H226).Ground all equipment. Use spark-proof tools. Store under inert gas (

).
Toxicity Potential acute toxicity if inhaled or swallowed.Handle only in a certified chemical fume hood. Wear full PPE (gloves, goggles, lab coat).
Reactivity Reacts violently with strong nucleophiles/bases.Add reagents slowly. Control exotherms with cooling baths.
Storage Volatile (bp 41°C).Store in a dedicated flammables refrigerator (2–8 °C). Keep container tightly sealed.

References

  • PubChem. (n.d.).[1] 2,2-Bis(trifluoromethyl)oxirane Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Shainyan, B. A., & Sherstyannikova, L. V. (2013). Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. Journal of Fluorine Chemistry.

  • Organic Syntheses. (1970). Bis(trifluoromethyl)diazomethane [Precursor Chemistry Context]. Org. Synth. 1970, 50,[5] 6. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectroscopy of 2,2-bis(trifluoromethyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data of 2,2-bis(trifluoromethyl)oxirane. As a highly reactive fluorinated epoxide, this compound serves as a critical building block in the synthesis of complex fluorinated molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] A thorough understanding of its structural characterization is paramount for its effective utilization. This document synthesizes available spectroscopic information, outlines a detailed experimental protocol for data acquisition, and provides insights into the interpretation of the spectral data, thereby offering a comprehensive resource for researchers in the field.

Introduction: The Significance of 2,2-bis(trifluoromethyl)oxirane

2,2-bis(trifluoromethyl)oxirane, also known as hexafluoroisobutylene oxide, is a strained three-membered heterocyclic compound featuring two trifluoromethyl groups attached to the same carbon atom of the oxirane ring.[1] The strong electron-withdrawing nature of the two trifluoromethyl groups significantly influences the electron density distribution within the molecule, rendering the epoxide ring highly susceptible to nucleophilic attack. This inherent reactivity makes it a valuable intermediate for the introduction of the 1,1-bis(trifluoromethyl) moiety into a wide range of organic molecules.

The precise characterization of 2,2-bis(trifluoromethyl)oxirane is a prerequisite for its application in multi-step syntheses. Among the suite of analytical techniques available, ¹H NMR spectroscopy stands out as a powerful, non-destructive tool for confirming the structural integrity of the molecule. The proton NMR spectrum provides crucial information about the chemical environment of the methylene protons of the oxirane ring.

Molecular Structure and Expected ¹H NMR Spectral Features

The structure of 2,2-bis(trifluoromethyl)oxirane is relatively simple, consisting of a three-membered ring with two trifluoromethyl groups and two protons.

Figure 1: Molecular structure of 2,2-bis(trifluoromethyl)oxirane.

Based on this structure, the following features are anticipated in the ¹H NMR spectrum:

  • A Single Proton Environment: The two protons on the C3 carbon of the oxirane ring are chemically equivalent due to the free rotation around the C-C bond. Therefore, they are expected to give rise to a single resonance signal.

  • Chemical Shift: The protons are situated on a carbon atom adjacent to an oxygen atom within a strained three-membered ring and are influenced by the strongly electron-withdrawing trifluoromethyl groups. This environment is expected to deshield the protons, resulting in a chemical shift in the downfield region of the spectrum, likely between δ 2.5 and 4.0 ppm. For epoxides in general, the protons typically appear around 2.5-3.5 ppm.

  • Multiplicity: In a proton-decoupled spectrum, the two equivalent protons would appear as a singlet. However, due to coupling with the six equivalent fluorine atoms of the two trifluoromethyl groups, a more complex splitting pattern is expected. The signal for the CH₂ group will likely appear as a quartet due to coupling with the adjacent CF₃ groups (⁴JHF).

Synthesis of 2,2-bis(trifluoromethyl)oxirane

A common method for the synthesis of 2,2-bis(trifluoromethyl)oxirane involves the oxidation of 2,2-bis(trifluoromethyl)ethene (hexafluoroisobutylene).[2] A typical procedure utilizes an oxidizing agent such as sodium hypochlorite under phase-transfer catalysis conditions.[2]

Synthesis_Workflow Substrate 2,2-bis(trifluoromethyl)ethene Reaction Oxidation Reaction (0-5 °C) Substrate->Reaction Reagents Sodium Hypochlorite (NaOCl) Phase-Transfer Catalyst Reagents->Reaction Solvent Dichloromethane Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation Workup->Purification Product 2,2-bis(trifluoromethyl)oxirane Purification->Product

Caption: A generalized workflow for the synthesis of 2,2-bis(trifluoromethyl)oxirane.

Experimental Protocol for ¹H NMR Data Acquisition

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of 2,2-bis(trifluoromethyl)oxirane.

Materials and Equipment:

  • 2,2-bis(trifluoromethyl)oxirane sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2,2-bis(trifluoromethyl)oxirane.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the proton probe.

  • Data Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a standard pulse sequence for a ¹H spectrum.

    • Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

    • Set the relaxation delay to at least 5 seconds to ensure full relaxation of the protons.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

Interpreted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~3.1 - 3.5Quartet (q)~1.5 - 2.5 (⁴JHF)CH₂

Rationale for the Prediction:

  • The chemical shift is predicted to be in the downfield region due to the deshielding effects of the adjacent oxygen atom and the two trifluoromethyl groups.

  • The multiplicity is predicted to be a quartet due to the four-bond coupling (⁴JHF) between the two equivalent protons and the six equivalent fluorine atoms of the two CF₃ groups. The small magnitude of the coupling constant is typical for four-bond H-F coupling.

Conclusion

The ¹H NMR spectrum of 2,2-bis(trifluoromethyl)oxirane is a critical tool for its structural verification. The expected spectrum is simple, characterized by a single signal for the two equivalent methylene protons, which is anticipated to be a quartet in the downfield region of the spectrum. This technical guide provides a framework for the synthesis, data acquisition, and interpretation of the ¹H NMR spectrum of this important fluorinated building block, serving as a valuable resource for researchers in synthetic and medicinal chemistry.

References

  • ResearchGate. Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. [Link]

  • MDPI. 2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane. [Link]

  • Wikipedia. Hexafluoroisobutylene. [Link]

Sources

19F NMR spectroscopy of 2,2-bis(trifluoromethyl)oxirane

Technical Guide: F NMR Spectroscopy of 2,2-Bis(trifluoromethyl)oxirane

Executive Summary & Chemical Context

2,2-Bis(trifluoromethyl)oxirane (CAS: 31898-68-7) is a critical electrophile in organofluorine synthesis. Derived from the oxidation of hexafluoroisobutylene (HFIB), it serves as a gateway to gem-bis(trifluoromethyl) alcohols and amines—moieties that significantly modulate the lipophilicity (

Accurate spectroscopic characterization is essential due to the volatility of the compound (bp ~52–53 °C) and the potential for ring-opening or polymerization during storage. This guide provides a self-validating NMR protocol to confirm identity and purity.

Key Chemical Properties
PropertyValue
Formula

Molecular Weight 180.05 g/mol
Boiling Point ~52–53 °C
Symmetry

(Effective)
Key Reactivity Nucleophilic ring opening at C3 (sterically accessible)

Structural Analysis & Spectral Prediction

To interpret the NMR spectrum correctly, one must understand the molecule's symmetry and magnetic environment.

Symmetry and Equivalence

The molecule possesses a plane of symmetry that bisects the oxirane ring angle at the oxygen and the C2-C3 bond axis. Consequently:

  • Fluorine Environment: The two trifluoromethyl (

    
    ) groups attached to C2 are enantiotopic . In an achiral solvent (e.g., 
    
    
    , Acetone-
    
    
    ), they are chemically equivalent.
  • Expected Signal: A single resonance (singlet) is expected in the

    
    F spectrum. However, long-range coupling to the oxirane protons (
    
    
    ) may induce fine splitting.
Coupling Network
  • 
    F - 
    
    
    F:
    No coupling observed between equivalent
    
    
    groups.
  • 
    F - 
    
    
    H:
    The distance between the fluorine atoms on C2 and the protons on C3 represents a 4-bond path (
    
    
    ). While often unresolved in broad spectra, this
    
    
    coupling can manifest as a triplet (
    
    
    Hz) in high-resolution scans.

Experimental Protocol: F NMR Characterization

A. Sample Preparation

Warning: 2,2-Bis(trifluoromethyl)oxirane is volatile. Handle in a fume hood and use chilled solvents if possible.

  • Solvent: Chloroform-

    
     (
    
    
    ) is standard. Acetone-
    
    
    is a suitable alternative if polarity adjustment is needed.
  • Concentration: Prepare a ~10-20 mg/mL solution.

  • Internal Standard (Critical): To distinguish the epoxide from its precursor (HFIB) or hydrolysis products (diols), add a precise amount of an internal standard.

    • Recommended:

      
      -Trifluorotoluene (
      
      
      ppm).
    • Alternative: Hexafluorobenzene (

      
       ppm).
      
B. Acquisition Parameters[1][3][4]
  • Pulse Sequence: Standard single-pulse (zg) or proton-decoupled (

    
    F{
    
    
    H}) to simplify multiplicity.
  • Spectral Width: +10 to -200 ppm.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    seconds to ensure full relaxation of the
    
    
    nuclei for accurate integration.
  • Scans: 16–64 scans are typically sufficient due to the high sensitivity of the

    
     group (6 equivalent fluorines).
    
C. Spectral Data Interpretation

The following data summarizes the characteristic signals for the epoxide and its common impurities.

Table 1:


F NMR Chemical Shift Data (referenced to 

)
CompoundStructure

(ppm)
Multiplicity

(Hz)
2,2-Bis(trifluoromethyl)oxirane

-73.0 to -75.0 Singlet (or Triplet)~8-10
Hexafluoroisobutylene (Precursor)

-64.0 to -66.0Singlet-
Ring-Opened Alcohol (Generic)

-76.0 to -78.0Singlet-
Hexafluoroacetone Hydrate (Byproduct)

-82.0 to -84.0Singlet-

Note: Chemical shifts may vary slightly (

D. Self-Validating Logic (The "Checkmate" Protocol)

To ensure the signal at ~ -74 ppm is indeed the epoxide and not an impurity:

  • Check

    
    H NMR: 
    
    • Epoxide: Look for methylene protons at

      
       3.0 – 3.5 ppm .
      
    • Alkene (Impurity): Look for vinylic protons at

      
       5.5 – 6.5 ppm .
      
  • Coupling Verification: If the

    
    F signal is a triplet, confirm the coupling constant matches the triplet observed in the 
    
    
    H spectrum (if resolved).

Visualization of Analytical Workflow

The following diagram illustrates the decision tree for validating the purity of 2,2-bis(trifluoromethyl)oxirane using combined NMR techniques.

NMR_ValidationSampleUnknown Fluorinated SampleAcquire_19FAcquire 19F NMR(w/ Internal Std)Sample->Acquire_19FCheck_ShiftAnalyze Chemical ShiftAcquire_19F->Check_ShiftSignal_65Signal at -65 ppmCheck_Shift->Signal_65Signal_74Signal at -74 ppmCheck_Shift->Signal_74Signal_82Signal at -82 ppmCheck_Shift->Signal_82Conclusion_AlkeneImpurity: Hexafluoroisobutylene(Alkene Precursor)Signal_65->Conclusion_AlkeneConclusion_EpoxideCandidate: 2,2-Bis(CF3)oxiraneSignal_74->Conclusion_EpoxideConclusion_HydrateImpurity: Hexafluoroacetone Hydrate(Hydrolysis Product)Signal_82->Conclusion_HydrateVerify_1HValidation: Acquire 1H NMRConclusion_Epoxide->Verify_1HCheck_ProtonsCheck Proton RegionVerify_1H->Check_ProtonsProtons_VinylVinylic H (5.0-6.5 ppm)Check_Protons->Protons_VinylUnexpectedProtons_AlkylEpoxide CH2 (3.0-3.5 ppm)Check_Protons->Protons_AlkylExpectedFinal_InvalidMISIDENTIFICATIONCheck SynthesisProtons_Vinyl->Final_InvalidFinal_ValidCONFIRMED IDENTITYPure EpoxideProtons_Alkyl->Final_Valid

Caption: Logical workflow for confirming the identity of 2,2-bis(trifluoromethyl)oxirane, distinguishing it from common precursors and byproducts.

Application: Monitoring Ring Opening

A primary application of this epoxide is the synthesis of tertiary alcohols via nucleophilic attack. This reaction can be monitored in real-time by

2

Reaction Pathway:

Monitoring Markers:

  • Disappearance of the signal at -74 ppm (Epoxide).

  • Appearance of a new signal at -77 ppm (Tertiary Alcohol).

  • Validation: The new product signal should integrate to the same value relative to the internal standard (assuming no evaporation).

References

  • Murphy, P. M. (2013).[3][4][5] "The chemistry and utility of hexafluoroisobutylene (HFIB) and hexafluoroisobutylene oxide (HFIBO)". Journal of Fluorine Chemistry, 156, 345-362.[4][6] Link

  • Petrov, V. A. (2004).[7] "Reactions of 2,2-bis(trifluoromethyl)oxirane with alcohols under phase transfer catalysis". Journal of Fluorine Chemistry, 125(4), 531-536. Link

  • Krespan, C. G., et al. (1996). "Synthesis and Properties of 2,2-Bis(trifluoromethyl)oxirane". Journal of Organic Chemistry.

Technical Guide: Mass Spectrometry Fragmentation of 2,2-Bis(trifluoromethyl)oxirane

[1]

Executive Summary

2,2-Bis(trifluoromethyl)oxirane (commonly Hexafluoroisobutylene oxide or HFIBO) is a specialized fluorinated epoxide used in the synthesis of high-performance polymers and surface-active agents.[1] Its mass spectral signature is characterized by the dominance of fluorocarbon fragments and the absence of a stable molecular ion (

This guide provides a definitive analysis of its fragmentation pattern, differentiating it from isomeric perfluoro-ethers through distinct rearrangement pathways.[1]

Compound Profile & Structural Context[1][2][3][4][5]

PropertySpecification
Systematic Name 2,2-Bis(trifluoromethyl)oxirane
Synonyms Hexafluoroisobutylene oxide (HFIBO); 2,2-Bis(trifluoromethyl)ethylene oxide
CAS Registry Number 31898-68-7
Molecular Formula

Molecular Weight 180.05 g/mol
Structure A strained epoxide ring with two geminal

groups at C2 and two hydrogens at C3.[1]
Key Reactivity Susceptible to acid-catalyzed rearrangement to hexafluoroisobutyraldehyde.[1]

Instrumentation & Methodology

To obtain reproducible fragmentation data, the following GC-MS parameters are recommended. These conditions minimize thermal degradation prior to ionization while ensuring sufficient energy for diagnostic fragmentation.[1]

Experimental Protocol: GC-EI-MS Analysis
  • Sample Preparation: Dilute 1 µL of HFIBO in 1 mL of anhydrous dichloromethane (DCM). Note: Avoid protic solvents to prevent ring opening.

  • Inlet Conditions: Split injection (50:1) at 200°C. Caution: Higher inlet temperatures (>250°C) may induce thermal isomerization to the aldehyde form prior to MS detection.

  • Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film).

  • Oven Program: 35°C (hold 5 min)

    
     10°C/min 
    
    
    150°C.
  • Ion Source: Electron Ionization (EI) at 70 eV; Source Temp: 230°C.[1][2]

  • Scan Range: m/z 25–250.

Fragmentation Mechanism Analysis

The fragmentation of 2,2-bis(trifluoromethyl)oxirane under 70 eV EI is governed by two competing pathways: Direct Ring Scission and Isomerization-Driven Fragmentation .[1]

The Missing Molecular Ion ( )

Like many highly fluorinated aliphatic compounds, HFIBO rarely exhibits a visible molecular ion (

1
  • Diagnostic Proxy: The presence of

    
     161 (
    
    
    ) and
    
    
    111 (
    
    
    ) serves as the primary confirmation of the molecular weight.
Pathway A: Isomerization to Hexafluoroisobutyraldehyde

Under EI conditions, the radical cation of the epoxide undergoes a facile "Meinwald-type" rearrangement. The hydrogen migration from C3 to C2 (or ring opening followed by hydride shift) generates the radical cation of hexafluoroisobutyraldehyde [

1
  • Mechanism:

    • Ionization at Oxygen.[1][3]

    • C-O bond cleavage leads to a distonic ion.[1]

    • 1,2-Hydride shift stabilizes the cation, forming the aldehyde isomer.[1]

    • Alpha-Cleavage: The carbonyl bond breaks, ejecting the formyl radical or cation.[1]

      • Product 1:

        
         29 (
        
        
        ) – High abundance.[1]
      • Product 2:

        
         151 ([
        
        
        ]
        
        
        ) – Low abundance (unstable secondary carbocation with alpha-fluorines).[1]
Pathway B: Direct Fluorocarbon Fragmentation

The geminal

1
  • Base Peak (

    
     69):  The trifluoromethyl cation (
    
    
    ) is the most stable ion in the spectrum, typically accounting for 100% relative abundance.
  • Secondary Fluorocarbons:

    • 
       50 (
      
      
      )
    • 
       31 (
      
      
      )
Visualization of Fragmentation Pathways

The following diagram illustrates the causal logic between the parent molecule and its diagnostic ions.

FragmentationMMolecular Ion (M+)[C4H2F6O]+m/z 180 (Trace)IsoIsomerization(Aldehyde Form)M->Iso RearrangementF1Loss of F[C4H2F5O]+m/z 161M->F1 -F.F2Loss of CF3[C3H2F3O]+m/z 111M->F2 -CF3.BaseBase Peak[CF3]+m/z 69M->Base Direct ScissionAlphaAlpha CleavageIso->AlphaF2->Base Secondary DecayF3Formyl Ion[CHO]+m/z 29Alpha->F3 DominantF4Fluoroalkyl Ion[(CF3)2CH]+m/z 151Alpha->F4 Minor

Caption: Mechanistic flow from the unstable HFIBO molecular ion to its diagnostic fragments. Blue: Parent; Yellow: Intermediate; Red: High-mass diagnostic; Green: Abundant low-mass ions.[1]

Summary of Diagnostic Ions

The following table synthesizes the expected mass spectrum data. Researchers should use these relative abundances to validate the compound's identity against library standards (e.g., NIST).[1]

m/zIon IdentityStructureRelative Abundance (Est.)Diagnostic Value
69 Trifluoromethyl

100% (Base Peak) Confirming fluorination.
29 Formyl

40 - 60%Indicates aldehyde rearrangement (epoxide signature).[1]
111 De-trifluoromethylated

10 - 20%Critical: Links structure to the specific C4 backbone.[1]
161 De-fluorinated

< 5%Proxy for molecular ion.[1]
50 Difluorocarbene

10 - 15%General fluorocarbon background.[1]
31 Fluoromethylidyne

5 - 10%General fluorocarbon background.[1]
180 Molecular Ion

< 1% (Trace)Rarely observed; do not rely on for quantitation.[1]

Synthesis & Safety Context

For researchers synthesizing this compound for reference standards:

  • Synthesis: Typically achieved via the epoxidation of hexafluoroisobutylene (HFIB) using peroxide reagents or catalytic oxidation.[1]

  • Safety: HFIBO is a volatile fluorinated epoxide.[1] It acts as an alkylating agent.[1]

    • Hazard:[4] Potential mutagenicity due to DNA alkylation capabilities (similar to other epoxides).[1]

    • Handling: All MS sample prep must occur in a fume hood.[1] Waste must be segregated as halogenated organic waste.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11469419, 2,2-Bis(trifluoromethyl)oxirane.[1] Retrieved from [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1][3] University Science Books. (Standard reference for EI fragmentation mechanisms including alpha-cleavage and rearrangements).

Theoretical Investigation of 2,2-bis(trifluoromethyl)oxirane Ring Strain

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive theoretical framework for investigating the ring strain and reactivity of 2,2-bis(trifluoromethyl)oxirane (HFIBO). It synthesizes computational methodologies with mechanistic insights relevant to fluoropolymer synthesis and medicinal chemistry.

Content Type: Technical Whitepaper & Computational Protocol Subject: Computational Organic Chemistry / Fluorinated Heterocycles

Executive Summary

The introduction of two trifluoromethyl (


) groups onto the oxirane (epoxide) ring creates a unique electronic and steric environment. 2,2-bis(trifluoromethyl)oxirane (HFIBO) exhibits distinct reactivity compared to non-fluorinated epoxides, driven by the interplay between ring strain energy (RSE)  and the strong inductive withdrawal (

)
of the fluorine atoms. This guide outlines a rigorous theoretical approach to quantifying this strain and predicting reactivity, utilizing Density Functional Theory (DFT) and isodesmic reaction schemes.

Key Theoretical Insight: Unlike hydrocarbon epoxides where strain is purely geometric, HFIBO strain is compounded by hyperconjugative weakening of the C-C bond and electrostatic repulsion between the oxygen lone pairs and the electron-rich fluorine periphery.

Computational Methodology (Protocol)

To ensure scientific integrity and reproducibility, the investigation must follow a "Self-Validating" protocol. The choice of functional and basis set is critical for capturing weak interactions (fluorine lone-pair repulsion) and accurate barrier heights.

Level of Theory Selection
  • Functional: M06-2X or

    
    B97X-D .
    
    • Causality: These range-separated hybrid functionals explicitly account for dispersion forces (London dispersion), which are significant in perfluorinated systems due to the high polarizability of the fluorine electron cloud. Standard B3LYP often fails to accurately describe the energetics of C-F bonds and halogen-halogen interactions.

  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

    • Causality: Pople-style basis sets (e.g., 6-311G*) can be insufficient for accurate geometry optimization of electron-rich fluorocarbons. The def2 family provides better coverage of the electron density tails, crucial for modeling the diffuse nature of the fluorine lone pairs.

  • Solvation Model: SMD (Solvation Model based on Density).

    • Context: While RSE is a gas-phase property, reactivity studies (ring opening) should be modeled in the reaction solvent (e.g., THF or Dichloromethane) to account for charge stabilization in the transition state.

Workflow Architecture

The following Graphviz diagram visualizes the computational workflow required to derive the Ring Strain Energy (RSE) and reactivity indices.

G cluster_0 Energetic Analysis cluster_1 Electronic Analysis Start Input Structure: 2,2-bis(trifluoromethyl)oxirane Opt Geometry Optimization (M06-2X / def2-TZVP) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Valid Validation: No Imaginary Frequencies? Freq->Valid Valid->Opt No (Re-optimize) Iso Isodesmic Reaction Scheme (Calculate u0394H_rxn) Valid->Iso Yes NBO NBO Analysis (Hyperconjugation n_O -> u03c3*C-F) Valid->NBO Yes RSE Compute Ring Strain Energy (RSE) Iso->RSE QTAIM QTAIM Analysis (Bond Critical Points)

Figure 1: Computational workflow for determining structural and energetic parameters of HFIBO.

Energetic Analysis: Quantifying Ring Strain

Direct calculation of "strain" is impossible as it is not a physical observable. It must be derived relative to a strain-free reference via Isodesmic or Homodesmotic reactions. These reactions conserve the number and type of bonds, isolating the strain energy as the enthalpy of reaction (


).
The Isodesmic Equation

To calculate the RSE of 2,2-bis(trifluoromethyl)oxirane, we construct a reaction where the strained ring opens into unstrained acyclic analogs.

Reaction Scheme:



Correction: A more robust scheme avoids comparing directly to another ring. A preferred "Bond Separation" reaction is:


Recommended Homodesmotic Reaction:



Operational Definition: The most accurate method for substituted epoxides is to compare the heat of formation (


) of the ring to its acyclic chain analog.


Estimated Data Points (Theoretical Benchmarks):

ParameterOxirane (Reference)2,2-bis(trifluoromethyl)oxiraneTrend Analysis
C-C Bond Length 1.47 Å~1.52 ÅElongation due to steric repulsion of

.
C-O Bond Length 1.44 Å~1.41 ÅContraction due to

-like character from F-withdrawal.
Ring Strain Energy 27.6 kcal/mol~32 - 35 kcal/mol Increased. Steric strain dominates over electronic stabilization.
Dipole Moment 1.90 D~2.5 - 3.0 DEnhanced by aligned C-F dipoles.

Note: Values for HFIBO are projected based on DFT trends for gem-difluoro epoxides.

Electronic Structure & Reactivity

The reactivity of HFIBO is defined by the "Push-Pull" mechanism:

  • Steric "Push": The bulky

    
     groups destabilize the ring, making ring-opening thermodynamically favorable.
    
  • Electronic "Pull": The electron-withdrawing

    
     groups create a massive partial positive charge (
    
    
    
    ) on the quaternary carbon (C2).
Regioselectivity of Ring Opening

Despite the high


 on C2, nucleophilic attack typically occurs at C3 (the unsubstituted 

group)
.
  • Mechanism:

    
     attack.
    
  • Reasoning: The

    
     groups provide immense steric shielding around C2, blocking nucleophilic approach. The nucleophile attacks the accessible C3, leading to ring opening where the alkoxide oxygen remains attached to the electron-deficient C2 (stabilizing the developing negative charge).
    

Reaction Pathway Diagram:

Reaction Nu Nucleophile (Nu-) TS Transition State Nu...C3 bond forming C3-O bond breaking Nu->TS Epox 2,2-bis(CF3)oxirane (Shielded C2, Open C3) Epox->TS Inter Intermediate Alkoxide Nu-CH2-C(CF3)2-O(-) TS->Inter Ring Opening Prod Final Product Nu-CH2-C(CF3)2-OH Inter->Prod Protonation

Figure 2: Regioselective ring-opening mechanism. Nucleophilic attack occurs at the less hindered methylene carbon.

NBO Analysis (Hyperconjugation)

A critical theoretical check is the Anomeric Effect . In HFIBO, the oxygen lone pairs (


) can donate electron density into the anti-bonding orbitals of the C-F bonds (

).
  • Protocol: Perform Natural Bond Orbital (NBO) analysis.

  • Look for: Interaction energy

    
     between 
    
    
    
    and
    
    
    .
  • Impact: This interaction shortens the C-O bond (making it stronger) but weakens the C-C ring bond, contributing to the specific ring strain profile.

References

  • Dudding, T. et al. (2025). "Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane." ResearchGate.[1][2][3][4]

  • Wiberg, K. B. (1986).[5] "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition.

  • Bach, R. D. & Dmitrenko, O. (2004). "Ring Strain Energies from ab Initio Calculations." Journal of the American Chemical Society.[5]

  • Liebman, J. F.[5] & Greenberg, A. (1976).[5] "A survey of strained organic molecules." Chemical Reviews.

  • Lemal, D. M. (2004). "Perspective on Fluorocarbon Chemistry." Journal of Organic Chemistry.

Sources

Unraveling the Reactivity of 2,2-bis(trifluoromethyl)oxirane Through Quantum Chemical Calculations

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-bis(trifluoromethyl)oxirane, also known as hexafluoroisobutylene oxide (HFIBO), is a highly versatile fluorinated building block in organic synthesis. Its unique reactivity profile, dictated by the strained three-membered ring and the potent electron-withdrawing nature of its two trifluoromethyl groups, makes it a valuable precursor for a wide range of fluorinated compounds, from pharmaceuticals to advanced materials.[1] This guide provides a comprehensive overview of the theoretical framework and practical workflows for investigating the reactivity of HFIBO using quantum chemical calculations, primarily focusing on Density Functional Theory (DFT). We will explore the causality behind methodological choices, detail self-validating computational protocols, and analyze the key reaction mechanisms, offering field-proven insights for both computational chemists and experimentalists seeking to leverage this powerful molecule.

Introduction: The Unique Profile of a Fluorinated Epoxide

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, including metabolic stability and lipophilicity.[2] Epoxides, with their inherent ring strain, are powerful synthetic intermediates for constructing complex molecular architectures.[3] 2,2-bis(trifluoromethyl)oxirane combines these features, presenting a strained oxirane ring activated by two geminal trifluoromethyl (CF₃) groups.[1]

This unique structure leads to exceptional reactivity and high regioselectivity in ring-opening reactions. Unlike non-fluorinated epoxides which can yield a mix of products, HFIBO consistently undergoes nucleophilic attack at the sterically accessible, unsubstituted methylene (CH₂) carbon. This predictable behavior makes it an ideal substrate for synthesizing complex fluorinated tertiary alcohols, which are valuable motifs in medicinal chemistry and materials science.[1]

Understanding the underlying electronic structure and the energetic landscapes of its reaction pathways is paramount to fully exploiting HFIBO's synthetic potential. Quantum chemical calculations offer a powerful lens to probe these aspects, providing insights that are often difficult to obtain through experimental means alone. By modeling reaction mechanisms, we can predict outcomes, rationalize observed selectivities, and design novel synthetic strategies.

Theoretical & Computational Methodology: A Validated Approach

The reliability of computational predictions hinges on a sound methodological foundation. Our approach is grounded in Density Functional Theory (DFT), which offers an excellent balance of computational efficiency and accuracy for studying organic reaction mechanisms.[4]

The Computational Workflow

A rigorous computational study follows a self-validating workflow to ensure the chemical relevance of the results. This process confirms that calculated structures correspond to true energy minima or transition states and that these points are correctly connected along a reaction pathway.

G cluster_input Input Generation cluster_calc Core Calculation Cycle cluster_analysis Analysis & Interpretation Reactants Define Reactants & Nucleophile Geometry Opt Geometry Optimization (Find Stationary Points) Reactants->Opt Optimize Reactant & Product Geometries TS_Search Transition State (TS) Search Reactants->TS_Search Initial Guess Freq Frequency Calculation (Characterize Stationary Points) Opt->Freq Verify TS (1 Imaginary Freq.) Opt->Freq Verify Minima (0 Imaginary Freq.) IRC Intrinsic Reaction Coordinate (IRC) Calculation Freq->IRC Confirm Path TS_Search->Opt Optimize TS Geometry Energy Calculate Activation & Reaction Energies (ΔG‡, ΔGrxn) IRC->Energy Connects Reactant/Product Mechanism Elucidate Reaction Mechanism Energy->Mechanism

Caption: Computational workflow for mechanistic analysis.

Expertise in Method Selection
  • Density Functional: The choice of functional is critical. The B3LYP functional is a workhorse in organic chemistry, known for its reliability in geometry optimizations and energy calculations for a wide range of reactions.[4] For reactions where non-covalent interactions (like dispersion forces) are significant, functionals such as M06-2X can provide higher accuracy.[5]

  • Basis Set: The basis set defines the mathematical functions used to build molecular orbitals. The Pople-style 6-31G(d) basis set is often sufficient for initial geometry optimizations.[6] For more accurate final energy calculations (single-point energies), a larger basis set like 6-311+G(d,p) is recommended to better account for polarization and diffuse electron density.[5]

  • Solvation Model: Reactions in solution can be significantly influenced by the solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM) , are computationally efficient methods to account for bulk solvent effects by treating the solvent as a continuous dielectric medium.[5] This is crucial for accurately modeling reactions involving charged or highly polar species.

Detailed Computational Protocol: Nucleophilic Ring-Opening of HFIBO

The reaction of HFIBO with nucleophiles proceeds via an Sₙ2 mechanism.[3][7][8] The following protocol outlines the steps to model this reaction using a generic nucleophile (Nu⁻).

Software: Gaussian, ORCA, or similar quantum chemistry software package.

Step 1: Geometry Optimization of Reactants

  • Build the 3D structures of 2,2-bis(trifluoromethyl)oxirane and the chosen nucleophile (e.g., hydroxide, methoxide).

  • Perform a full geometry optimization and frequency calculation for each species individually in the desired solvent model (e.g., water using PCM).

  • Validation: Confirm that the optimized structures have zero imaginary frequencies, indicating they are true energy minima. Record the final electronic energies, zero-point vibrational energies (ZPVE), and Gibbs free energy corrections.

Step 2: Transition State (TS) Search

  • Create an initial guess for the transition state structure. This involves placing the nucleophile in position for a backside attack on the CH₂ carbon of the oxirane ring, with a partially formed Nu-C bond and a partially broken C-O bond.

  • Perform a transition state optimization using a method like QST2/QST3 or an eigenvector-following algorithm.

  • Validation: Once the optimization converges, perform a frequency calculation on the TS structure. A true first-order saddle point (i.e., a transition state) will have exactly one imaginary frequency.[9] The vibrational mode of this imaginary frequency should correspond to the expected reaction coordinate: the formation of the Nu-C bond and the breaking of the C-O bond.

Step 3: Intrinsic Reaction Coordinate (IRC) Calculation

  • To definitively confirm that the identified TS connects the reactants and the desired product, perform an IRC calculation starting from the optimized TS structure.[9]

  • Validation: The forward and reverse IRC paths should lead directly to the optimized reactant complex and the ring-opened product, respectively.

Step 4: Geometry Optimization of the Product

  • The structure at the end of the IRC path provides an excellent starting point for the product geometry.

  • Perform a full geometry optimization and frequency calculation on the ring-opened product (Nu-CH₂-C(CF₃)₂-O⁻).

  • Validation: Confirm the optimized product has zero imaginary frequencies. Record its final energy values.

Step 5: Data Analysis

  • Calculate the activation energy (ΔG‡) and the overall reaction energy (ΔG_rxn).[9]

    • ΔG‡ = G(TS) - G(Reactants)

    • ΔG_rxn = G(Product) - G(Reactants)

  • These values provide quantitative insight into the reaction's feasibility and kinetics.

Analysis of Reactivity: Why HFIBO Behaves the Way It Does

Electronic Structure and Regioselectivity

The two CF₃ groups are powerful σ- and π-electron-withdrawing groups. This has two major consequences:

  • Ring Activation: They polarize the C-C bond of the oxirane, increasing the electrophilicity of the ring carbons and making the molecule highly susceptible to nucleophilic attack.[1][8]

  • Regioselectivity: While both carbons are electronically activated, the attack of a nucleophile proceeds exclusively at the unsubstituted CH₂ carbon.[7] This is a classic Sₙ2 reaction where the nucleophile attacks the less sterically hindered site.[10][11] Computational models consistently show a significantly lower activation barrier for attack at the CH₂ position compared to the highly hindered quaternary C(CF₃)₂ carbon.

G Reactants Nu⁻ + HFIBO TS [Nu---CH₂---C(CF₃)₂---O]‡ (Transition State) Reactants->TS ΔG‡ Product Nu-CH₂-C(CF₃)₂-O⁻ Reactants->Product ΔGrxn TS->Product

Caption: Reaction energy profile for nucleophilic ring-opening.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the reaction mechanism shifts. The epoxide oxygen is first protonated, creating a much better leaving group (a hydroxyl group) and further activating the ring.[9][10] The subsequent nucleophilic attack still occurs at the less substituted carbon, consistent with an Sₙ2-like mechanism.[10] While protonation might suggest an Sₙ1 pathway with attack at the more substituted carbon (which could better stabilize a positive charge), experimental and computational results confirm that the steric hindrance at the C(CF₃)₂ position remains the dominant factor, enforcing the regioselective attack at the CH₂ carbon.

Quantitative Insights

Quantum chemical calculations allow for the quantitative comparison of different reaction pathways. By calculating the activation barriers for a series of nucleophiles, we can predict their relative reaction rates.

Nucleophile (Nu⁻)SolventCalculated ΔG‡ (kcal/mol)Experimental Outcome
CH₃O⁻MethanolLowFast Reaction
PhS⁻THFLowFast Reaction
N₃⁻WaterModerateModerate Reaction
AcO⁻Acetic AcidHigh (uncatalyzed)Requires Catalyst/Heat[7]

Note: Values are illustrative and depend on the specific level of theory.

These calculations can rationalize why strong, soft nucleophiles like thiolates react readily, while weaker nucleophiles like acetate require catalysis or higher temperatures.[7]

Conclusion and Future Directions

Quantum chemical calculations provide an indispensable toolkit for understanding and predicting the reactivity of complex molecules like 2,2-bis(trifluoromethyl)oxirane. The methods outlined in this guide offer a robust, self-validating framework for elucidating reaction mechanisms, rationalizing regioselectivity, and quantifying reaction energetics. These theoretical insights empower researchers to design more efficient synthetic routes and develop novel applications for fluorinated compounds.

Future computational studies could explore more complex scenarios, such as:

  • Photochemical Reactions: Investigating the stability and reaction pathways of HFIBO under UV irradiation.

  • Catalytic Mechanisms: Modeling the role of Lewis or Brønsted acid catalysts in promoting ring-opening with weak nucleophiles.

  • Polymerization: Simulating the ring-opening polymerization of HFIBO to form polyethers with unique properties.

By integrating high-level computation with experimental work, the scientific community can continue to unlock the full potential of this and other valuable fluorinated building blocks.

References

  • Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. ResearchGate. Available at: [https://www.researchgate.net/publication/253303689_Synthesis_of_Polyfluorinated_Tertiary_Alcohols_Using_Ring_Opening_Reactions_of_22-Bis trifluoromethyloxirane]([Link] trifluoromethyloxirane)

  • Molecular Dynamics Simulation for the Effect of Fluorinated Graphene Oxide Layer Spacing on the Thermal and Mechanical Properties of Fluorinated Epoxy Resin. MDPI. Available at: [Link]

  • Y. G. Sylvain ATOHOUN | Full Professor | PhD of Theoretical Chemistry | University of Abomey-Calavi, Cotonou | UAC | Faculty of Science and Technology (FAST) | Research profile. ResearchGate. Available at: [Link]

  • Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. PMC. Available at: [Link]

  • Quantitative DFT modeling of the enantiomeric excess for dioxirane-catalyzed epoxidations. PMC. Available at: [Link]

  • Recoverable Fluorination Accelerates Ring‐Opening Copolymerisation and Enables Post‐Polymerisation‐Modification of Polyesters. PMC. Available at: [Link]

  • Quantitative DFT Modeling of the Enantiomeric Excess for Dioxirane-Catalyzed Epoxidations. ResearchGate. Available at: [Link]

  • Fluorinated epoxides as surface modifying agents of UV‐curable systems. ResearchGate. Available at: [Link]

  • 2,2-Bis(trifluoromethyl)oxirane | C4H2F6O | CID 11469419. PubChem. Available at: [Link]

  • DFT Study of Oxygen Atom Insertion into Metal–Methyl Bonds of Fe(II), Ru(II) and Os(II) Complexes. OSTI.gov. Available at: [Link]

  • Chemical structures of the fluorinated epoxides used. ResearchGate. Available at: [Link]

  • Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journals. Available at: [Link]

  • Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide. PMC. Available at: [Link]

  • Bis(trifluoromethyl)peroxide. Wikipedia. Available at: [Link]

  • From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. ChemRxiv. Available at: [Link]

  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]

  • Electrophilic Trifluoromethylation. Chem-Station. Available at: [Link]

  • Epoxides Ring-Opening Reactions. Chemistry Steps. Available at: [Link]

  • Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives. PMC. Available at: [Link]

  • Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). OrgoSolver. Available at: [Link]

  • Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide. ResearchGate. Available at: [Link]

  • Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. Available at: [Link]

  • Ring opening of epoxides with C-nucleophiles. PubMed. Available at: [Link]

  • Quantum-Chemical Modeling and Physico-Chemical Research of the Hydride Addition Reaction of α,ɷ-bis(Trimethylsiloxy) Methylhydridsiloxane with Trimethylacryloxysilane. ResearchGate. Available at: [Link]

Sources

Conformational Analysis of 2,2-Bis(trifluoromethyl)oxirane (HFIBO)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Bis(trifluoromethyl)oxirane, commonly referred to as Hexafluoroisobutylene Oxide (HFIBO), represents a unique conformational challenge in organofluorine chemistry. Unlike linear perfluoroalkyl chains, HFIBO anchors two bulky, highly electronegative trifluoromethyl (


) groups to a rigid, strained oxirane (epoxide) ring. This architecture creates a "steric lock" that dictates its reactivity, polymerization behavior, and utility as a building block for high-performance fluoropolymers.

This guide provides a comprehensive analysis of the conformational landscape of HFIBO, focusing on the "Gearing Effect" of the geminal


 rotors, stereoelectronic interactions with the oxirane Walsh orbitals, and the causal link between these conformational constraints and its regioselective reactivity.

Structural Fundamentals & Geometry

The Rigid Oxirane Scaffold

The oxirane ring serves as the structural anchor. Unlike the


 hybridized carbons in acyclic ethers, the epoxide carbons exhibit significant 

character due to the high ring strain (~27 kcal/mol).
  • Bond Angles: The internal

    
     angle is approx. 
    
    
    
    .
  • External Angles: The external

    
     angle at the 2-position (bearing the 
    
    
    
    groups) is expanded significantly (
    
    
    ) compared to the ideal tetrahedral angle, relieving some steric compression between the bulky fluorinated groups.
The Geminal Bis(trifluoromethyl) Rotors

The two


 groups at position C2 are the primary drivers of the molecule's conformational dynamics.
  • Van der Waals Radii: The fluorine atom has a van der Waals radius of ~1.47 Å. Two

    
     groups on the same carbon create a "zone of exclusion" that prevents free, uncorrelated rotation.
    
  • Symmetry: The molecule possesses

    
     symmetry in its time-averaged conformation, with the mirror plane bisecting the 
    
    
    
    angle.

Conformational Landscape: The "Gearing" Mechanism

The central conformational feature of HFIBO is the correlated rotation of the two trifluoromethyl groups. Independent rotation is energetically prohibitive due to severe F···F repulsion.

The Bis-Trifluoromethyl Effect

Drawing from high-resolution microwave spectroscopy of the precursor, Hexafluoroisobutylene (HFIB), we observe that gem-bis(


) groups adopt a staggered equilibrium configuration . In HFIBO, this effect is amplified by the proximity of the ring oxygen.
  • Mechanism: As one

    
     group rotates clockwise, the adjacent 
    
    
    
    group must rotate counter-clockwise to intermesh the fluorine atoms, analogous to a mechanical gear system.
  • Rotational Barrier: While specific experimental values for the oxide are rare, DFT calculations (B3LYP/6-31G*) on analogous systems (e.g., 3-(trifluoromethyl)phenanthrene) suggest rotational barriers for isolated

    
     groups are low (~0.5 - 2.5 kcal/mol). However, in the geminal HFIBO system, the correlated barrier  is significantly higher due to the "cogwheel" friction.
    
Stereoelectronic Interactions (Anomeric Effect)

The conformation is not driven by sterics alone. The anti-periplanar alignment of the


 bonds relative to the ring 

bonds allows for hyperconjugative delocalization:

This interaction stabilizes specific rotamers where a C-F bond is roughly perpendicular to the plane of the epoxide ring, maximizing overlap with the oxygen lone pair orbitals.

Visualization: Conformational Dynamics & Reactivity

The following diagram illustrates the "Gearing" mechanism and how the steric wall created by the


 groups forces nucleophilic attack to the distal carbon (C3).

HFIBO_Conformation HFIBO_Core HFIBO Core (Rigid Oxirane Ring) CF3_A CF3 Rotor A (Clockwise) HFIBO_Core->CF3_A C2 Attachment CF3_B CF3 Rotor B (Counter-Clockwise) HFIBO_Core->CF3_B C2 Attachment Product Regioselective Product (Nu-CH2-C(CF3)2-OH) HFIBO_Core->Product Ring Opening CF3_A->CF3_B Correlated Rotation (Gearing Effect) Steric_Wall Steric Exclusion Zone (Protects C2) CF3_A->Steric_Wall Generates CF3_B->Steric_Wall Generates Nucleophile Nucleophile (Nu-) (Attack Vector) Nucleophile->HFIBO_Core Attacks C3 (CH2) Nucleophile->Steric_Wall Blocked at C2

Caption: Figure 1. The "Gearing" mechanism of geminal CF3 groups creates a steric wall at C2, forcing regioselective nucleophilic attack at C3.

Experimental Validation Protocols

To validate the conformational state of HFIBO in your specific application (e.g., copolymerization or ligand synthesis), use the following self-validating protocols.

Variable Temperature (VT) NMR

This is the gold standard for assessing rotational barriers.

  • Preparation: Dissolve HFIBO in a non-coordinating solvent (e.g.,

    
     or 
    
    
    
    ).
  • Acquisition:

    • At 298 K: Expect a sharp singlet (~ -75 ppm) indicating rapid rotation (averaging of F environments).

    • Cooling Phase (down to 180 K): Monitor the broadening of the signal.

    • Decoalescence: If the rotation freezes out, the singlet will split into two distinct signals (AB system) representing the diastereotopic fluorine environments in the "locked" conformer.

  • Analysis: Use the coalescence temperature (

    
    ) to calculate the free energy of activation (
    
    
    
    ) using the Eyring equation.
Vibrational Spectroscopy (IR/Raman)

The "breathing" mode of the epoxide ring is sensitive to the mass and orientation of substituents.

  • Target Band: Look for the symmetric ring deformation band around 1250-1300 cm⁻¹.

  • Coupling: In HFIBO, this band couples strongly with the C-F stretching modes (1100-1350 cm⁻¹). A shift or splitting in this region compared to non-fluorinated isobutylene oxide confirms the electronic perturbation by the

    
     groups.
    

Reactivity & Application Context

The conformational analysis directly explains the reactivity profile of HFIBO.

Regioselective Ring Opening

Unlike propylene oxide, where nucleophilic attack can occur at both carbons depending on conditions, HFIBO exhibits exclusive attack at the C3 (methylene) carbon.

  • Cause: The "Steric Wall" (see Fig 1) prevents approach to C2.

  • Outcome: Reaction with alcohols (

    
    ) yields tertiary alcohols of the form 
    
    
    
    . This is a critical pathway for synthesizing fluorinated surfactants and monomers.
Polymerization

In radical copolymerization (e.g., with Vinylidene Fluoride), the bulky


 groups force the polymer chain into a rigid helical conformation (trans-trans-gauche-gauche) to minimize 1,3-interactions. This rigidity confers exceptional thermal stability and mechanical strength to the resulting fluoropolymers.

References

  • Synthesis and Reactivity of HFIBO: Murphy, P. M. (2013). "The Chemistry and Utility of Hexafluoroisobutylene (HFIB) and Hexafluoroisobutylene Oxide (HFIBO)." Journal of Fluorine Chemistry. Link

  • Rotational Barriers in Precursors: S. G. Kukolich, et al. (2011). "Bis-trifluoromethyl Effect: Doubled Transitions in the Rotational Spectra of Hexafluoroisobutene." Journal of Physical Chemistry A. Link

  • CF3 Rotational Dynamics: Beckmann, P. A., et al. (2006). "CF3 Rotation in 3-(Trifluoromethyl)phenanthrene." Journal of Physical Chemistry A. Link

  • Copolymer Structure: D. A. Soules, et al. (1986). "The crystal structure of the alternating copolymer of hexafluoroisobutylene and vinylidene fluoride."[1] Journal of Polymer Science. Link

  • General Epoxide Conformation: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

Sources

Technical Whitepaper: Safe Handling and Reactivity Profile of 2,2-Bis(trifluoromethyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,2-Bis(trifluoromethyl)oxirane: Safety Data Sheet and Handling Precautions Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Technical Summary

2,2-Bis(trifluoromethyl)oxirane (CAS: 31898-68-7), also known as Hexafluoroisobutylene Oxide (HFIBO), represents a high-value fluorinated building block in medicinal chemistry and materials science. Its structural uniqueness—a strained epoxide ring geminally substituted with two electron-withdrawing trifluoromethyl groups—imparts exceptional electrophilicity and volatility.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to address the specific operational risks associated with this compound:

  • Vapor Pressure Hazard: With a boiling point of ~42°C, the compound exists near its phase transition at ambient laboratory temperatures, creating significant pressure buildup risks in sealed vessels.

  • Latent HF Generation: Upon thermal decomposition or uncontrolled hydrolysis, the compound can liberate Hydrogen Fluoride (HF), necessitating specific medical countermeasure protocols.

  • Nucleophilic Susceptibility: The electron-deficient ring is highly susceptible to nucleophilic attack, requiring strict anhydrous handling to prevent polymerization or degradation.

Physicochemical & Hazard Profile

The following data aggregates experimental values and calculated descriptors to establish a baseline for risk assessment.

PropertyValue / DescriptionOperational Implication
CAS Number 31898-68-7Unique Identifier
Formula C₄H₂F₆OMolecular Weight: 180.05 g/mol
Boiling Point 41–42 °C (at 760 mmHg)CRITICAL: Volatile.[1][2][3][4][5] Requires chilled condensers.
Density ~1.65 g/cm³Heavy vapor; accumulates in low-lying areas.
Physical State Colorless LiquidClear, mobile liquid.
Flash Point < 23 °C (Predicted)Flammable. Ground all equipment.
GHS Classification Flam.[5] Liq. 2; Acute Tox. 3; Skin Corr. 1BToxic by inhalation/ingestion; Corrosive.
Reactivity High (Ring Strain + EWGs)Prone to exothermic ring-opening.

Advanced Handling Protocols

Storage and Stability Strategy
  • Temperature Control: Store strictly at 2–8°C . Do not freeze without verifying container integrity, as expansion upon thawing can fracture glass.

  • Vessel Selection: Use pressure-rated borosilicate glass or Teflon (PFA/FEP) containers. Avoid standard soda-lime glass for long-term storage due to potential fluoride etching over time.

  • Headspace Management: Store under an inert atmosphere (Argon or Nitrogen). Oxygen can accelerate radical decomposition pathways.

Transfer and Reaction Setup

Due to its low boiling point (42°C), standard syringe techniques pose a risk of the liquid boiling inside the needle, causing uncontrolled dripping or aerosolization.

Protocol: The "Cold-Cannula" Transfer

  • Pre-Cooling: Cool the source container and the receiving flask to 0°C using an ice/water bath.

  • Cannula Transfer: Use a double-tipped needle (cannula) technique with positive inert gas pressure. This avoids the vacuum generation of a syringe which can induce flash-boiling.

  • Condenser Configuration: For reactions heated above 35°C, utilize a Dry Ice/Acetone condenser (-78°C) or a high-efficiency glycol chiller (-20°C) to prevent loss of material and exposure.

Visualization of Safe Workflow

G Storage Cold Storage (4°C) Inert Atmosphere Transfer Cannula Transfer (Pre-cooled 0°C) Storage->Transfer Positive Pressure (Ar) Reaction Reaction Vessel (Dry Ice Condenser) Transfer->Reaction Closed System Scrubber Caustic Scrubber (Neutralize HF) Reaction->Scrubber Vent Gas

Caption: Figure 1. Closed-loop handling workflow designed to mitigate volatility and exposure risks.

Reactivity and Decomposition Pathways

Understanding the chemical fate of 2,2-Bis(trifluoromethyl)oxirane is essential for safety. The trifluoromethyl groups strongly withdraw electrons, making the epoxide ring highly reactive toward nucleophiles but also stabilizing the resulting alkoxide.

Key Reaction Hazards:

  • Hydrolysis: Reaction with water can lead to ring opening, forming the diol, which may further decompose to release HF under acidic conditions.

  • Polymerization: Lewis acids (e.g., BF₃, AlCl₃) can trigger violent cationic polymerization.

Visualization of Decomposition Logic

Reactivity HFIBO 2,2-Bis(trifluoromethyl)oxirane NuAttack Nucleophilic Attack (ROH, RNH2) HFIBO->NuAttack Controlled Rxn AcidHydrolysis Acidic Hydrolysis (H2O / H+) HFIBO->AcidHydrolysis Moisture/Acid Product Stable Tertiary Alcohol (Synthetic Goal) NuAttack->Product Decomp Decomposition Risk of HF Release AcidHydrolysis->Decomp Thermal Stress

Caption: Figure 2. Divergent reactivity pathways: Controlled synthesis vs. hazardous decomposition.

Emergency Response: The "HF Protocol"

Because fluorinated epoxides can metabolize or decompose to release fluoride ions, standard chemical burn treatments are insufficient.

Skin Exposure[3][5][7]
  • Immediate Action: Flush with copious water for 5 minutes.

  • Neutralization: Apply 2.5% Calcium Gluconate Gel immediately to the affected area. Massage into skin until 15 minutes after pain subsides.

    • Mechanism:[5][6][7][8] Calcium binds free fluoride ions, preventing deep tissue necrosis and bone decalcification.

  • Medical Attention: Seek emergency care immediately.

Inhalation
  • Evacuation: Move to fresh air immediately.

  • Support: Administer 100% oxygen if breathing is difficult.

  • Observation: Pulmonary edema may be delayed up to 48 hours. Medical observation is mandatory.

Fire Fighting
  • Media: Dry chemical or CO₂. Avoid water jets which may scatter the low-boiling liquid.

  • Hazard: Thermal decomposition produces Carbonyl Fluoride (COF₂) and Hydrogen Fluoride (HF). Full SCBA and acid-resistant suits are required.

Disposal and Decontamination

Do not dispose of down the drain.

Neutralization Protocol:

  • Preparation: Prepare a solution of 10% Potassium Hydroxide (KOH) in Methanol.

  • Slow Addition: Add the waste epoxide dropwise to the stirred caustic solution at 0°C.

  • Reaction: Allow to stir for 2 hours at room temperature to ensure complete ring opening and fluoride sequestration.

  • Disposal: Adjust pH to neutral (pH 7) and dispose of as fluorinated organic waste in accordance with local environmental regulations (RCRA).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11469419, 2,2-Bis(trifluoromethyl)oxirane. Retrieved from [Link][2]

Sources

Technical Deep Dive: Nucleophilic Ring-Opening of 2,2-Bis(trifluoromethyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Bis(trifluoromethyl)oxirane (also known as Hexafluoroisobutylene Oxide or HFIBO) is a critical fluorinated building block in medicinal chemistry. Unlike non-fluorinated epoxides, HFIBO offers a direct gateway to the 1,1,1,3,3,3-hexafluoro-2-hydroxyisobutyl moiety. This structural motif is highly valued in drug development for its ability to increase metabolic stability, enhance lipophilicity, and serve as a bioisostere for phosphate or carboxylic acid groups due to the acidity of the tertiary hydroxyl group (


).

This guide provides a technical breakdown of the reactivity of HFIBO with nucleophiles. It challenges the "anomalous" reactivity often seen in perfluorinated epoxides (like HFPO) and establishes the steric-dominant rules that govern HFIBO chemistry.

Electronic & Steric Architecture: The "Why" of Reactivity

To control the reaction, one must understand the competition between electronic activation and steric shielding.[1]

The Fluorine Effect

In many perfluorinated epoxides (e.g., Hexafluoropropylene oxide, HFPO), nucleophilic attack occurs at the more substituted carbon due to electronic destabilization of the C-O bond. However, HFIBO behaves differently. [2]

  • Steric Fortress: The C2 carbon bears two bulky trifluoromethyl (

    
    ) groups. These groups create a massive steric barrier, effectively shielding the C2 carbon from direct nucleophilic trajectory.
    
  • The Accessible Methylene: The C3 carbon is a methylene (

    
    ) group. Despite the inductive electron-withdrawing effects of the neighboring 
    
    
    
    groups, this site remains sterically accessible.
Regioselectivity Rule

Consequently, reactions of HFIBO with nucleophiles (amines, thiols, alcohols, carbon nucleophiles) proceed with high regioselectivity at the C3 (methylene) position .

The Reaction Outcome:



This yields a primary nucleophilic substitution product with a tertiary alcohol.

Visualizing the Mechanism

The following diagram illustrates the divergent pathways between HFPO (electronic control) and HFIBO (steric control).

Regioselectivity HFIBO 2,2-Bis(trifluoromethyl)oxirane (HFIBO) Path_C2 Path A: Attack at C2 (Blocked) HFIBO->Path_C2 High Energy Barrier Path_C3 Path B: Attack at C3 (Favored) HFIBO->Path_C3 Low Energy Barrier Nu Nucleophile (Nu:) Nu->HFIBO Steric Steric Repulsion by (CF3)2 Path_C2->Steric Product Product: Nu-CH2-C(CF3)2-OH Path_C3->Product Ring Opening

Figure 1: Mechanistic decision tree showing the steric dominance of the bis(trifluoromethyl) group forcing nucleophilic attack to the methylene carbon.

Reactivity Matrix: Nucleophile Classes

The following table summarizes the expected outcomes and conditions for various nucleophiles reacting with HFIBO.

Nucleophile ClassReagent ExampleReaction ConditionsProduct StructureKey Insight
N-Nucleophiles Primary/Secondary Amines0°C to RT, solvent-free or DCM

-Amino Alcohol
Exothermic; no catalyst required usually. Water can accelerate.[3]
S-Nucleophiles Thiols / ThiolatesBase (NaH or NaOH), THF/Water

-Thio Alcohol
Excellent yields; useful for "click" type conjugations.
O-Nucleophiles Alcohols / PhenolsBase (KOH), PTC (TBAB), 60°C

-Alkoxy Alcohol
Requires Phase Transfer Catalysis (PTC) to overcome poor nucleophilicity.
C-Nucleophiles Grignard / Organolithium-78°C, Et2O/THFHomologated AlcoholHard nucleophiles may attack C2 if C3 is blocked, but for HFIBO, C3 is standard.
Halides HX (HCl, HI)Neat or solvent, RTHalohydrinAcid activation protonates oxygen, but attack remains at C3.

Detailed Experimental Protocol

Protocol: Synthesis of -Amino Alcohols via HFIBO Ring Opening

This protocol describes the reaction of HFIBO with a secondary amine (e.g., morpholine) to generate a fluorinated scaffold common in CNS-active compounds.

Safety Warning: HFIBO is volatile (bp ~80°C estimated) and reactive. Perform all operations in a fume hood. Wear fluoropolymer gloves if available.

Materials
  • Substrate: 2,2-Bis(trifluoromethyl)oxirane (HFIBO)[4][5]

  • Nucleophile: Morpholine (1.05 equiv)

  • Solvent: Dichloromethane (DCM) or 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) for acceleration.

  • Workup: Brine,

    
    .
    
Step-by-Step Workflow
  • Preparation:

    • Charge a flame-dried round-bottom flask with Morpholine (10 mmol) and anhydrous DCM (20 mL).

    • Cool the solution to 0°C using an ice bath.

  • Addition:

    • Add HFIBO (10 mmol) dropwise via syringe.

    • Note: The reaction is exothermic.[4] Control addition rate to maintain internal temperature < 5°C.

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 2–4 hours.

    • Monitoring: Monitor via

      
       NMR.
      
      • Starting Material: Singlet at

        
         ppm (approx).
        
      • Product: Singlet shifts significantly (typically to

        
         to 
        
        
        
        ppm range depending on solvent). Disappearance of epoxide peak indicates completion.
  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Note: The product is a tertiary alcohol and may be volatile; avoid high vacuum/high heat if the molecular weight is low.

    • If necessary, wash with water/brine and dry over

      
      .
      
  • Purification:

    • Usually obtained in quantitative yield without chromatography.

    • Recrystallization from hexanes/EtOAc if the product is solid.

Workflow Diagram

Protocol Start Start: Charge Flask (Amine + DCM) Cool Cool to 0°C Start->Cool Add Add HFIBO Dropwise (Exotherm Control) Cool->Add Warm Warm to RT Stir 2-4h Add->Warm Check Check 19F NMR (Shift check) Warm->Check Check->Warm Incomplete Workup Concentrate & Dry Check->Workup Complete End Final Product: Beta-Amino Alcohol Workup->End

Figure 2: Operational workflow for the synthesis of beta-amino alcohols using HFIBO.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Nucleophile is too weak (e.g., anilines).Add a Lewis Acid catalyst (e.g.,

) or use HFIP as solvent to activate the epoxide via H-bonding.
Regioisomer Mix Unlikely with HFIBO, but possible with very bulky nucleophiles.Switch to a sterically smaller nucleophile or lower temperature (-20°C).
Volatility Loss Product is subliming/evaporating.Avoid high vacuum. Form the HCl salt of the amine product immediately for isolation.

References

  • General Reactivity & Synthesis

    • Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. Journal of Fluorine Chemistry.[6]

  • Amine Reactivity

    • Assessing the Potential for the Reactions of Epoxides with Amines. J. Phys.[3] Chem. A.

  • HFIBO Properties

    • The chemistry and utility of hexafluoroisobutylene (HFIB) and hexafluoroisobutylene oxide (HFIBO).[4][6] Journal of Fluorine Chemistry, 156, 345–362.[6]

    • [6]

  • Regioselectivity Mechanisms

    • Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. (Contrasts with HFIBO).

Sources

Methodological & Application

Synthesis of polyfluorinated tertiary alcohols using 2,2-bis(trifluoromethyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Polyfluorinated Tertiary Alcohols via Regioselective Ring-Opening of 2,2-Bis(trifluoromethyl)oxirane

Executive Summary

This technical guide details the synthetic utility of 2,2-bis(trifluoromethyl)oxirane (HFIBO) as a high-value building block for introducing the hexafluoro-2-hydroxyisobutyl moiety [


] into small molecule drugs.

In medicinal chemistry, this motif serves as a critical bioisostere for lipophilic tertiary alcohols and hydroxymethyl groups. The geminal bis(trifluoromethyl) group significantly alters the physicochemical properties of the adjacent alcohol, lowering its


 (approx. 9–10 vs. 16–17 for non-fluorinated analogs) and enhancing hydrogen bond donor (HBD) capability while blocking metabolic oxidation. This guide provides validated protocols for C–N, C–S, C–O, and C–C bond formations, governed by strict regiochemical control.

Mechanistic Insight: The Regioselectivity Paradox

The reactivity of 2,2-bis(trifluoromethyl)oxirane is defined by a competition between steric hindrance and electronic activation .

  • Electronic Factors: The two strong electron-withdrawing trifluoromethyl (

    
    ) groups create a significant dipole, making the quaternary carbon highly electrophilic. In theory, this would invite nucleophilic attack.
    
  • Steric Factors: The bulky

    
     groups form a "steric wall" around the quaternary carbon, effectively blocking the trajectory of incoming nucleophiles.
    

The Outcome: Under nucleophilic conditions, sterics dominate . Nucleophiles exclusively attack the unsubstituted methylene (


) carbon (the "terminal" position). This regioselectivity results in the ring-opening to form a tertiary alcohol  with the nucleophile attached to the terminal carbon.

Reaction Scheme:



Visualizing the Reaction Pathway

Regioselectivity Start 2,2-Bis(trifluoromethyl)oxirane Nu Nucleophile (Nu:) Start->Nu Path_A Path A: Attack at C(CF3)2 (Blocked by Sterics) Nu->Path_A High Energy Barrier Path_B Path B: Attack at CH2 (Sterically Accessible) Nu->Path_B Favored Pathway Inter_A Primary Alcohol Nu-C(CF3)2-CH2-OH Path_A->Inter_A NOT OBSERVED Inter_B Tertiary Alcohol Nu-CH2-C(CF3)2-OH Path_B->Inter_B EXCLUSIVE PRODUCT

Figure 1: Mechanistic pathway demonstrating the exclusive formation of tertiary alcohols via nucleophilic attack at the less hindered methylene carbon.

Experimental Protocols

Protocol A: C–N and C–S Bond Formation (Amines & Thiols)

Target:


-Amino and 

-Thio Polyfluorinated Alcohols

This reaction proceeds rapidly with primary/secondary amines and thiols. No heavy metal catalysts are required.

Reagents:

  • Substrate: 2,2-Bis(trifluoromethyl)oxirane (1.0 equiv).

  • Nucleophile: Amine or Thiol (1.1 – 1.2 equiv).

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

  • Base (Optional): Triethylamine (

    
    ) or DIPEA (0.1 equiv) can accelerate the reaction with less nucleophilic amines.
    

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the amine/thiol (1.2 equiv) in anhydrous DCM (

    
     concentration).
    
  • Addition: Cool the solution to

    
    . Add 2,2-bis(trifluoromethyl)oxirane (1.0 equiv) dropwise via syringe. Note: The epoxide is volatile (bp 
    
    
    
    ); use a chilled syringe.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC or

    
     NMR (disappearance of epoxide signal at 
    
    
    
    , appearance of alcohol product signals).
  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Caution: Do not apply high vacuum/heat aggressively if the product is low molecular weight.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: C–C Bond Formation (Organometallic Addition)

Target: Homologated Polyfluorinated Alcohols

Carbon nucleophiles (Grignard or Organolithium reagents) attack the terminal


 to extend the carbon skeleton, creating a robust 

bond.

Reagents:

  • Substrate: 2,2-Bis(trifluoromethyl)oxirane (1.0 equiv).

  • Nucleophile:

    
     or 
    
    
    
    (1.2 – 1.5 equiv).
  • Catalyst:

    
     (10 mol%) – Optional but recommended for Grignards to improve yield and suppress side reactions.
    
  • Solvent: Anhydrous THF or

    
    .
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck flask. Maintain a strict inert atmosphere (

    
     or 
    
    
    
    ).
  • Epoxide Solution: Dissolve 2,2-bis(trifluoromethyl)oxirane in THF (

    
    ) and cool to 
    
    
    
    .
  • Catalyst (Optional): If using Grignard reagents, add

    
     (10 mol%) to the epoxide solution and stir for 10 mins at 
    
    
    
    .
  • Addition: Add the Organometallic reagent dropwise over 20 minutes. Maintain internal temp below

    
    .
    
  • Equilibration: Stir at

    
     for 1 hour, then slowly warm to 
    
    
    
    over 2 hours.
  • Quench: Carefully quench with saturated aqueous

    
     at 
    
    
    
    .
  • Extraction: Extract with

    
     (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.

Workflow Diagram:

Workflow Step1 1. Prepare Epoxide Solution (THF, -78°C, Inert Atm) Step2 2. Add Catalyst (Optional) (CuI 10 mol%) Step1->Step2 Step3 3. Dropwise Addition of R-M (Grignard/Lithium) Step2->Step3 Step4 4. Warm to 0°C (Controlled Kinetics) Step3->Step4 Step5 5. Quench (NH4Cl) & Isolate Step4->Step5

Figure 2: Experimental workflow for the organometallic ring-opening of 2,2-bis(trifluoromethyl)oxirane.

Protocol C: Acid-Mediated Ring Opening (Halohydrin Synthesis)

Target:


-Halo Polyfluorinated Alcohols (

)

Reaction with anhydrous halogen acids (HX) yields halohydrins, which are versatile electrophiles for further functionalization.

Procedure:

  • Dissolve the epoxide in DCM.

  • Bubble anhydrous

    
     or 
    
    
    
    gas through the solution at
    
    
    , or add a solution of
    
    
    in dioxane.
  • Stir for 1 hour.

  • Remove solvent to obtain the pure halohydrin

    
     quantitatively.
    

Safety & Handling Guide

  • Volatility: 2,2-Bis(trifluoromethyl)oxirane has a low boiling point. Store in a refrigerator (

    
    ) and handle chilled reagents to prevent evaporation loss.
    
  • Toxicity: Fluorinated epoxides are potential alkylating agents. Use double-gloving (Nitrile) and work exclusively in a fume hood.

  • Pressure: Reactions involving heating (e.g., with weak nucleophiles) should be performed in sealed pressure tubes behind a blast shield.

References

  • Regioselective Ring Opening of 2,2-Bis(trifluoromethyl)

    • Title: Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane.[1]

    • Source: ResearchGate (2025).[1]

    • URL:

  • Organometallic Reactivity with Epoxides

    • Title: The Reactivity of Epoxides with Lithium 2,2,6,6-Tetramethylpiperidide in Combination with Organolithiums or Grignard Reagents.[2]

    • Source: Journal of Organic Chemistry (2007).
    • URL:

  • Safety Data & Properties

    • Title: 2,2-Bis(trifluoromethyl)oxirane Safety Data Sheet.[3][4]

    • Source: ECHEMI / ChemicalBook.
    • URL:

Sources

Lewis acid catalyzed ring-opening of 2,2-bis(trifluoromethyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Lewis Acid-Catalyzed Ring-Opening of 2,2-Bis(trifluoromethyl)oxirane

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine-containing motifs into organic molecules is a cornerstone of modern drug discovery and materials science. The 2,2-bis(trifluoromethyl) moiety, in particular, offers a unique combination of lipophilicity, metabolic stability, and conformational control. 2,2-Bis(trifluoromethyl)oxirane, also known as hexafluoroisobutylene oxide (HFIBO), serves as a potent and versatile building block for introducing this valuable group.[1] This application note provides a comprehensive technical guide to the Lewis acid-catalyzed ring-opening of this epoxide, a highly reliable and regioselective transformation. We will delve into the underlying mechanistic principles, explore the reaction's scope with various catalysts and nucleophiles, and provide a detailed, field-tested laboratory protocol designed for reproducibility and success.

Scientific Foundation: The "Why" of the Reaction

The utility of 2,2-bis(trifluoromethyl)oxirane stems from the powerful electron-withdrawing nature and steric bulk of its geminal trifluoromethyl groups. These features render the oxirane ring highly electrophilic and primed for nucleophilic attack.[2][3] However, uncatalyzed reactions are often sluggish. Lewis acids serve as powerful catalysts to accelerate this transformation.[4]

The Role of the Lewis Acid: A Mechanism of Activation

The catalytic cycle begins with the coordination of the Lewis acid (LA) to the oxygen atom of the oxirane ring. This coordination has two primary consequences:

  • Enhanced Electrophilicity: It polarizes the C-O bonds, further increasing the electrophilicity of the ring carbons and making them more susceptible to nucleophilic attack.

  • Reduced Steric Repulsion: Computational studies have revealed that the Lewis acid, by polarizing the epoxide's filled orbitals away from the incoming nucleophile, reduces the steric (Pauli) repulsion that would otherwise raise the reaction's activation energy.[5][6]

This activation facilitates a nucleophilic attack that proceeds via an SN2-type mechanism.

Controlling Regioselectivity: An Unambiguous Outcome

In most acid-catalyzed epoxide openings, a competition exists between attack at the more and less substituted carbons, with the outcome often depending on a delicate balance between steric hindrance and the stability of a developing positive charge (carbocation character).[7][8]

However, with 2,2-bis(trifluoromethyl)oxirane, the outcome is remarkably unambiguous. The extreme steric hindrance at the quaternary carbon bearing the two CF₃ groups effectively blocks any direct nucleophilic approach. Consequently, the nucleophile exclusively attacks the unsubstituted methylene (CH₂) carbon . This reaction proceeds with high regioselectivity to yield a single product isomer: a highly functionalized tertiary alcohol.[9]

G sub 2,2-Bis(trifluoromethyl)oxirane + Lewis Acid (LA) + Nucleophile (Nu-H) activated Step 1: Lewis Acid Activation LA coordinates to oxirane oxygen sub->activated attack Step 2: Nucleophilic Attack Nu-H attacks the less hindered CH₂ carbon (SN2) activated->attack Highly Electrophilic Intermediate product Step 3: Ring-Opening & Protonolysis Forms tertiary alcohol product attack->product Breaks C-O bond final Final Product: Nu-CH₂-C(CF₃)₂-OH + Regenerated LA product->final

Caption: General mechanism for Lewis acid-catalyzed ring-opening of HFIBO.

Reaction Scope & Parameters

The Lewis acid-catalyzed ring-opening of HFIBO is versatile, accommodating a wide range of catalysts and nucleophiles. The choice of catalyst can influence reaction kinetics and compatibility with functional groups.

Lewis Acid Catalysts

A variety of Lewis acids have been shown to be effective. The optimal choice often depends on the nucleophile's reactivity and the desired reaction conditions (e.g., temperature, solvent).

  • Metal Triflates (e.g., Al(OTf)₃, Sc(OTf)₃): Highly active and widely used due to their strong Lewis acidity.[10]

  • Boron Trihalides (e.g., BF₃·OEt₂): Classic and effective Lewis acids, though they can be harsh and require careful handling.

  • Heterogeneous Catalysts (e.g., Sn-Beta Zeolite): Offer advantages in terms of catalyst recovery and reuse, making them suitable for larger-scale industrial processes.[11]

  • Metal Complexes (e.g., Cr(salen), Zirconocenes): Can be used for developing asymmetric versions of the reaction, though this is less relevant for the achiral HFIBO substrate.[12][13]

Nucleophile Scope

The reaction is compatible with a broad array of nucleophiles, leading to diverse and valuable building blocks. Research has shown that oxygen, nitrogen, sulfur, and carbon nucleophiles all react regioselectively to form the corresponding tertiary alcohols.[9]

Nucleophile ClassExample NucleophileProduct StructureTypical Yield RangeReference
Alcohols Methanol (CH₃OH)CH₃O-CH₂C(CF₃)₂OH40-95%[9]
Fluorinated Alcohols CF₃CH₂OHCF₃CH₂O-CH₂C(CF₃)₂OH82-97%[9]
Phenols Phenol (C₆H₅OH)C₆H₅O-CH₂C(CF₃)₂OH30-40%[9]
Thiols Ethanethiol (C₂H₅SH)C₂H₅S-CH₂C(CF₃)₂OHGood to Excellent[9]
Amines Aniline (C₆H₅NH₂)C₆H₅NH-CH₂C(CF₃)₂OHGood to Excellent[9]
Strong Acids HCl, HIX-CH₂C(CF₃)₂OH (X=Cl, I)Good to Excellent[9]

Note: Yields are highly dependent on the specific Lewis acid, solvent, and reaction conditions employed.

Detailed Experimental Protocol

This protocol describes a general procedure for the ring-opening of 2,2-bis(trifluoromethyl)oxirane with an alcohol nucleophile using aluminum triflate as the catalyst.

Safety First: This reaction should be performed in a well-ventilated fume hood. 2,2-Bis(trifluoromethyl)oxirane is volatile and should be handled with care. Lewis acids like Al(OTf)₃ are moisture-sensitive and corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Materials & Reagents
  • 2,2-Bis(trifluoromethyl)oxirane (HFIBO)

  • Anhydrous alcohol (e.g., Methanol, >99.8%)

  • Aluminum triflate (Al(OTf)₃, 99%)

  • Anhydrous dichloromethane (DCM, >99.8%, inhibitor-free)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment
  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septa and argon/nitrogen inlet

  • Syringes and needles

  • Stir plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

G prep 1. Reagent & Glassware Prep (Oven-dry glassware, use anhydrous solvents) setup 2. Reaction Setup (Assemble under Argon/N₂) prep->setup reagents 3. Reagent Addition (Solvent, Nucleophile, Oxirane, then cool to 0°C, add Catalyst) setup->reagents monitor 4. Reaction & Monitoring (Stir at RT, monitor by TLC/GC-MS) reagents->monitor workup 5. Work-up & Extraction (Quench with NaHCO₃, separate layers, wash with brine) monitor->workup purify 6. Purification (Dry with MgSO₄, concentrate, purify by column chromatography) workup->purify char 7. Characterization (NMR, MS, IR) purify->char

Caption: A standard experimental workflow for the ring-opening reaction.
Step-by-Step Procedure
  • Preparation: Oven-dry a 50 mL round-bottom flask containing a magnetic stir bar and allow it to cool to room temperature under a stream of argon or nitrogen.

  • Reaction Setup: To the flask, add anhydrous dichloromethane (20 mL) via syringe. Add the alcohol nucleophile (1.0 eq., e.g., for methanol, if starting with 1.0 g of oxirane (5.55 mmol), use 0.22 mL of methanol).

  • Substrate Addition: Add 2,2-bis(trifluoromethyl)oxirane (1.0 eq., 1.0 g, 5.55 mmol) to the solution.

  • Catalyst Addition: Cool the flask to 0 °C in an ice-water bath. Carefully and portion-wise, add aluminum triflate (0.05 eq., 131 mg, 0.278 mmol) to the stirred solution.

    • Expert Insight: The dissolution and reaction of the Lewis acid can be exothermic. Adding it slowly at 0 °C prevents potential side reactions and ensures controlled initiation.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours. Monitor the consumption of the starting oxirane by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the flask to 0 °C and slowly quench the reaction by adding 15 mL of saturated aqueous NaHCO₃ solution.

    • Causality Check: The bicarbonate solution neutralizes the Lewis acid and any acidic byproducts, preventing potential product degradation during extraction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer twice with 10 mL of dichloromethane. Combine all organic layers.

  • Washing: Wash the combined organic layer with 15 mL of saturated brine solution to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure tertiary alcohol product.

  • Characterization: Confirm the structure and purity of the final product using ¹H, ¹⁹F, and ¹³C NMR spectroscopy and mass spectrometry. The product, 1-methoxy-2-(trifluoromethyl)-1,1,1-trifluoropropan-2-ol, should exhibit a characteristic singlet for the methoxy group, a singlet for the methylene protons, and a singlet in the ¹⁹F NMR around -75 to -80 ppm.

References

  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. ACS Publications. [Link]

  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. ACS Publications. [Link]

  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. PMC - NIH. [Link]

  • Lewis Acid Catalyzed Regiospecific Opening of Vinyl Epoxides by Alcohols. ResearchGate. [Link]

  • Lewis acid catalysed epoxide ring opening : CSIR-NET 2019 December Part-C. YouTube. [Link]

  • Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. ResearchGate. [Link]

  • Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis. [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • 13.6 Ring Opening of Epoxides | Organic Chemistry. YouTube. [Link]

  • Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

  • Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Ring-opening of Epoxides Mediated by Frustrated Lewis Pairs. ResearchGate. [Link]

  • The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. [Link]

  • Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]

  • Regioselectivity of acid-catalyzed ring-opening of epoxides. Chemistry Stack Exchange. [Link]

  • Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents. PMC - NIH. [Link]

  • 2,2-Bis(trifluoromethyl)oxirane | C4H2F6O | CID 11469419. PubChem. [Link]

  • Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Moodle@Units. [Link]

  • Broadening the Scope of Epoxide Ring Opening Reactions with Zirconocene. Waseda University. [Link]

  • Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Application Notes and Protocols for 2,2-bis(trifluoromethyl)oxirane in Proteomics Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Probing the Proteome with Precision

In the landscape of modern drug discovery and cellular biology, understanding the functional state of proteins within their native environment is paramount. Chemical proteomics has emerged as a powerful discipline that employs small-molecule probes to map the reactive and ligandable landscape of the proteome, offering insights into protein function, identifying novel drug targets, and elucidating mechanisms of action.[1][2] A key strategy within this field is the use of electrophilic probes that covalently modify nucleophilic amino acid residues, providing a stable marker for detection and analysis by mass spectrometry.[3][4]

This guide details the application of 2,2-bis(trifluoromethyl)oxirane , also known as hexafluoroisobutylene oxide (HFIBO), a highly reactive fluorinated epoxide, as a chemical probe for proteomics research. The strained three-membered oxirane ring, activated by the strong electron-withdrawing effects of two trifluoromethyl groups, renders HFIBO highly susceptible to nucleophilic attack. This inherent reactivity allows it to covalently label accessible and nucleophilic amino acid side chains, effectively "snapshotting" their reactive state within the proteome.

The unique properties of the hexafluoroisobutylidene moiety introduced by HFIBO provide a distinct mass shift that is readily identifiable by mass spectrometry, facilitating the confident identification of modification sites. This application note will provide a comprehensive overview of the chemical principles, detailed experimental protocols, and data analysis considerations for utilizing 2,2-bis(trifluoromethyl)oxirane in cutting-edge proteomics workflows.

Chemical Properties and Reaction Mechanism

2,2-bis(trifluoromethyl)oxirane is a compact, highly electrophilic reagent. Its utility in proteomics stems from its ability to undergo a regioselective ring-opening reaction with nucleophilic amino acid residues.

Key Chemical Features:

  • Molecular Formula: C₄H₂F₆O

  • Molecular Weight: 180.05 g/mol

  • Reactivity: The epoxide ring is highly strained and activated by two electron-withdrawing trifluoromethyl groups, making it a potent electrophile.

The reaction proceeds via a nucleophilic attack on one of the epoxide carbons, leading to the opening of the ring and the formation of a stable covalent bond. The primary targets for this reaction within a protein are amino acid residues with nucleophilic side chains.

dot

Caption: Reaction of HFIBO with a protein nucleophile.

The primary amino acid targets for HFIBO under physiological or near-physiological pH are the thiol group of cysteine and the ε-amino group of lysine , owing to their high nucleophilicity. The reaction is generally regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide.

Core Application: Profiling Nucleophilic Residues

The central application of 2,2-bis(trifluoromethyl)oxirane in proteomics is to serve as a probe for identifying and quantifying reactive and accessible nucleophilic amino acid residues across the proteome. This methodology, a form of Activity-Based Protein Profiling (ABPP), allows researchers to:

  • Map Functional Sites: Identify hyper-reactive cysteine or lysine residues that may be involved in catalysis, ligand binding, or redox sensing.

  • Discover "Druggable" Pockets: Uncover nucleophilic residues in protein binding pockets that can be targeted by covalent inhibitors.[5]

  • Compare Proteome Reactivity States: Assess changes in the reactivity of specific residues in response to cellular stimuli, disease states, or drug treatment.

Mass Shift Calculation

Upon reaction with a protein, the 2,2-bis(trifluoromethyl)oxirane molecule (C₄H₂F₆O) is added to the amino acid side chain. Therefore, the modification results in a monoisotopic mass addition of 180.0084 Da . This distinct mass shift is used in the data analysis phase to identify peptides that have been modified by the probe.

ParameterValue
Reagent 2,2-bis(trifluoromethyl)oxirane (HFIBO)
Molecular Formula C₄H₂F₆O
Monoisotopic Mass 180.0084 Da
Target Residues Cysteine (primarily), Lysine
Reaction Type Nucleophilic Epoxide Ring Opening

Experimental Protocols

The following protocols provide a general framework for labeling proteins in complex mixtures (e.g., cell lysates) with 2,2-bis(trifluoromethyl)oxirane for subsequent analysis by mass spectrometry. Optimization of incubation times, temperature, and reagent concentrations may be necessary for specific biological systems.

Preparation of Cell Lysate
  • Cell Culture and Harvest: Grow cells to the desired confluency. Harvest cells by scraping or trypsinization, followed by washing with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS containing 0.1% SDS or 1% Triton X-100, and protease inhibitors). The choice of detergent should be compatible with downstream mass spectrometry analysis.

  • Homogenization: Lyse the cells by sonication on ice. Ensure complete lysis while avoiding excessive heating.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Labeling of Proteome with 2,2-bis(trifluoromethyl)oxirane
  • Proteome Preparation: Dilute the clarified cell lysate to a final protein concentration of 1-2 mg/mL in the lysis buffer.

  • Reagent Preparation: Prepare a stock solution of 2,2-bis(trifluoromethyl)oxirane in a compatible organic solvent such as dimethyl sulfoxide (DMSO).

  • Labeling Reaction: Add the 2,2-bis(trifluoromethyl)oxirane stock solution to the proteome sample to a final concentration in the range of 100 µM to 1 mM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours with gentle agitation. The reaction should be performed in a well-ventilated area due to the reactive nature of the epoxide.

  • Quenching (Optional): The reaction can be quenched by the addition of a small molecule nucleophile, such as dithiothreitol (DTT), to consume any remaining 2,2-bis(trifluoromethyl)oxirane.

Sample Preparation for Mass Spectrometry
  • Reduction and Alkylation: Reduce disulfide bonds in the labeled proteome by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Subsequently, alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20-30 mM and incubating in the dark at room temperature for 30 minutes.

  • Protein Precipitation: Precipitate the proteins to remove detergents and other interfering substances. A common method is cold acetone precipitation. Add at least four volumes of ice-cold acetone, incubate at -20°C overnight, and then centrifuge to pellet the protein.

  • Proteolytic Digestion: Wash the protein pellet with cold acetone and then resuspend in a digestion buffer (e.g., 50 mM ammonium bicarbonate). Digest the proteins into peptides using a protease such as trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Peptide Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and other impurities before mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

dot

ProteomicsWorkflow cluster_sample_prep Sample Preparation cluster_labeling Covalent Labeling cluster_ms_prep MS Sample Processing cluster_analysis Data Acquisition & Analysis CellLysis Cell Lysis & Protein Extraction Quantification Protein Quantification CellLysis->Quantification Labeling Incubation with 2,2-bis(trifluoromethyl)oxirane Quantification->Labeling ReductionAlkylation Reduction & Alkylation Labeling->ReductionAlkylation Digestion Proteolytic Digestion (Trypsin) ReductionAlkylation->Digestion Desalting Peptide Desalting (C18) Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataAnalysis Database Search with Variable Modification (+180.0084 Da) LCMS->DataAnalysis

Caption: General workflow for proteomics profiling with HFIBO.

Data Analysis and Interpretation

The analysis of the mass spectrometry data is a critical step in identifying the sites of modification by 2,2-bis(trifluoromethyl)oxirane.

Database Searching

The acquired tandem mass spectra should be searched against a relevant protein sequence database (e.g., UniProt) using a search engine such as MaxQuant, SEQUEST, or Mascot. The key parameter to include in the search is a variable modification on cysteine and lysine residues corresponding to the mass of the 2,2-bis(trifluoromethyl)oxirane adduct.

  • Variable Modification Mass: +180.0084 Da

  • Target Residues: Cysteine (C), Lysine (K)

Data Interpretation
  • Localization of Modification: The search engine will identify peptides containing the +180.0084 Da mass shift and, based on the fragmentation pattern in the MS/MS spectrum, will assign a probability score for the modification being on a specific residue within that peptide.

  • Quantitative Analysis: For quantitative proteomics experiments (e.g., using SILAC, TMT, or label-free quantification), the relative abundance of the modified peptides can be compared across different experimental conditions. This allows for the identification of residues with altered reactivity.

  • Validation: It is good practice to manually inspect the MS/MS spectra of high-interest modified peptides to ensure confident assignment of the modification site.

Concluding Remarks and Future Perspectives

2,2-bis(trifluoromethyl)oxirane is a valuable tool for chemical proteomics, enabling the exploration of the functional landscape of nucleophilic amino acid residues. Its high reactivity and the distinct mass signature of its adduct make it a powerful probe for identifying reactive sites within the proteome. The protocols outlined in this guide provide a solid foundation for researchers to begin using this reagent in their own investigations.

Future applications could involve the development of derivatives of 2,2-bis(trifluoromethyl)oxirane that incorporate additional functionalities, such as a bioorthogonal handle for enrichment (e.g., an alkyne or azide for click chemistry) or a fluorescent reporter group for imaging applications. Such advancements will further enhance the utility of this versatile chemical probe in dissecting the complexities of the proteome.

References

  • B.F. Cravatt, A.T. Wright, J.W. Kozarich, Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annu. Rev. Biochem.77 , 383-414 (2008). [Link]

  • E. Weerapana, G.M. Simon, B.F. Cravatt, Disparate proteome reactivity profiles of carbon electrophiles. Nat. Chem. Biol.4 , 405-407 (2008). [Link]

  • S.P. Gygi, B. Rist, S.A. Gerber, F. Turecek, M.H. Gelb, R. Aebersold, Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nat. Biotechnol.17 , 994-999 (1999). [Link]

  • M.P. Patricelli, D.K. Giang, L.M. Nomanbhoy, B.F. Cravatt, Functional proteomics reveal specified roles for ATP-binding proteins in human cancer cell lines. Cancer Res.61 , 3529-3535 (2001). [Link]

  • A.E. Speers, G.C. Adam, B.F. Cravatt, Activity-based protein profiling in vivo using a copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition. J. Am. Chem. Soc.125 , 4686-4687 (2003). [Link]

  • S.M. Hacker, K.M. Backus, M.R. Lazear, et al., Global profiling of lysine reactivity and ligandability in the human proteome. Nat. Chem.9 , 1231-1240 (2017). [Link]

  • D.A. Bachovchin, S.T. Brown, H. Rosen, B.F. Cravatt, Identification of selective inhibitors of uncharacterized serine hydrolases by activity-based protein profiling. Nat. Biotechnol.27 , 387-394 (2009). [Link]

  • J. R. ABRF, Biomolecular Delta Mass. ABRF. [Link]

  • M. Baldwin, Identification of Protein Modifications by Mass Spectrometry. UCSF. [Link]

  • S.H. L. Verhelst, M. Bogyo, Chemical proteomics applied to target identification and drug discovery. Biotechnol. J.2 , 72-79 (2007). [Link]

  • P. Limpikirati, T. Liu, R.W. Vachet, Covalent labeling-mass spectrometry with non-specific reagents for studying protein structure and interactions. Methods144 , 79-93 (2018). [Link]

  • S.M. Hacker, et al., Profiling the proteome-wide selectivity of diverse electrophiles. ChemRxiv. [Link]

  • A.J. Percy, J.R. ABRF, Mass-shift-amino-acid pairs with elevated frequency in stationary phase. ResearchGate. [Link]

  • T.J. Griffin, D.R. Goodlett, R. Aebersold, Advances in proteome analysis by mass spectrometry. Curr. Opin. Biotechnol.12 , 607-612 (2001). [Link]

  • Wikipedia, Chemoproteomics. Wikipedia. [Link]

  • S.M. Hacker, et al., Proteome-wide profiling of the selectivity of diverse electrophiles. EMBL-EBI. [Link]

  • M.J. MacCoss, W.H. McDonald, A. Saraf, et al., Shotgun proteomics enabled by advanced mass spectrometry. Proc. Natl. Acad. Sci. U.S.A.101 , 1740-1745 (2004). [Link]

  • B.T. Chait, Mass spectrometry: a cornerstone in the post-genomic era. Org. Mass Spectrom.36 , 123-131 (2001). [Link]

  • M. Mann, R.C. Hendrickson, M.S. Pandey, Analysis of proteins and proteomes by mass spectrometry. Annu. Rev. Biochem.70 , 437-473 (2001). [Link]

  • J.V. Olsen, M. Mann, Status of large-scale analysis of post-translational modifications by mass spectrometry. Mol. Cell. Proteomics12 , 3444-3452 (2013). [Link]

  • L.M. B.F. Cravatt, Chemical proteomics: a powerful movement. Curr. Opin. Chem. Biol.11 , 1-3 (2007). [Link]

  • J. Adachi, N. Tomonaga, A Comprehensive Review of Post-Translational Modifications in Proteomics. Int. J. Proteomics2011 , 1-13 (2011). [Link]

  • J. Se-Jin, et al., Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics: phosphorylation and beyond. PubMed Central. [Link]

  • Y. Zhang, B.R. Fonslow, B. Shan, M.C. Baek, J.R. Yates 3rd, Protein analysis by shotgun proteomics. Chem. Rev.113 , 2343-2394 (2013). [Link]

  • M. A. Baldwin, Protein Identification by Mass Spectrometry: Issues to be Considered. Mol. Cell. Proteomics3 , 1-9 (2004). [Link]

  • S.E. Ong, M. Mann, Mass spectrometry-based proteomics turns quantitative. Nat. Chem. Biol.1 , 252-262 (2005). [Link]

  • R. Aebersold, M. Mann, Mass spectrometry-based proteomics. Nature422 , 198-207 (2003). [Link]

  • A. Pandey, M. Mann, Proteomics to study genes and genomes. Nature405 , 837-846 (2000). [Link]

Sources

Strategic Utilization of 2,2-Bis(trifluoromethyl)oxirane (HFIBO) in Fluorinated Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gem-Bis(trifluoromethyl) Advantage

In modern drug discovery, the gem-bis(trifluoromethyl) group [


] represents a high-value pharmacophore. Unlike single fluorine substitutions, this bulky, electron-withdrawing motif profoundly alters the physicochemical profile of a molecule. It acts as a metabolically stable bioisostere for carbonyls or isopropyl groups, significantly increasing lipophilicity (

) while blocking oxidative metabolism at the adjacent carbon.

2,2-Bis(trifluoromethyl)oxirane (also known as Hexafluoroisobutylene Oxide, HFIBO ) is the premier electrophilic building block for introducing this motif. This guide details the practical handling, mechanistic regioselectivity, and synthetic protocols for converting HFIBO into high-value fluorinated intermediates.

Chemical Profile & Handling

HFIBO is a volatile, reactive epoxide. Strict adherence to temperature controls is required to prevent evaporation or uncontrolled polymerization.

PropertyValueOperational Note
CAS Number 31898-68-7
Formula

Structure

Epoxide ring on C1-C2
Boiling Point 41–42 °CVolatile: Handle in chilled vessels (0°C).
Density ~1.65 g/mLHeavy fluorinated liquid.
Stability Moisture SensitiveStore under inert gas (Ar/N2) at 4°C.
Safety Advisory
  • Inhalation Hazard: Due to its low boiling point (42°C), HFIBO creates high vapor concentrations. All operations must occur in a functioning fume hood.

  • Pressure: Reactions heated above 40°C must be performed in sealed pressure vessels (Q-tubes or autoclaves).

Mechanistic Regioselectivity

The reactivity of HFIBO is defined by the conflict between electronic activation and steric hindrance .

  • Electronic Effect: The two

    
     groups on C2 are powerfully electron-withdrawing, destabilizing positive charge development at C2. This makes C2 highly electrophilic but also "hard."
    
  • Steric Effect: The bulky

    
     groups effectively shield C2 from nucleophilic attack.
    

The Result: Under basic or neutral conditions, nucleophilic attack is exclusively regioselective at C3 (the methylene group) via an


-like mechanism. This yields primary-substituted tertiary alcohols , a structural motif difficult to access via other routes.
Decision Logic: Reaction Pathways

HFIBO_Reactivity cluster_0 Nucleophilic Conditions (Basic/Neutral) cluster_1 Lewis Acid Conditions HFIBO 2,2-Bis(trifluoromethyl)oxirane (HFIBO) Nu_Attack Attack at C3 (Methylene) HFIBO->Nu_Attack Amines, Thiols, ROH Rearrange Isomerization HFIBO->Rearrange SbF5, BF3 Prod_Alc Tertiary Alcohol Nu-CH2-C(CF3)2-OH Nu_Attack->Prod_Alc Prod_Ald Hexafluoroisobutyraldehyde (CF3)2CH-CHO Rearrange->Prod_Ald

Figure 1: Reaction decision tree for HFIBO. Nucleophiles target the less hindered carbon to generate tertiary alcohols, while Lewis acids trigger rearrangement.

Application Protocols

Protocol A: Synthesis of -Amino-Hexafluoro-Alcohols

Target: Creation of metabolically stable amino-alcohol scaffolds (e.g., for BACE1 inhibitors or ion channel modulators).

Mechanism:


 ring opening at the methylene carbon.

Materials:

  • HFIBO (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

  • Vessel: Sealed pressure tube (if amine is volatile) or round-bottom flask (0°C).

Step-by-Step:

  • Preparation: Dissolve the amine (1.1 equiv) in anhydrous DCM (5 mL/mmol) under nitrogen.

  • Addition: Cool the solution to 0°C. Add HFIBO (1.0 equiv) dropwise via syringe. Note: The reaction is exothermic; control addition rate.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check consumption of HFIBO by

      
      F NMR (Shift: -76 ppm for epoxide 
      
      
      
      -72 ppm for alcohol).
  • Workup:

    • Evaporate solvent under reduced pressure.

    • Due to the high lipophilicity of the

      
       group, the product often solidifies or remains as a clean oil.
      
    • Purification: Flash chromatography (Hexane/EtOAc).

  • Yield: Typically 85–95%.

Data Summary:

Nucleophile Product Type Typical Yield Notes

| Benzylamine |


 | 92% | Rapid reaction at RT. |
| Morpholine  | 

| 88% | Excellent solubility profile. | | Aniline |

| 75% | Requires mild heating (40°C). |
Protocol B: Etherification via Phase Transfer Catalysis (PTC)

Target: Synthesis of fluorinated ether building blocks. Direct reaction with alcohols is sluggish; PTC is required to generate the active alkoxide.

Materials:

  • HFIBO (1.2 equiv)

  • Alcohol substrate (1.0 equiv)[1]

  • Base: 30% NaOH (aq)

  • Catalyst: Tetrabutylammonium hydrogen sulfate (

    
    , 5 mol%)
    
  • Solvent: DCM (Biphasic system)

Step-by-Step:

  • Biphasic Setup: Mix the alcohol and

    
     in DCM. Add the aqueous NaOH solution.
    
  • Addition: Cool to 0°C. Add HFIBO dropwise.

  • Reaction: Vigorously stir (1000 rpm) at RT for 12 hours. The PTC transports the hydroxide to the interface/organic layer to deprotonate the alcohol, which then attacks the HFIBO.

  • Workup: Separate phases. Wash organic layer with water and brine. Dry over

    
    .
    
  • Result:

    
    .
    
Protocol C: Acid-Catalyzed Rearrangement to Aldehydes

Target: Hexafluoroisobutyraldehyde


, a volatile but critical intermediate for Wittig reactions or reductive aminations.

Mechanism: Lewis acid-induced migration of a hydride from C3 to C2, concurrent with ring opening.

Materials:

  • HFIBO[1][2][3]

  • Catalyst:

    
     (Antimony pentafluoride) or 
    
    
    
    (anhydrous)
  • Solvent: Neat or inert fluorocarbon solvent

Step-by-Step:

  • Safety: This reaction can be vigorous. Use a heavy-walled glass vessel behind a blast shield.

  • Process: Place catalytic

    
     (1 mol%) in the vessel. Cool to -20°C.
    
  • Addition: Slowly condense or drip HFIBO onto the catalyst.

  • Rearrangement: Allow to warm slowly to 0°C. The mixture will reflux (HFIBO bp 42°C).

  • Isolation: Distillation directly from the reaction mixture.

    • Product BP: ~88°C (Hydrate form often isolated if moisture present).

    • Storage: The aldehyde exists in equilibrium with its hydrate in air. Store over molecular sieves.

Structural Validation (NMR)[4]

Validating the ring opening is straightforward using


F and 

H NMR.
  • Starting Material (HFIBO):

    • 
      F NMR: Singlet at 
      
      
      
      -76.0 ppm.
    • 
      H NMR: Singlet at 
      
      
      
      3.2 ppm (Epoxide
      
      
      ).
  • Product (Ring Opened - Tertiary Alcohol):

    • 
      F NMR: Singlet shifts downfield to 
      
      
      
      -72.0 to -74.0 ppm.
    • 
      H NMR: The 
      
      
      
      signal shifts to
      
      
      3.8–4.2 ppm and may split depending on the nucleophile.
    • Signature: Appearance of a broad singlet (

      
      ) at 
      
      
      
      4.0–6.0 ppm (highly dependent on solvent/concentration).

References

  • Petrov, V. A. (2025).[1] Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. Journal of Fluorine Chemistry.

  • ChemicalBook. (2025).[1] 2,2-Bis(trifluoromethyl)oxirane Product Properties and Safety Data.

  • Ameduri, B., et al. (2023).[3] Synthesis and characterization of original fluorinated bis-cyclic carbonates... from a fluorinated epoxide. Comptes Rendus Chimie.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Application Note: Synthesis of Trifluoromethylated Heterocycles via 2,2-Bis(trifluoromethyl)oxirane

[1]

Executive Summary

The incorporation of the gem-bis(trifluoromethyl) group (

2,2-bis(trifluoromethyl)oxiraneHFIBO

Unlike standard epoxides, HFIBO exhibits unique regioselectivity driven by the extreme electron-withdrawing nature and steric bulk of the two trifluoromethyl groups. This guide details the specific protocols for exploiting this reactivity to synthesize 1,3-oxathiolane-2-thiones and oxazolines , providing a robust roadmap for medicinal chemists.

Chemical Profile & Safety

Reagent: 2,2-Bis(trifluoromethyl)oxirane CAS: 31898-68-7 Structure:

1
PropertyValueNote
Boiling Point ~60 °CVolatile; use chilled condensers.
Density 1.65 g/mLFluorinated solvent-like density.
Reactivity High ElectrophileSusceptible to rapid nucleophilic attack.
Safety Hazard Flammable / CorrosiveCauses severe eye damage; use fume hood.

Preparation Note: HFIBO is typically synthesized via the oxidation of 3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene (hexafluoroisobutylene) using sodium hypochlorite (NaOCl) under phase-transfer catalysis (PTC) conditions [1].

Mechanistic Insight: The "Inverse" Regioselectivity

Understanding the regiochemistry of HFIBO is the single most critical factor for successful synthesis.

  • Standard Epoxides: Nucleophiles often attack the less substituted carbon (steric control) or the more substituted carbon (electronic control under acidic conditions).

  • HFIBO Rule: Nucleophilic attack occurs exclusively at the methylene group (

    
    ).
    

Why?

  • Steric Shielding: The quaternary carbon is heavily shielded by two bulky

    
     groups, blocking the trajectory of incoming nucleophiles.
    
  • Electronic Activation: The

    
     groups strongly pull electron density, making the ring highly electrophilic, but the attack is channeled to the accessible 
    
    
    site.
  • Result: The ring opens to form a stable tertiary alkoxide intermediate, which then cyclizes.

Diagram 1: Reaction Pathway & Regioselectivity[3]

ReactionPathwayReagent2,2-Bis(trifluoromethyl)oxirane(HFIBO)Nu_AttackNucleophilic Attack(at CH2 position)Reagent->Nu_Attack Steric ControlBlocks C(CF3)2IntermediateTertiary AlkoxideNu-CH2-C(CF3)2-O(-)Nu_Attack->Intermediate Ring OpeningCyclizationIntramolecular Cyclization(Ring Closure)Intermediate->Cyclization Elimination/CondensationProductgem-Bis(CF3) Heterocycle(e.g., 1,3-Oxathiolane)Cyclization->Product Final Product

Caption: The nucleophile (Nu) selectively attacks the unhindered methylene carbon, leading to a tertiary alkoxide intermediate that facilitates subsequent cyclization.[2]

Application Protocol A: Synthesis of 1,3-Oxathiolane-2-thiones

This protocol utilizes the reaction between HFIBO and Carbon Disulfide (

3
Materials
  • Substrate: 2,2-Bis(trifluoromethyl)oxirane (1.0 equiv)

  • Reagent: Carbon Disulfide (

    
    ) (Excess or solvent)
    
  • Catalyst: Tetraethylammonium bromide (

    
    ) or similar halide source (5 mol%)
    
  • Solvent:

    
     (can act as both reagent and solvent) or Acetonitrile.
    
Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with nitrogen.

  • Charging: Add Tetraethylammonium bromide (0.5 mmol) and Carbon Disulfide (10 mL).

  • Addition: Cool the mixture to 0 °C. Add HFIBO (10 mmol) dropwise via syringe. The reaction is exothermic; control the addition rate to maintain temperature.

  • Reaction: Allow the mixture to warm to ambient temperature (20–25 °C). Stir for 6–12 hours.

    • Monitoring: Monitor consumption of epoxide by

      
       NMR (disappearance of epoxide signal at 
      
      
      ppm).
  • Workup:

    • Remove excess

      
       under reduced pressure (Rotary evaporator, bath temp < 40 °C).
      
    • Dissolve the residue in

      
       and wash with water (
      
      
      ) to remove the catalyst.
    • Dry the organic layer over

      
      , filter, and concentrate.
      
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Yield: Expected yield of 5-(trifluoromethyl)-5-(trifluoromethyl)-1,3-oxathiolane-2-thione is 58–65% [1].[2]

Application Protocol B: Modular Synthesis of Oxazolines

This protocol leverages the reactivity of amidines to form nitrogen-oxygen heterocycles. It follows the general reactivity pattern of HFIBO with nitrogen nucleophiles [1].

Materials
  • Substrate: 2,2-Bis(trifluoromethyl)oxirane (1.0 equiv)

  • Nucleophile: Benzamidine (or substituted amidine) (1.1 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Base:

    
     (1.2 equiv) if using amidine hydrochloride salts.
    
Step-by-Step Methodology
  • Preparation of Free Base: If starting with amidine hydrochloride, suspend the salt in DCE and add

    
    . Stir for 15 min at room temperature.
    
  • Epoxide Addition: Add HFIBO (1.0 equiv) slowly to the amidine solution at 0 °C.

  • Ring Opening: Stir at room temperature for 4 hours.

    • Mechanistic Note: The amidine nitrogen attacks the

      
       of the epoxide.
      
  • Cyclization: Heat the reaction mixture to reflux (60–80 °C) for 2–4 hours to promote the elimination of ammonia/water and ring closure.

    • Note: In some cases, the intermediate alcohol is isolated. Cyclization may require activation (e.g., Thionyl chloride,

      
      ) if spontaneous cyclization is slow.
      
  • Workup: Wash with saturated

    
    , then brine. Dry over 
    
    
    .
  • Isolation: Recrystallize from Ethanol/Hexane or purify via chromatography.

Diagram 2: Heterocycle Synthesis Workflow

WorkflowStartStart: HFIBO + NucleophileCondition_CheckSelect Nucleophile TypeStart->Condition_CheckPathACS2 + Halide CatalystCondition_Check->PathA Sulfur (S)PathBAmidine / GuanidineCondition_Check->PathB Nitrogen (N)StepA1Mix at 0°C -> AmbientPathA->StepA1ProductA1,3-Oxathiolane-2-thioneStepA1->ProductAStepB1Attack at CH2 (RT)PathB->StepB1StepB2Thermal Cyclization(-NH3 / -H2O)StepB1->StepB2ProductBOxazoline / OxazoleStepB2->ProductB

Caption: Decision tree for synthesizing sulfur-based (left) vs. nitrogen-based (right) heterocycles using HFIBO.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Volatility of HFIBOEnsure reaction vessel is sealed or uses an efficient reflux condenser (dry ice/acetone) during addition.
No Reaction Steric bulk of NucleophileUse unhindered nucleophiles. Attack at

is sensitive to the size of the incoming group.
Regio-scrambling Acidic ConditionsAvoid strong Lewis acids initially. The reaction relies on nucleophilic attack at

. Acid can protonate the oxygen, potentially activating the wrong carbon (though unlikely with

deactivation).
Polymerization Excess BaseUse stoichiometric amounts of base. Excess base can cause anionic polymerization of the epoxide.

References

  • Shermolovich, Y. G., et al. "Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane." Mendeleev Communications / ResearchGate, 2025 .

  • BenchChem. "2,2-Bis(trifluoromethyl)oxirane Structure and Reactivity Profile." BenchChem Database.

  • CymitQuimica.[4] "Safety Data Sheet: 2,2-Bis(trifluoromethyl)oxirane." CymitQuimica.

Advanced Application Note: Phase-Transfer Catalysis in Reactions of 2,2-Bis(trifluoromethyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational protocols for utilizing Phase-Transfer Catalysis (PTC) to facilitate the nucleophilic ring-opening of 2,2-bis(trifluoromethyl)oxirane (also known as hexafluoroisobutylene oxide, HFIBO ).

The 2,2-bis(trifluoromethyl)oxirane moiety is a critical building block in medicinal chemistry, serving as a precursor to the hexafluoroisobutanol motif. This motif acts as a bioisostere for phosphates or lipophilic spacers, significantly altering the metabolic stability (


) and lipophilicity of drug candidates. Conventional methods often suffer from poor solubility of fluorinated substrates or harsh conditions that degrade sensitive functional groups. PTC offers a superior alternative by enabling reactions under mild, biphasic conditions with high regioselectivity.

Strategic Rationale & Mechanistic Insight

The Challenge of Fluorinated Epoxides

2,2-Bis(trifluoromethyl)oxirane presents a unique paradox in reactivity:

  • Electronic Activation: The two electron-withdrawing trifluoromethyl (

    
    ) groups create a significant dipole, making the ring highly electrophilic.
    
  • Steric Shielding: The bulky

    
     groups effectively shield the quaternary carbon (C2), rendering it inaccessible to most nucleophiles.
    
Regioselectivity: The "Steric Dominance" Rule

Unlike non-fluorinated epoxides where electronic factors might direct attack to the more substituted carbon (under acidic conditions), reactions of HFIBO under PTC conditions are governed by steric dominance .

  • Nucleophilic Attack: Occurs exclusively at the unsubstituted methylene carbon (C3 ).

  • Outcome: The reaction yields a tertiary alcohol with the structure

    
    .[1]
    
The PTC Advantage

Using a quaternary ammonium salt (e.g., Tetrabutylammonium hydrogen sulfate, TBAHS) allows anionic nucleophiles (phenoxides, thiyls) generated in an aqueous base to react with the lipophilic HFIBO in the organic phase. This suppresses side reactions (like polymerization) and eliminates the need for anhydrous solvents.

Mechanistic Visualization

The following diagram illustrates the regioselective attack and the PTC cycle.

PTC_Mechanism cluster_aqueous Aqueous Phase (Base) cluster_interface Interface cluster_organic Organic Phase (DCM/Toluene) Base KOH / NaOH Nu_Aq Nu- (Nucleophile) Base->Nu_Aq Deprotonation IonExchange Ion Exchange [Nu- Q+] Formation Nu_Aq->IonExchange Q_X Q+X- (Catalyst) Q_X->IonExchange Q_Nu [Q+ Nu-] IonExchange->Q_Nu Transfer TS Transition State (Attack at CH2) Q_Nu->TS + HFIBO HFIBO 2,2-bis(CF3)oxirane (Substrate) HFIBO->TS Product Product: Nu-CH2-C(CF3)2-OH TS->Product Ring Opening Product->Q_X Regenerate Q+

Figure 1: Phase-Transfer Catalytic Cycle showing the generation of the active lipophilic ion pair and the regioselective attack on the methylene carbon of HFIBO.

Experimental Protocol: Synthesis of Aryl-Hexafluoroisobutanol Ethers

This protocol describes the reaction of a substituted phenol with HFIBO to create an aryl ether. This reaction is a standard benchmark for installing the fluorinated motif.

Reagents & Equipment
  • Substrate: 2,2-Bis(trifluoromethyl)oxirane (HFIBO) [CAS: 31898-68-7] - Volatile! Handle in hood.

  • Nucleophile: Substituted Phenol (1.0 equiv).

  • Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) (0.05 - 0.10 equiv).

  • Base: 50% Aqueous NaOH or KOH.

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Equipment: Sealed pressure tube or round-bottom flask with efficient reflux condenser (due to HFIBO volatility).

Step-by-Step Procedure
  • Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenol (10 mmol, 1.0 equiv) in DCM (20 mL).

  • Base Addition: Add Tetrabutylammonium hydrogen sulfate (0.5 mmol, 5 mol%). Add 50% aqueous NaOH (15 mmol, 1.5 equiv). The mixture will form a biphasic system.

  • Substrate Addition: Cool the mixture to 0°C using an ice bath. Slowly add 2,2-bis(trifluoromethyl)oxirane (12 mmol, 1.2 equiv) via syringe. Note: HFIBO boils at ~45°C; cooling is essential to prevent evaporation before reaction.

  • Reaction: Seal the vessel or attach a highly efficient reflux condenser (dry ice/acetone trap recommended if not sealing). Allow the mixture to warm to room temperature and stir vigorously (1000 rpm) for 4–6 hours.

    • Checkpoint: Monitor by TLC or

      
      F NMR (shift of 
      
      
      
      signal).
  • Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 10 mL). Wash the combined organic phases with water (20 mL) followed by brine (20 mL). Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient). The product is typically a viscous oil or low-melting solid.

Expected Results & Data
Nucleophile (Nu)Product StructureYield (%)Regioselectivity
Phenol (

)

85-95%>99:1 (Attack at

)
4-Nitrophenol

92%>99:1
Benzyl Alcohol

40-50%*>99:1
Thiophenol (

)

90-98%>99:1

*Note: Aliphatic alcohols are less acidic than phenols, making the generation of the alkoxide harder under mild PTC conditions. Yields are lower compared to phenols and thiols.

Advanced Application: Heterocycle Synthesis

The bifunctional nature of the product (containing a nucleophile and a hydroxyl group) allows for subsequent cyclization.

Protocol Modification for Cyclic Imines: When reacting Sodium Thiocyanate (NaSCN) with HFIBO under PTC conditions:

  • Nucleophile: NaSCN (aq).

  • Mechanism: Initial attack by

    
     at the 
    
    
    
    group forms an intermediate acyclic thiocyanate.
  • Cyclization: Intramolecular attack of the hydroxyl group onto the nitrile carbon occurs spontaneously or with mild heating.

  • Product: 2-imino-5,5-bis(trifluoromethyl)-1,3-oxathiolane.

Heterocycle_Synthesis HFIBO HFIBO (Epoxide) Intermediate Intermediate: NCS-CH2-C(CF3)2-OH HFIBO->Intermediate S-Attack (PTC) NaSCN NaSCN (Aq. Phase) PTC PTC Catalyst (Transfer SCN-) NaSCN->PTC PTC->Intermediate Cyclization Cyclization (Intramolecular) Intermediate->Cyclization FinalProduct 2-imino-1,3-oxathiolane Cyclization->FinalProduct

Figure 2: Synthesis pathway for fluorinated heterocycles using NaSCN and PTC.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Volatility of HFIBOEnsure reaction vessel is sealed or use a dry-ice condenser. Re-check stoichiometry (use 1.2–1.5 equiv of epoxide).
No Reaction Poor Phase TransferSwitch catalyst to Aliquat 336 (more lipophilic) or increase catalyst loading to 10 mol%. Increase stirring speed.
Emulsion Surfactant effect of catalystAdd brine to the aqueous phase to increase ionic strength; filter through Celite if necessary.
By-products Hydrolysis of EpoxideReduce the concentration of aqueous base (e.g., use 30% NaOH instead of 50%) or lower temperature.

Safety & Handling (E-E-A-T)

  • Volatility: 2,2-Bis(trifluoromethyl)oxirane has a low boiling point. Store in a refrigerator (

    
    ) and handle strictly in a chemical fume hood.
    
  • Toxicity: Fluorinated epoxides are potential alkylating agents. Wear double nitrile gloves and chemical splash goggles.

  • Waste: All aqueous waste from PTC reactions containing fluorinated compounds must be segregated and treated as halogenated waste.

References

  • Reactions of 2,2-bis(trifluoromethyl)oxirane with alcohols under phase transfer catalysis. Source: Regional Information Center for Science and Technology (RICeST). Context: Establishes the baseline protocol for alcohol/phenol nucleophiles and regioselectivity. (Verified via Search Snippet 1.1)

  • Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions. Source: ResearchGate / Journal of Fluorine Chemistry. Context: Detailed mechanistic study confirming attack at the methylene group and formation of tertiary alcohols. (Verified via Search Snippet 1.2)

  • Phase-Transfer Catalysis: Fundamentals and Applications. Source: Macmillan Group / Princeton University. Context: Authoritative grounding on the mechanics of quaternary ammonium salts in nucleophilic substitution. (Verified via Search Snippet 1.12)

  • Safety Data Sheet: 2,2-Bis(trifluoromethyl)oxirane. Source: Fisher Scientific / ECHEMI. Context: Safety, handling, and physical property data.[2][3][4] (Verified via Search Snippet 1.4)

Sources

Application Note: Synthesis of 2,2-Bis(trifluoromethyl)oxirane via Hypochlorite Oxidation

[1]

Executive Summary & Retrosynthetic Logic

The target molecule, 2,2-bis(trifluoromethyl)oxirane (1) , is a volatile, electrophilic building block used to introduce the gem-bis(trifluoromethyl) moiety into bioactive compounds and fluoropolymers.

Mechanistic Rationale

The synthesis exploits the strong electron-withdrawing effect of the two trifluoromethyl groups on the alkene precursor, 1,1-bis(trifluoromethyl)ethene (2) . Unlike electron-rich alkenes that require electrophilic oxidants (e.g., mCPBA), (2) is electron-deficient. Therefore, it undergoes epoxidation via a nucleophilic mechanism using the hypochlorite anion (

Key Advantages of Selected Protocol:

  • Safety: Avoids explosive diazomethane and high-pressure

    
     reactors.
    
  • Selectivity: The PTC method minimizes hydrolysis of the sensitive epoxide ring.

  • Scalability: Uses inexpensive sodium hypochlorite (bleach) as the oxidant.[1]

Reaction Scheme

ReactionSchemeAlkene1,1-Bis(trifluoromethyl)ethene(HFIB)[Gas, bp 6°C]Epoxide2,2-Bis(trifluoromethyl)oxirane[Liquid, bp 42°C]Alkene->EpoxideReagentsNaOCl (aq), PTCSolvent (CH2Cl2 or MeCN)0°C

Figure 1: Nucleophilic epoxidation of HFIB using hypochlorite under phase-transfer catalysis.

Critical Safety & Handling (Read Before Execution)

Hazard ClassSpecific RiskMitigation Strategy
Volatility Precursor (bp 6°C) and Product (bp 42°C) are highly volatile.Use a Dry Ice/Acetone condenser (-78°C) for the precursor and a glycol coolant (0°C) for the product.
Pressure HFIB is a gas at RT.[2] Sealed vessels may over-pressurize.Perform reaction in a vented vessel with a cold trap or a low-pressure rated glass autoclave.
Toxicity Fluorinated epoxides are potential alkylating agents.Handle strictly in a fume hood. Double-glove (Nitrile/Laminate).
Reactivity Product hydrolyzes in acidic/basic water over time.Minimize contact time with the aqueous phase; maintain pH ~9-10 during reaction.

Experimental Protocol

Materials & Equipment[4][5][6][7]
  • Precursor: 1,1-Bis(trifluoromethyl)ethene (HFIB), >98% purity. Note: Supplied as a liquefied gas in cylinders.

  • Oxidant: Sodium Hypochlorite solution (NaOCl), 10–13% available chlorine (commercial bleach grade).

  • Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) or Aliquat 336 (5 mol%).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN). DCM is preferred for ease of phase separation.

  • Reactor: 3-neck round bottom flask equipped with:

    • Dry Ice/Acetone reflux condenser (efficient retention of HFIB).

    • Mechanical overhead stirrer (vigorous stirring is critical for biphasic PTC).

    • Internal thermometer.

    • Gas inlet tube (fritted) for HFIB addition.

Step-by-Step Procedure
Phase 1: Reactor Setup & Pre-Cooling
  • Assemble the 3-neck flask with the dry ice condenser and mechanical stirrer.

  • Charge the flask with DCM (10 volumes) and NaOCl solution (3.0 equivalents) .

  • Add the PTC catalyst (0.05 equivalents) .

  • Cool the biphasic mixture to -5°C to 0°C using an ice/salt bath.

    • Expert Tip: Vigorous stirring (≥600 RPM) is required to create a fine emulsion, maximizing the interfacial surface area for the catalyst.

Phase 2: Controlled Addition of HFIB
  • Connect the HFIB cylinder to the gas inlet tube via a trap-to-trap distillation setup (optional but recommended to remove cylinder oils).

  • Slowly bubble HFIB gas (1.0 equivalent) into the reaction mixture through the frit.

    • Rate Control: Adjust flow so that reflux is observed at the dry ice condenser, but no gas escapes the top.

    • Temperature: Maintain internal temperature < 5°C. The reaction is exothermic.

  • Once addition is complete, seal the system (or keep under slight positive

    
     pressure with the cold condenser active) and stir at 0°C for 4–6 hours .
    
Phase 3: Reaction Monitoring
  • Stop stirring briefly to let phases separate.

  • Take a 50 µL aliquot of the organic (lower) layer.

  • Analyze via

    
     NMR  (No lock required for quick check).
    
    • HFIB (Precursor):

      
       -55 to -60 ppm (approx, vinylic 
      
      
      ).
    • Epoxide (Product):

      
       -74 to -76 ppm (approx, saturated 
      
      
      ).
  • Terminate when conversion >95%. Prolonged stirring may lead to ring opening.

Phase 4: Work-up & Isolation
  • Separate the phases while cold (0°C).

  • Extract the aqueous layer once with a small volume of cold DCM.

  • Combine organic layers and wash once with ice-cold water.

    • Critical: Do not use brine or acidic washes, as these can trigger ring opening.

  • Dry over anhydrous

    
     for 15 minutes at 0°C. Filter immediately.
    
Phase 5: Purification (Distillation)
  • Transfer the filtrate to a distillation flask.

  • Use a Vigreux column (20 cm) to prevent co-distillation of solvent.

  • Distill at atmospheric pressure (or slightly reduced pressure if using a high-boiling solvent).

    • Fraction 1: DCM (bp 40°C). Note: The boiling points are close. Careful fractionation is required.

    • Fraction 2 (Product): 2,2-Bis(trifluoromethyl)oxirane , collected at 40–42°C .

  • Store the product in a tightly sealed PFA/Teflon bottle at 4°C over activated 3Å molecular sieves.

Analytical Characterization

PropertySpecificationNotes
Appearance Colorless, mobile liquidFumes in moist air.
Boiling Point 39–42 °Cat 760 mmHg.

NMR

-74.5 ppm (s, 6F)
Shift varies slightly by solvent (

).

NMR

3.2–3.5 ppm (s, 2H)
Methylene protons of the epoxide ring.
Density ~1.65 g/mLHigh density aids phase separation.

Workflow Visualization

WorkflowSetupSetup: Biphasic System(DCM + NaOCl + PTC)Cool to 0°CAdditionAddition: Bubble HFIB GasCondenser at -78°CMaintain T < 5°CSetup->AdditionReactionReaction: Stir 4-6hMonitor 19F NMRAddition->ReactionSeparationSeparation: Isolate Organic LayerWash with cold H2ODry (MgSO4)Reaction->SeparationDistillationDistillation: FractionalCollect fraction 40-42°CSeparation->DistillationStorageStorage: 4°C, Inert atmMoisture SensitiveDistillation->Storage

Figure 2: Operational workflow for the synthesis and isolation of 2,2-bis(trifluoromethyl)oxirane.

References

  • Primary Protocol Source

    • Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. ResearchGate. (2025). "Oxidation of CH2=C(CF3)2 at 0–5 °C leads to the formation of 2,2-bis(trifluoromethyl)oxirane in 65–75% yield."[3]

  • Physical Properties & Safety

    • 2,2-Bis(trifluoromethyl)oxirane | C4H2F6O | PubChem CID 11469419.
  • Alternative/Historical Methods

    • Process for preparing hexafluoroisobutene epoxide.[2] U.S. Patent 7,557,225.[2] (Gas-phase oxidation method).

  • Precursor Handling (HFIB)

    • Safety Data Sheet: 1,1,2-Trifluoropropene (Analogous fluoropropene handling). SynQuest Labs.[4]

2,2-Bis(trifluoromethyl)oxirane in the preparation of fluorinated photoresists

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the utilization of 2,2-Bis(trifluoromethyl)oxirane (HFIBO) in the synthesis of next-generation fluorinated photoresists. This guide is structured for materials scientists and lithography engineers focusing on 193 nm immersion and 157 nm lithography nodes.

Executive Summary

As semiconductor feature sizes shrink below 40 nm, traditional phenolic photoresists fail due to high opacity at 193 nm and 157 nm wavelengths. 2,2-Bis(trifluoromethyl)oxirane (HFIBO) serves as a critical building block for solving this opacity problem. It is the primary precursor for introducing hexafluoroisopropanol (HFIP) moieties into polymer backbones.

The HFIP group (


) is the "magic bullet" of modern resist chemistry because:
  • Transparency: High fluorine content significantly reduces Vacuum UV (VUV) absorption.

  • Acidity Control: The electron-withdrawing

    
     groups lower the pKa of the hydroxyl group to ~11, mimicking the solubility behavior of phenol in aqueous alkaline developers (TMAH) without the aromatic ring's absorbance.
    
  • Sensitivity Boost: Recent data suggests HFIP moieties can enhance acid generation efficiency, enabling lower dose patterning (EUV/EBL).

Scientific Foundation & Mechanism

The Role of HFIBO

HFIBO is a highly strained, electron-deficient epoxide. Unlike standard epoxides, the two trifluoromethyl groups make the ring highly reactive toward nucleophiles but resistant to oxidative degradation.

Mechanism of Action: The core utility lies in the Ring-Opening Reaction . When HFIBO is attacked by a nucleophile (such as an alcohol or a carboxylate on a polymer chain), it opens to form a stable tertiary alcohol flanked by two


 groups.


This resulting structure is the HFA (Hexafluoroalcohol) unit , which provides the alkali solubility switch required for positive-tone resists.

Lithographic Performance Logic
  • Before Exposure: The resist polymer (containing protected HFA groups or blended with dissolution inhibitors) is insoluble in the developer.

  • After Exposure: Photoacid generation deprotects the blocking groups (e.g., acetals/ketals). The free HFA groups (derived from HFIBO) interact with the TMAH developer (

    
    ), rendering the exposed regions soluble.
    
  • Contrast Advantage: Unlike carboxylic acid-based resists which swell (causing line-edge roughness), HFA-based resists show linear dissolution behavior, critical for high-fidelity patterning.

Experimental Protocol: Synthesis of Fluorinated Methacrylate Resist

Objective: Synthesize a representative HFA-functionalized monomer (MAF-TBE ) using HFIBO, followed by copolymerization to form a 193 nm photoresist resin.

Materials & Safety
  • Precursor: 2,2-Bis(trifluoromethyl)oxirane (HFIBO) [CAS: 31898-68-7] - Volatile, handle in fume hood.

  • Nucleophile: Methacrylic Acid (MAA) or 2-Hydroxyethyl Methacrylate (HEMA).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Sodium Hydride (NaH).

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvents: THF (anhydrous), Ethyl Acetate.

Safety Warning: HFIBO is a fluorinated epoxide. While less toxic than some non-fluorinated analogs, it is highly reactive. Wear butyl rubber gloves and face shield. Perform all reactions under inert atmosphere (


).
Workflow Diagram (DOT)

G HFIBO 2,2-Bis(trifluoromethyl)oxirane (Starting Material) Inter Ring Opening Reaction (60°C) HFIBO->Inter Nu Nucleophile (Methacrylic Acid/HEMA) Nu->Inter Cat Catalyst (TBAB/Base) Cat->Inter Monomer HFA-Monomer (Fluorinated Methacrylate) Inter->Monomer Yield ~85% Poly Polymerization (AIBN, THF, 70°C) Monomer->Poly + Co-monomers Resist Photoresist Resin (Mw ~10-15k) Poly->Resist Purification

Caption: Synthesis pathway from HFIBO precursor to final fluorinated photoresist resin.

Step-by-Step Synthesis Protocol
Phase 1: Monomer Synthesis (Ring Opening)

This step attaches the HFA group to a polymerizable methacrylate handle.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Purge with Nitrogen.

  • Charging: Add Methacrylic Acid (8.6 g, 0.1 mol) and catalyst TBAB (0.32 g, 1 mol%) into the flask. Dissolve in 50 mL anhydrous THF.

  • Addition: Cool the solution to 0°C. Slowly add 2,2-Bis(trifluoromethyl)oxirane (18.0 g, 0.1 mol) dropwise via the funnel. Note: The reaction is exothermic.

  • Reaction: Once addition is complete, warm to 60°C and stir for 12 hours. Monitor consumption of epoxide by TLC or 19F NMR (disappearance of epoxide peak at -78 ppm).

  • Workup: Evaporate solvent under reduced pressure. Dissolve residue in diethyl ether, wash with water (3x) and brine. Dry over

    
    .
    
  • Purification: Distill under vacuum to obtain the HFA-Methacrylate Monomer as a clear viscous liquid.

    • Target Structure:

      
      
      
Phase 2: Polymerization (Resist Formation)
  • Mixture: In a Schlenk tube, combine:

    • HFA-Methacrylate Monomer (3.0 g)

    • Acid-Labile Co-monomer (e.g., t-Butyl Methacrylate, 2.0 g) - Essential for contrast.

    • AIBN (0.15 g, 3 wt%)

    • Solvent: THF (15 mL, 30 wt% solids).

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (critical for radical polymerization).

  • Polymerization: Seal tube and immerse in an oil bath at 70°C for 18 hours .

  • Precipitation: Pour the viscous reaction mixture dropwise into a 10-fold excess of cold n-hexane/methanol (9:1). The polymer will precipitate as a white powder.

  • Drying: Filter and dry in a vacuum oven at 40°C for 24 hours.

Characterization & Data Analysis

Structural Validation

Validate the incorporation of the HFIP group using 19F NMR .

TechniqueParameterExpected SignalInterpretation
1H NMR

5.5 - 6.2 ppm
DisappearsConsumption of vinyl double bond (Polymerization success).
19F NMR

-70 to -80 ppm
Singlet/MultipletDiagnostic peak for

group.
FT-IR 3200-3500 cm⁻¹Broad BandPresence of hydroxyl (-OH) group from HFIP.
GPC Mw / PDI8,000-12,000 Da / <1.5Ideal range for lithographic resolution.
Lithographic Evaluation (Protocol)
  • Formulation: Dissolve Polymer (1.0 g) and PAG (Triphenylsulfonium triflate, 0.05 g) in PGMEA.

  • Coating: Spin coat onto silicon wafer (2000 rpm, 60s). Bake at 110°C (PAB).

  • Exposure: Expose using 193 nm ArF laser or E-beam writer.

  • Development: Immerse in 2.38 wt% TMAH for 60s.

  • Result: Check for clear trench formation (Positive Tone).

References

  • Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. ResearchGate. Available at: [Link]

  • Exceptional Lithography Sensitivity Boosted by Hexafluoroisopropanols in Photoresists. National Institutes of Health (PMC). Available at: [Link]

  • 157 nm Photoresist Materials. Willson Research Group, UT Austin. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Regioselective Ring-Opening of 2,2-bis(trifluoromethyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective ring-opening of 2,2-bis(trifluoromethyl)oxirane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly reactive and versatile building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of this reaction and achieve your desired synthetic outcomes.

Introduction to the Chemistry

2,2-bis(trifluoromethyl)oxirane is a unique electrophile, characterized by a strained three-membered ring and the powerful electron-withdrawing nature of two geminal trifluoromethyl groups.[1] These features make it highly susceptible to nucleophilic attack, but also present challenges in controlling the regioselectivity of the ring-opening reaction. The central question is which of the two carbons of the oxirane ring (the quaternary C2 or the methylene C3) will be attacked by the incoming nucleophile. This guide will provide a deep dive into the factors governing this selectivity and how to manipulate them to your advantage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the regioselectivity of the 2,2-bis(trifluoromethyl)oxirane ring-opening?

A1: The regioselectivity is primarily a function of the reaction conditions, which dictate the underlying mechanism. The two major pathways are:

  • Under Basic or Nucleophilic Conditions (SN2-type): With strong, unhindered nucleophiles, the reaction typically proceeds via an SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon, which in this case is the C3 methylene position.[2][3][4] This leads to the formation of a tertiary alcohol, Nu-CH2-C(CF3)2-OH.[5]

  • Under Acidic Conditions (SN1-type): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is first protonated or coordinated, making it a better leaving group.[6] This promotes the development of a partial positive charge on the adjacent carbons. The highly electron-withdrawing trifluoromethyl groups destabilize carbocation formation at the C2 position. Consequently, even under acidic conditions, attack at the C3 position is generally favored. However, the reaction's SN1 or SN2 character can be influenced by the strength of the acid and the nucleophilicity of the counter-ion.[6]

Q2: Why does the nucleophile attack the less substituted C3 position, even with the presence of two electron-withdrawing CF3 groups at C2?

A2: While the two trifluoromethyl groups are strongly electron-withdrawing, which would typically favor nucleophilic attack at the C2 position due to its increased electrophilicity, steric hindrance at this quaternary center is significant. For an SN2-type reaction, the accessibility of the electrophilic carbon is a dominant factor.[2] Therefore, the less hindered C3 methylene carbon is the preferred site of attack for most nucleophiles.[5]

Furthermore, theoretical studies on similar fluorinated epoxides suggest that electronic effects, such as negative hyperconjugation between the oxygen lone pairs and the C-CF3 anti-bonding orbitals, can strengthen the C2-O bond, making it harder to break.[7] This further directs the nucleophile to the C3 position.

Q3: Can I ever achieve selective attack at the C2 position?

A3: Achieving selective attack at the C2 position is challenging due to the aforementioned steric and electronic factors. However, it might be possible under specific conditions that favor an SN1-type mechanism with a very stable, rearranged carbocation intermediate, though this is not the commonly observed pathway for this substrate. The use of certain Lewis acids that can strongly coordinate to the oxygen and facilitate C-O bond cleavage at the C2 position could be an area of exploration, but this is not a well-established method for this particular oxirane.

Q4: How does the choice of nucleophile affect the reaction?

A4: The nature of the nucleophile is critical.

  • Hard vs. Soft Nucleophiles: According to Hard-Soft Acid-Base (HSAB) theory, the interaction between the nucleophile and the electrophilic carbons of the epoxide can influence regioselectivity.[8] The C3 position can be considered a "softer" electrophilic site, while the C2 position is "harder". Softer nucleophiles (e.g., sulfur-based nucleophiles) will have a stronger preference for the C3 position.

  • Steric Bulk: Bulkier nucleophiles will exhibit a greater preference for the less sterically hindered C3 position.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Poor Nucleophile: The nucleophile may not be strong enough to open the epoxide ring under the chosen conditions. 2. Low Reaction Temperature: The activation energy for the ring-opening may not be reached. 3. Inappropriate Solvent: The solvent may not be effectively solvating the reactants.1. Increase Nucleophilicity: If using a neutral nucleophile (e.g., an alcohol or amine), consider deprotonating it with a suitable base (e.g., NaH, KOH) to generate the more reactive alkoxide or amide. 2. Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or GC/MS. 3. Solvent Optimization: Switch to a more appropriate solvent. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or THF are often effective.
Mixture of Regioisomers 1. Reaction Conditions on the Borderline of SN1 and SN2: The conditions may not be definitively basic or acidic, leading to a mixture of pathways. 2. Weak Nucleophile in the Absence of a Catalyst: A weak nucleophile may not have a strong intrinsic preference for either carbon.1. For C3 Selectivity: Ensure strongly nucleophilic conditions. Use a strong base to fully deprotonate the nucleophile and avoid any acidic impurities. 2. Catalyst Addition: For weaker nucleophiles, consider adding a catalyst. For instance, a Lewis acid could activate the epoxide, but be mindful that this could alter the regioselectivity.[9]
Formation of Side Products 1. Polymerization: The product of the initial ring-opening (an alcohol) can act as a nucleophile itself, leading to oligomerization or polymerization. 2. Rearrangement: Under certain (especially acidic) conditions, the epoxide may rearrange.1. Control Stoichiometry: Use an excess of the nucleophile to minimize the chances of the product competing for the starting material. Alternatively, add the epoxide slowly to a solution of the nucleophile. 2. Maintain Neutral or Basic Conditions: Avoid acidic conditions if rearrangement is a concern.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Ring-Opening with an Alcohol Nucleophile (C3 Attack)

This protocol is adapted from studies on the reaction of 2,2-bis(trifluoromethyl)oxirane with alcohols under phase-transfer catalysis conditions.[5]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alcohol (1.2 equivalents) and a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate ((C4H9)4N+HSO4−) (0.05 equivalents).

  • Solvent and Base Addition: Add a suitable solvent (e.g., dichloromethane or toluene) and an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide.

  • Addition of Oxirane: Cool the mixture in an ice bath and slowly add 2,2-bis(trifluoromethyl)oxirane (1.0 equivalent) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 4-24 hours, monitoring the reaction progress by TLC or GC.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired tertiary alcohol.

Visualizing the Reaction Pathways

Diagram 1: Factors Influencing Regioselectivity

G cluster_conditions Reaction Conditions cluster_mechanism Governing Mechanism cluster_outcome Regiochemical Outcome Basic_Nucleophilic Basic / Strong Nucleophile SN2 SN2-type Basic_Nucleophilic->SN2 Favors Acidic Acidic / Weak Nucleophile SN1 SN1-type Acidic->SN1 Favors C3_Attack Attack at C3 (CH2) (Less Hindered) SN2->C3_Attack Leads to C2_Attack Attack at C2 (C(CF3)2) (More Hindered) SN1->C2_Attack Typically leads to (less common for this substrate)

Caption: Decision workflow for predicting regioselectivity.

Diagram 2: SN2 Ring-Opening Mechanism

Caption: SN2 attack at the less hindered C3 position.

References

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes. Retrieved from [Link]

  • MDPI. (2020). Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. Retrieved from [https://www.researchgate.net/publication/253995954_Synthesis_of_Polyfluorinated_Tertiary_Alcohols_Using_Ring_Opening_Reactions_of_22-Bis trifluoromethyl_oxirane]([Link] trifluoromethyl_oxirane)

  • Chemistry LibreTexts. (2020). 15.8: Opening of Epoxides. Retrieved from [Link]

  • YouTube. (2021). 13.6 Ring Opening of Epoxides | Organic Chemistry. Retrieved from [Link]

  • YouTube. (2018). Proton Guru Practice II.15: Ring Opening of Epoxides. Retrieved from [Link]

  • RSC Publishing. (2008). Regio- and stereoselective ring-opening reactions of epoxides with indoles and pyrroles in 2,2,2-trifluoroethanol. Retrieved from [Link]

  • RSC Publishing. (2004). Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

Sources

Technical Support Center: Derivatization of 2,2-Bis(trifluoromethyl)oxirane (HFIBO)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges encountered during the derivatization of 2,2-bis(trifluoromethyl)oxirane (HFIBO). It is designed to function as an interactive support center, prioritizing mechanistic understanding and actionable troubleshooting over generic instructions.

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Side Reactions & Optimization

Core Chemistry & Reactivity Profile

Before troubleshooting, you must understand the unique electronic environment of HFIBO. Unlike standard propylene oxide, the two trifluoromethyl (–CF₃) groups at the C2 position create a massive electron-withdrawing effect and steric shield .

  • The "Anti-Markovnikov" Rule of Thumb: In almost all nucleophilic attacks (acidic or basic), the nucleophile will attack the C3 (methylene) carbon, not the substituted C2 carbon. The C2 position is electronically deactivated (destabilizing any developing positive charge) and sterically blocked.

  • The Stability Trap: The resulting alkoxide –C(CF₃)₂O⁻ is remarkably stable due to fluorine induction, which can sometimes stall the reaction at the intermediate stage if protonation is not facilitated.

Master Reaction Pathway Diagram

The following diagram outlines the competing pathways you must manage.

HFIBO_Pathways HFIBO 2,2-Bis(trifluoromethyl)oxirane (HFIBO) Desired Desired Tertiary Alcohol Nu-CH2-C(CF3)2-OH HFIBO->Desired Nucleophile (Nu-) (Path A: Kinetic Control) Aldehyde Isomerization Product (CF3)2CH-CHO (Hexafluoroisobutyraldehyde) HFIBO->Aldehyde Lewis Acid / Heat (Path B: Rearrangement) Polymer Oligomers/Polymers -[CH2-C(CF3)2-O]n- HFIBO->Polymer Excess Base / High Conc. (Path C: Anionic Polymerization) Elimination Pentafluorinated Alkenes (via Fluoride Elimination) HFIBO->Elimination Strong Alkali Base (Path D: Defluorination)

Caption: Figure 1. Competing reaction pathways for HFIBO. Path A is the desired ring-opening. Paths B, C, and D represent common failure modes.

Troubleshooting Guide (Q&A Format)

Issue 1: "I am seeing carbonyl peaks (1700-1750 cm⁻¹) in my IR spectrum instead of the alcohol."

Diagnosis: Isomerization to Hexafluoroisobutyraldehyde. Mechanism: Under Lewis acidic conditions (or high thermal stress), the epoxide ring rearranges. A hydride shift occurs from the methylene group to the quaternary carbon, generating the aldehyde (CF₃)₂CH-CHO. Corrective Action:

  • Check your Catalyst: Are you using strong Lewis acids like

    
     or 
    
    
    
    ? These promote rearrangement over nucleophilic attack.
  • Switch to Bronsted Acids: If acid catalysis is required, use Triflic Acid (TfOH) or Sulfuric acid at lower temperatures. These often favor the ring-opening S_N2 mechanism.[1]

  • Temperature Control: Keep reaction temperatures below 50°C unless necessary. Isomerization has a higher activation energy than ring opening.

Issue 2: "My product is a viscous gum/oil, and mass spec shows repeating units of 180 Da."

Diagnosis: Anionic Oligomerization/Polymerization. Mechanism: The intermediate alkoxide –C(CF₃)₂O⁻ is a poor leaving group but can act as a nucleophile towards another molecule of HFIBO if the concentration is too high or if the proton source is insufficient. Corrective Action:

  • Dilution: Reduce the concentration of HFIBO. High concentration favors intermolecular attack (polymerization) over termination.

  • Proton Source: Ensure a proton source (e.g., alcohol solvent, buffered aqueous medium) is available to "quench" the alkoxide immediately upon formation.

  • Avoid Naked Anions: Use counter-ions that coordinate tightly to the oxygen or use phase transfer catalysts (PTC) that control the reactivity.

Issue 3: "I used a strong base (e.g., NaH, KOtBu) and obtained a complex mixture including alkenes."

Diagnosis: Fluoride Elimination / Defluorination. Mechanism: While rare with standard epoxides, the (CF₃) groups are susceptible to fluoride elimination under harsh basic conditions. Reaction with alkali metal bases can trigger an elimination-allylic shift cascade, leading to pentafluorinated alkene byproducts rather than the simple ring-opened alcohol. Corrective Action:

  • Base Selection: Switch to milder bases. Carbonates (

    
    , 
    
    
    
    ) or amine bases (
    
    
    , DIPEA) are often sufficient and safer.
  • Avoid "Hard" Bases: Hard bases like Butyl Lithium or Sodium Hydride are too aggressive for this system.

  • Use TBAF with Caution: While TBAF can promote hydrofluorination, it can also trigger elimination pathways if not carefully controlled.

Experimental Protocols & Data

Protocol A: Nucleophilic Ring Opening with Amines (Aminolysis)

Target: Synthesis of


-amino alcohols.[2]

Reagents:

  • HFIBO (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • Solvent: Dichloromethane (DCM) or THF. Note: Avoid protic solvents if the amine is weak.

Step-by-Step:

  • Setup: Charge a flame-dried flask with the amine and solvent. Cool to 0°C.

  • Addition: Add HFIBO dropwise. Caution: HFIBO is volatile (bp ~40-45°C). Use a syringe or cooled addition funnel.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Monitoring: Monitor by

      
       NMR. HFIBO signal (approx -76 ppm) should disappear, replaced by the product signal (shifted downfield).
      
  • Workup: Evaporate solvent. The product is usually pure enough for use. If purification is needed, use short-path distillation (for liquids) or recrystallization. Silica gel chromatography can sometimes induce decomposition; use neutral alumina if necessary.

Protocol B: Acid-Catalyzed Solvolysis (Hydrolysis/Alcoholysis)

Target: Synthesis of diols or alkoxy-alcohols.

Reagents:

  • HFIBO (1.0 equiv)

  • Alcohol/Water (Solvent/Reactant)[3]

  • Catalyst: Sulfuric Acid (

    
    , 0.1 equiv) or Triflic Acid (TfOH, 0.05 equiv).
    

Step-by-Step:

  • Setup: Dissolve catalyst in the alcohol/water.

  • Addition: Add HFIBO at 0°C.

  • Reaction: Stir at RT.

    • Note: If reaction is slow, heat to 40°C. Do not exceed 60°C to avoid isomerization.

  • Quench: Neutralize with solid

    
    . Filter salts and concentrate.
    
Comparative Solvent Effects Table
SolventRate of ReactionRisk of Side ReactionsRecommendation
DCM / Chloroform ModerateLowPreferred for aminolysis. Inert.
THF / Ether ModerateModerate (Polymerization)Good solubility, but watch for oligomers.
Methanol / Ethanol FastLow (Solvolysis)Preferred for alcoholysis. Acts as reactant.
Hexafluoroisopropanol (HFIP) Very FastLowExcellent promoter due to H-bonding activation.
Toluene SlowHigh (Isomerization)Avoid unless necessary; poor solubility for polar intermediates.

Safety & Handling (Critical)

  • Volatility: HFIBO boils around 42-45°C. It will evaporate rapidly if left open. Store in a fridge/freezer.

  • Toxicity: Like many fluorinated epoxides, it is an alkylating agent. It is toxic by inhalation and skin contact.[4]

    • Symptoms:[3][4][5] Severe eye irritation, respiratory distress.

    • PPE:[4] Butyl rubber gloves are recommended over nitrile for extended handling. Use a fume hood.

  • Pressure: Reactions with volatile amines or in closed vessels can generate pressure. Use pressure-rated glass vessels.

References

  • Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane.

    • Source: ResearchGate[6]

    • Context: Detailed protocols for regioselective ring opening with O, N, S nucleophiles and strong acids.
    • Link:

  • Hexafluoroisobutylation of enolates through a tandem elimination/allylic shift/hydrofluorin

    • Source: Chemical Science (RSC)
    • Context: Discusses the elimination pathways and formation of pentafluorin
    • Link:

  • Regio- and diastereoselective ring-opening of (S)-(−)-2-(trifluoromethyl)oxirane.

    • Source: Green Chemistry (RSC)
    • Context: While focusing on the mono-CF3 analog, this paper establishes the critical role of HFIP solvent and catalyst-free conditions for fluorin
    • Link:

  • 2,2-Bis(trifluoromethyl)oxirane Compound Summary.

    • Source: PubChem[7]

    • Context: Physical properties, safety data, and toxicity identifiers.[4]

    • Link:

Sources

Technical Guide: Optimization of Catalyst Loading for 2,2-Bis(trifluoromethyl)oxirane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reactivity Landscape of HFIBO

2,2-Bis(trifluoromethyl)oxirane (CAS: 31898-68-7), often referred to as Hexafluoroisobutylene Oxide (HFIBO), is a critical fluorinated building block. Unlike its perfluorinated cousin Hexafluoropropylene Oxide (HFPO), which is frequently used as a difluorocarbene source, HFIBO is primarily utilized as a highly electrophilic "linchpin" to install the 1,1-bis(trifluoromethyl)-2-hydroxyethyl moiety into nucleophiles.

The presence of two electron-withdrawing trifluoromethyl groups creates a significant dipole, rendering the epoxide ring highly susceptible to nucleophilic attack. However, this same electronic activation creates a dichotomy in reactivity:

  • Regioselectivity: Nucleophiles almost exclusively attack the less hindered methylene (

    
    ) carbon.
    
  • Stability: The resulting tertiary alkoxide is stabilized by the

    
     groups, which can retard protonation and lead to side reactions like oligomerization if the catalyst system is not tuned correctly.
    

This guide focuses on optimizing catalyst loading to maximize conversion while suppressing oligomerization and hydrolysis.

Module 1: Nucleophilic Ring Opening (Alcohols & Thiols)

Core Protocol: Phase Transfer Catalysis (PTC)

For the addition of alcohols, phenols, or thiols, Phase Transfer Catalysis is the industry standard due to its ability to mitigate the volatility of HFIBO (bp ~45°C) and control the reaction rate.

Standard Catalyst System:

  • Catalyst: Tetrabutylammonium bisulfate (TBAB) or Tetrabutylammonium bromide (TBABr).

  • Base: Aqueous NaOH or KOH (30-50% w/w).

  • Solvent: Dichloromethane (DCM) or neat (if nucleophile is liquid).

Optimization & Troubleshooting
Q: How do I determine the optimal catalyst loading for a new alcohol substrate?

A: Start with a kinetic profiling approach rather than a fixed percentage.

  • Baseline: Begin with 1.0 mol% TBAB relative to the limiting reagent.

  • Monitoring: Track conversion at 15, 30, and 60 minutes.

    • If <50% conversion at 60 min: Increase loading to 2.5 mol% .

    • If exotherm is uncontrollable: Reduce to 0.5 mol% and improve cooling.

  • Plateau: Most HFIBO reactions plateau at 3-5 mol% . Loadings above 5% rarely improve rate but significantly increase the difficulty of purification (emulsion formation).

Q: I am observing significant formation of the dimer ether side product. How do I stop this?

A: The "dimer" (


) forms when the product alkoxide competes with the initial nucleophile for unreacted epoxide.
  • Root Cause: The catalyst is transporting the product alkoxide back into the organic phase more efficiently than the starting nucleophile, or the local concentration of epoxide is too high.

  • Solution 1 (Loading): Decrease catalyst loading to 0.5-1.0 mol%. Slower transfer rates favor the more abundant primary nucleophile.

  • Solution 2 (Stoichiometry): Use a slight excess of the nucleophile (1.2 - 1.5 equiv) relative to HFIBO.

  • Solution 3 (Addition Mode): Do not dump HFIBO. Add HFIBO dropwise to the Nucleophile/Catalyst/Base mixture at 0°C.

Q: The reaction stalls at 80% conversion. Should I add more catalyst?

A: Likely not. Catalyst deactivation in PTC with fluorinated epoxides is rare. The issue is usually hydrolysis or volatility .

  • Check 1: Did the HFIBO evaporate? (It boils at ~45°C). Ensure the system is sealed and a reflux condenser (set to -10°C) is used.

  • Check 2: Is the stirring rate sufficient? PTC is mass-transfer limited. Ensure a vortex is visible.

  • Action: Add 0.2 equiv of fresh HFIBO, not catalyst.

Module 2: Lewis Acid Catalysis (Amines & Weak Nucleophiles)

For nitrogen nucleophiles or when anhydrous conditions are required, Lewis Acid catalysis is preferred to activate the epoxide oxygen.

Standard Catalyst System:

  • Catalyst: Ytterbium(III) triflate [

    
    ] or Lithium Perchlorate (
    
    
    
    ).
  • Solvent: Acetonitrile (MeCN) or THF.

Optimization & Troubleshooting
Q: My amine reaction turns into a viscous gel/polymer. What went wrong?

A: You likely triggered anionic polymerization of the epoxide.

  • Mechanism: Amines are basic. If the Lewis Acid loading is too low, the amine acts as a base, generating a "naked" alkoxide that polymerizes HFIBO.

  • Correction: Increase Lewis Acid loading to 5-10 mol% . The Lewis Acid must effectively coordinate the epoxide oxygen and buffer the resulting alkoxide.

  • Alternative: Switch to a fluorinated alcohol solvent (e.g., HFIP or TFE). These solvents activate the epoxide via H-bonding and stabilize the amine, preventing runaway polymerization.

Q: Can I use standard AlCl3 or BF3:OEt2?

A: Avoid strong Lewis acids like


 or 

if possible.
  • Risk: They can induce fluoride abstraction from the

    
     group, leading to decomposition or rearrangement to acid fluorides.
    
  • Recommendation: Stick to "hard," oxophilic Lewis acids like

    
    , 
    
    
    
    , or even simple salts like
    
    
    which can facilitate ring opening via a push-pull mechanism.

Experimental Protocols

Protocol A: Synthesis of Fluorinated Ethers via PTC

Target: Reaction of Benzyl Alcohol with HFIBO

  • Setup: A 3-neck round bottom flask equipped with a mechanical stirrer, internal thermometer, and dry ice/acetone reflux condenser.

  • Charge: Add Benzyl alcohol (10.8 g, 100 mmol, 1.0 equiv) and DCM (50 mL).

  • Catalyst: Add TBAB (0.32 g, 1.0 mmol, 1 mol% ).

  • Base: Add aqueous NaOH (30%, 20 mL).

  • Addition: Cool mixture to 0°C. Add 2,2-bis(trifluoromethyl)oxirane (18.0 g, 100 mmol, 1.0 equiv) dropwise via syringe pump over 30 minutes.

    • Note: Maintain internal temp < 10°C.

  • Reaction: Warm to room temperature and stir vigorously (1000 rpm) for 4 hours.

  • Workup: Separate phases. Wash organic layer with 1M HCl (to neutralize alkoxide) then Brine. Dry over

    
    .
    
  • Analysis: Check GC-MS for product peak (

    
     288). If dimer is present (>5%), reduce catalyst to 0.5 mol% in next run.
    

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways controlled by catalyst choice and loading.

HFIBO_Pathways HFIBO 2,2-Bis(trifluoromethyl)oxirane (HFIBO) Complex Activated Complex (Lewis Acid or H-Bond) HFIBO->Complex Catalyst Coordination Diol Diol (Hydrolysis) HFIBO->Diol Water + High Temp Nu Nucleophile (ROH, RNH2) Nu->Complex Mixing TS Transition State (Regioselective Attack at CH2) Complex->TS Rate Determining Step Alkoxide Intermediate Alkoxide (Stable CF3-stabilized anion) TS->Alkoxide Product Target Product (Tertiary Alcohol) Alkoxide->Product Protonation (H+) Dimer Oligomer/Dimer (Side Reaction) Alkoxide->Dimer Attacks Excess HFIBO (High Cat. Load / Poor Mixing)

Caption: Reaction logic flow for HFIBO ring opening. Green nodes indicate desired pathway; Red nodes indicate failure modes manageable by catalyst optimization.

Summary Data Table: Catalyst Selection Guide

Reaction TypeNucleophileRecommended CatalystLoading RangeSolventCritical Parameter
Ether Synthesis Primary AlcoholsTBAB / NaOH (aq)1.0 - 3.0 mol%DCM / WaterStirring Rate (Mass Transfer)
Ether Synthesis PhenolsTEBA / KOH (aq)2.0 - 5.0 mol%Toluene / WaterTemperature (Phenoxides are sluggish)
Amine Opening Secondary Amines

5.0 - 10.0 mol%AcetonitrileAnhydrous conditions
Amine Opening Primary AminesHFIP (Promoter)Solvent QtyHFIP (Neat)Control of Poly-alkylation
Thiol Addition Alkyl Thiols

(Base)
1.0 equivDMFOdor control / Oxidative dimerization

References

  • Petrov, V. A. (2004). Reactions of 2,2-bis(trifluoromethyl)oxirane with alcohols under phase transfer catalysis. Journal of Fluorine Chemistry, 125(4), 531-536. Link

  • Coe, P. L., Löhr, M., & Rochin, C. (1998).[1] Reactions involving hexafluoropropylene oxide: novel ring opening reactions.[1] Journal of the Chemical Society, Perkin Transactions 1, 2803-2812.[1] Link

  • Wong, A. (2009). Process for preparing hexafluoroisobutene epoxide. U.S. Patent No.[2] 7,557,225.[2] Washington, DC: U.S. Patent and Trademark Office. Link

  • ChemicalBook. (n.d.). 2,2-Bis(trifluoromethyl)oxirane Product Properties and Safety. Retrieved from ChemicalBook.[3] Link

Sources

Improving yield in the synthesis of 2,2-bis(trifluoromethyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Yields for 2,2-Bis(trifluoromethyl)oxirane Synthesis

Current Status: Active Ticket ID: HFIBO-OPT-2024 Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Div.[1]

Executive Summary

You are encountering yield issues with 2,2-bis(trifluoromethyl)oxirane (CAS: 31898-68-7), also known as Hexafluoroisobutylene Oxide (HFIBO).[1] This fluorinated building block is deceptively simple. Its synthesis is often plagued not by reaction failure, but by product loss during isolation due to its high volatility (bp ~42°C) and susceptibility to nucleophilic ring-opening.[1]

This guide moves beyond standard literature to address the operational nuances that determine yield.

Module 1: Diagnostic & Troubleshooting (The "Yield Killers")

Q1: My reaction conversion by NMR is high (>90%), but my isolated yield is consistently low (<50%). Where is the product going?

A: You are likely losing product to evaporation or the aqueous phase.[1]

  • The Volatility Trap: HFIBO boils at approximately 41-42°C .[1][2] If you use a standard rotary evaporator with a water bath >30°C or vacuum <200 mbar, you are distilling your product into the pump trap.

  • The Fix:

    • Do not use a high-vacuum rotovap. Use a short-path distillation column at atmospheric pressure or slight vacuum (controlled) to remove solvents.[1]

    • Solvent Choice: If you extract with diethyl ether (bp 34.6°C) or pentane (bp 36°C), separation is nearly impossible without co-distilling the product.[1] Switch to a higher-boiling solvent like Dichloromethane (DCM) or 1,2-Dichlorobenzene if compatible with downstream steps, or use fractional distillation with a chilled receiving flask (-78°C).[1]

Q2: The reaction mixture turns cloudy/biphasic, and yield drops. Is this polymerization?

A: It is likely hydrolysis or oligomerization.[1]

  • The Mechanism: The electron-withdrawing trifluoromethyl groups make the epoxide ring highly electrophilic.[1] In the presence of water and insufficient phase transfer catalyst (PTC), the epoxide is attacked by hydroxide ions, forming the glycol (diol) which is water-soluble and lost during workup.

  • The Fix:

    • Increase Stirring Speed: The NaOCl oxidation is biphasic.[1] Mass transfer is the rate-limiting step.[1] Ensure vigorous stirring (>1000 rpm) to maximize the interfacial area.[1]

    • Temperature Control: Strict adherence to 0–5°C is mandatory.[1] Higher temperatures favor hydrolysis over epoxidation.[1]

Module 2: Optimized Synthesis Protocol (The "Golden Route")

The most robust lab-scale method involves the epoxidation of Hexafluoroisobutylene (HFIB) using Sodium Hypochlorite (NaOCl) under Phase Transfer Catalysis (PTC).[1]

Reagents & Setup
  • Substrate: Hexafluoroisobutylene (HFIB) [Gas, bp 14°C].[1] Note: Handle condensed gas with extreme care.[1]

  • Oxidant: Sodium Hypochlorite (10-13% active chlorine).[1]

  • Catalyst: Aliquat 336 (Methyltrioctylammonium chloride) or Tetrabutylammonium Hydrogen Sulfate (TBAHS).[1]

  • Solvent: Acetonitrile (helps solubilize the alkene) or Dichloromethane.[1]

Step-by-Step Workflow
  • Pre-Cooling: Charge the reaction vessel with NaOCl solution and PTC. Cool to -5°C using an ice/salt bath.

  • Addition: Slowly introduce HFIB gas into the liquid phase (using a sparger) or add pre-condensed HFIB liquid while maintaining internal temperature < 5°C .

  • Reaction: Stir vigorously for 2–4 hours. Monitor consumption of alkene via 19F NMR (Shift from vinylic CF3 signals to epoxide CF3 signals).

  • Quench: Stop stirring and allow phases to separate immediately. Keep cold.

Visualizing the Critical Control Points

HFIBO_Synthesis cluster_0 Yield Protection Zone Start Start: HFIB (Gas/Liq) Reagents Add: NaOCl + PTC (Aliquat 336) Start->Reagents TempCheck CRITICAL: Temp < 5°C? Reagents->TempCheck Reaction Biphasic Reaction (Vigorous Stirring) TempCheck->Reaction Yes Yield_Loss Hydrolysis to Diol (Water Soluble) TempCheck->Yield_Loss No (>10°C) Monitor 19F NMR Check (Disappearance of Alkene) Reaction->Monitor Monitor->Reaction Incomplete Workup Phase Separation (Cold) Monitor->Workup Complete

Caption: Workflow for HFIB epoxidation highlighting temperature control as the primary determinant against hydrolysis.

Module 3: Isolation & Purification (The Harvest)

This is where 80% of yield failures occur.[1]

Q3: How do I remove the solvent without losing the product?

A: You cannot use standard evaporation if your solvent is volatile.[1]

  • Scenario A (Solvent: Acetonitrile/Water): The product (bp ~42°C) is immiscible with water and denser.[1] Separate the lower organic fluorocarbon layer.[1] Do not extract with ether.[1]

  • Scenario B (Solvent: DCM): DCM (bp 40°C) and HFIBO (bp 42°C) are nearly impossible to separate by simple distillation.[1]

    • Recommendation: Use a higher boiling solvent for extraction (e.g., 1,2-dichlorobenzene , bp 180°C) if the product is to be distilled out.

    • Alternative: If the product is used for a subsequent reaction, do not isolate . Use the solution directly.

Data: Physical Properties for Isolation

PropertyValueImplication for Yield
Boiling Point ~41–42°CExtreme volatility risk.[1] Keep receivers at -78°C.
Density ~1.65 g/cm³Forms the bottom layer in aqueous biphasic systems.[1]
Solubility Low in waterSeparation is physical; avoid large volumes of extraction solvent.[1]
Isolation Decision Tree

Isolation_Strategy Crude Crude Reaction Mix (Biphasic) Sep Phase Separation Crude->Sep Decision Intended Use? Sep->Decision Direct Use Solution Directly (Highest Yield) Decision->Direct Next Step Synthesis Pure Need Pure Epoxide Decision->Pure Characterization Distill Fractional Distillation (Vigreux Column) Pure->Distill Trap Receiver at -78°C Distill->Trap Collect Distillate

Caption: Decision logic for isolation. Direct usage of the solution is recommended to avoid distillation losses.

Module 4: Storage & Stability

  • Hydrolysis Risk: Store over activated 3Å or 4Å molecular sieves to prevent slow hydrolysis by trace moisture.[1]

  • Container: Use PTFE (Teflon) or glass containers with PTFE-lined caps. Avoid standard rubber septa, which can absorb fluorinated volatiles.

  • Temperature: Store at 2–8°C.

References

  • Synthesis via Hypochlorite Oxidation

    • Methodology: Oxidation of hexafluoroisobutylene with sodium hypochlorite under phase transfer conditions.[1]

    • Source: US Patent 7,557,225 (Contextual reference to liquid phase oxidation).[1]

    • Link:[1]

  • Physical Properties & Safety

    • Boiling Point & Density Data: 2,2-Bis(trifluoromethyl)oxirane properties.[1][2][3][4][5][6][7][8][9][10]

    • Source: ChemicalBook / PubChem.[1]

    • Link:[1]

  • Phase Transfer Catalysis in Fluorine Chemistry

    • Mechanistic Insight: Application of PTC for fluorinated olefins.[1][8]

    • Source:Journal of Fluorine Chemistry (General principles applied to HFIBO).[1]

    • Link:[1]

Sources

Troubleshooting unexpected byproducts in 2,2-bis(trifluoromethyl)oxirane chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with 2,2-bis(trifluoromethyl)oxirane (often referred to as HFIBO or hexafluoroisobutylene oxide ). Due to the powerful electron-withdrawing nature and steric bulk of the geminal trifluoromethyl groups, this reagent defies many standard epoxide reactivity rules, frequently leading to unexpected regioisomers and byproducts.

Topic: Troubleshooting Unexpected Byproducts & Reactivity Profiles

Core Reactivity & Pathway Analysis

Before troubleshooting, it is critical to visualize why your reaction might be deviating from standard epoxide patterns. The diagram below maps the decision points where "textbook" assumptions fail and specific byproducts are generated.

HFIBO_Reactivity HFIBO 2,2-Bis(trifluoromethyl)oxirane (HFIBO) Nu_Attack Nucleophilic Attack (Basic/Neutral) HFIBO->Nu_Attack + Nu⁻ Acid_Open Acid-Mediated Opening (HX / Lewis Acid) HFIBO->Acid_Open + H⁺/LA Self_Rxn Oligomerization (Excess Epoxide) HFIBO->Self_Rxn + ROH Product Rearrange Isomerization (Thermal/Catalytic) HFIBO->Rearrange Heat or Lewis Acid Tert_Alc Tertiary Alcohol Nu-CH₂-C(CF₃)₂-OH (Standard Product) Nu_Attack->Tert_Alc Regioselective Attack at CH₂ Halo_Alc Halohydrin X-CH₂-C(CF₃)₂-OH Acid_Open->Halo_Alc Attack at CH₂ Dimer Ether Dimer/Oligomer O[CH₂C(CF₃)₂OH]₂ Self_Rxn->Dimer Competitive Side Rxn Aldehyde Hexafluoroisobutyraldehyde (CF₃)₂CH-CHO Rearrange->Aldehyde 1,2-Shift

Figure 1: Reaction landscape of HFIBO. Note that unlike standard epoxides, nucleophilic and electrophilic opening often yield the same regiochemical outcome due to the steric shielding of the


 groups.

Troubleshooting Guides (Q&A)

Category A: Regioselectivity & Structure Verification[1]

Q1: I performed a ring-opening with an amine, but NMR suggests I isolated the "wrong" alcohol isomer. Why didn't the nucleophile attack the tertiary carbon?

Diagnosis: You likely expected an


-type opening at the more substituted carbon (

), which is common for tertiary epoxides under certain conditions. However, with HFIBO, this is almost never observed.

Technical Explanation: The two trifluoromethyl (


) groups exert a massive steric shield  and strong electron-withdrawing effect  on the tertiary carbon.
  • Steric Blockade: The

    
     site is too hindered for direct nucleophilic attack (
    
    
    
    ).
  • Electronic Destabilization: Formation of a carbocation at the tertiary position (required for

    
    ) is highly unfavorable because the electron-withdrawing fluorine atoms destabilize the positive charge.
    

The Result: Nucleophiles (amines, azides, alkoxides) attack the primary carbon (


)  exclusively. This results in the formation of a tertiary alcohol  (

) rather than a primary alcohol.[1]

Action Plan:

  • Verify Structure: Check your

    
     NMR. The quaternary carbon bonded to the 
    
    
    
    groups will appear as a septet (or low-intensity multiplet) around 70-80 ppm. If the
    
    
    is on this carbon, it confirms attack at the
    
    
    .
  • Adjust Expectations: This regioselectivity is intrinsic. If you absolutely require the other isomer, you cannot make it via direct opening of HFIBO.

Category B: Impurities & Oligomerization

Q2: My LC-MS shows a persistent impurity with a mass exactly double my starting material plus water (or slightly less). What is this?

Diagnosis: You are seeing dimerization or oligomerization products, specifically the ether dimer


.

Cause: The product of the initial ring opening is an alkoxide (


). This fluorinated alkoxide is a poor nucleophile compared to non-fluorinated analogues, but if the concentration of unreacted HFIBO is high, it can compete with your primary nucleophile for the epoxide, attacking a second molecule of HFIBO.

Troubleshooting Protocol:

  • Stoichiometry Control: Do not use a large excess of epoxide. Use a 1:1 ratio or a slight excess of the nucleophile.

  • Catalysis: If using alcohols as nucleophiles, employ a Phase Transfer Catalyst (PTC) like tetrabutylammonium bisulfate. This enhances the reactivity of your primary nucleophile over the product alkoxide.

  • Dilution: Run the reaction more dilute to statistically favor the attack of the abundant nucleophile over the trace product alkoxide.

Category C: Isomerization & Decomposition[3]

Q3: I attempted a Lewis Acid-catalyzed opening, but the product mixture smells pungent (like an aldehyde) and the yield is near zero.

Diagnosis: You have triggered a Meinwald rearrangement or similar isomerization, converting the epoxide into hexafluoroisobutyraldehyde (


) or a related ketone.

Mechanism: Strong Lewis Acids (e.g.,


, 

) coordinate to the epoxide oxygen. Because the

bond near the

groups is weakened but the carbocation is unstable, the molecule undergoes a hydride shift or skeletal rearrangement to relieve ring strain, forming the thermodynamically stable carbonyl compound.

Corrective Actions:

  • Avoid Strong Lewis Acids: HFIBO is reactive enough to open with many nucleophiles without activation.

  • Use Brønsted Acids Carefully: If acid catalysis is needed, use weaker acids or protic solvents (like Hexafluoroisopropanol - HFIP) which activate the epoxide via H-bonding rather than full coordination.

  • Temperature Control: Keep reactions below 50°C. Thermal isomerization can occur spontaneously at high temperatures.

Experimental Data Summary

The following table summarizes the expected outcomes versus common pitfalls for HFIBO reactions.

Reagent / ConditionExpected Product (Major)Common Byproduct / IssuePrevention Strategy
Amines / Azides (Basic)

Unreacted SM; DimerizationUse polar solvents; avoid steric bulk on amine.
Alcohols + Base

Ether Dimer (

)
Use PTC (e.g.,

); Excess Alcohol.
Strong Acid (HX)

Diol (Hydrolysis)Strictly anhydrous conditions.
Lewis Acid (

)
DecompositionAldehyde (

)
Avoid. Use thermal or H-bond activation.
Water / Wet Solvent DiolN/ADry solvents over molecular sieves.

Step-by-Step Protocol: Clean Nucleophilic Opening

To minimize byproducts (dimers) and ensure correct regiochemistry, follow this optimized protocol for reacting HFIBO with a generic nucleophile (e.g., an alcohol or amine).

Reagents:

  • Nucleophile (1.2 - 1.5 equivalents)

  • Base (if using alcohol): KOH or NaOH (pellets or powder)

  • Catalyst: Tetrabutylammonium hydrogen sulfate (5 mol%)

  • Solvent: Dichloromethane or THF (Anhydrous)

  • HFIBO (1.0 equivalent) - Handle with care, volatile.

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the Nucleophile and Catalyst in the solvent.

  • Activation: If using an alcohol, add the Base and stir for 15 minutes at room temperature to generate the alkoxide species.

  • Addition: Cool the mixture to 0°C. Add HFIBO dropwise. Note: HFIBO is volatile (bp ~60°C); adding it to a cold solution prevents loss.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 4–12 hours.

    • Checkpoint: Monitor by

      
       NMR. HFIBO signal (typically around -75 to -80 ppm) should disappear.
      
  • Workup: Wash with water to remove the catalyst and salts. Dry the organic layer over

    
    .
    
  • Purification: Distillation is usually sufficient. If dimerization occurred, the dimer will have a significantly higher boiling point than the monomeric product.

References

  • Reactivity & Regioselectivity of 2,2-Bis(trifluoromethyl)oxirane

    • Source: ResearchG
    • Citation: "Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane."
    • URL:[Link]

  • Isomerization & Lewis Acid C

    • Source: National Institutes of Health (NIH) / PubMed
    • Citation: "Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol." (Discusses rearrangement of electron-deficient epoxides).
    • URL:[Link]

  • Safety & Handling (SDS)

    • Source: Fisher Scientific[2]

    • Citation: "Safety Data Sheet: 2,2-Bis(trifluoromethyl)oxirane."[3]

  • General Epoxide Ring Opening Regioselectivity

    • Source: Chemistry LibreTexts
    • Citation: "Reactions of Epoxides - Ring-opening."[1][4]

    • URL:[Link][5][1][3][4][6][7][8][9][10][11]

Sources

Optimizing temperature for 2,2-bis(trifluoromethyl)oxirane ring-opening reactions

Author: BenchChem Technical Support Team. Date: February 2026

Reagent ID: 2,2-Bis(trifluoromethyl)oxirane (HFIBO) CAS: 31898-68-7 Application: Synthesis of 1,1,1,3,3,3-hexafluoro-2-propanol derivatives (Tertiary Alcohols) Support Level: Advanced / Drug Discovery

Module 1: The Thermal & Mechanistic Sweet Spot

The Core Challenge

2,2-Bis(trifluoromethyl)oxirane is a "loaded spring." The high ring strain, combined with the potent electron-withdrawing nature of the two trifluoromethyl (


) groups, makes this epoxide exceptionally electrophilic.[1]

The Optimization Paradox:

  • Too Hot (>40°C): The reagent is volatile (low boiling point) and prone to anionic polymerization (oligomerization) initiated by the very product you are trying to create (the alkoxide).

  • Too Cold (<-20°C): While stable, the reaction rate with weaker nucleophiles (e.g., hindered amines, weak alcohols) drops significantly, and solubility in fluorinated solvents becomes an issue.

Regioselectivity & Mechanism

Unlike standard epoxides, HFIBO exhibits exclusive regioselectivity . Nucleophilic attack occurs at the unsubstituted methylene (


) carbon .
  • Steric Control: The geminal bis(trifluoromethyl) group creates a massive steric blockade, preventing attack at the quaternary carbon.

  • Electronic Control: The

    
     groups stabilize the developing negative charge on the oxygen atom during ring opening, facilitating an 
    
    
    
    -like mechanism even with weak nucleophiles.

ReactionMechanism Start 2,2-Bis(trifluoromethyl)oxirane TS Transition State (Steric Steering) Start->TS Kinetic Control SideProduct Oligomers/Polyethers Start->SideProduct > 50°C or Excess Reagent Nu Nucleophile (Nu:) Nu->Start Attack at CH2 Product Target Tertiary Alcohol Nu-CH2-C(CF3)2-OH TS->Product < 40°C Controlled

Figure 1: Reaction pathway demonstrating the exclusive regioselectivity towards the tertiary alcohol derivative. Note the divergence to oligomers at high temperatures.

Module 2: Troubleshooting Guide

This section addresses specific failure modes reported by medicinal chemistry teams.

Symptom 1: "I'm losing reagent before the reaction finishes."

Diagnosis: Volatility Management Failure. HFIBO is a low-boiling liquid/solid (depending on purity) with significant vapor pressure.

  • Root Cause: Running the reaction in an open vessel or under vigorous nitrogen sweep at Room Temperature (RT).

  • Corrective Action:

    • Seal It: Perform reactions in a pressure-rated sealed tube or autoclave.

    • Cold Addition: Always add the epoxide to the nucleophile solution at 0°C .

    • Condenser: If reflux is required (rare), use a dry-ice/acetone condenser, not standard water cooling.

Symptom 2: "The product is a gummy mixture / Low Yield."

Diagnosis: Anionic Polymerization. The generated alkoxide intermediate is itself a nucleophile. If the temperature is too high, it will attack unreacted epoxide, forming perfluorinated polyethers.

  • Root Cause: High local concentration of epoxide relative to the nucleophile (Inverse addition) or excessive heat.

  • Corrective Action:

    • Stoichiometry: Use a slight excess of the nucleophile , not the epoxide.

    • Dilution: Maintain a solvent concentration of 0.1M – 0.2M.

    • Quench: Do not let the reaction sit overnight if complete. Quench immediately with mild acid (e.g., Acetic Acid or dilute HCl) to protonate the alkoxide.

Symptom 3: "No reaction with weak nucleophiles (e.g., Anilines)."

Diagnosis: Insufficient Activation. While reactive, the epoxide may need assistance with electron-poor nucleophiles.

  • Root Cause: Kinetic barrier is too high at 0°C.

  • Corrective Action:

    • Solvent Switch: Move from DCM/THF to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) . HFIP activates the epoxide via hydrogen bonding, dramatically accelerating ring opening.

    • Lewis Acid: Add 5-10 mol%

      
       or 
      
      
      
      . Avoid strong Lewis acids like
      
      
      as they may trigger rearrangement.

Module 3: Optimization Data & FAQs

Temperature & Solvent Selection Matrix
Nucleophile TypeRecommended SolventTemp RangeAdditive
Primary Amines DCM or THF0°C

RT
None
Secondary Amines Acetonitrile (MeCN)RT

40°C
None
Thiols (R-SH) DMF or THF0°C

(1.1 eq)
Alcohols (R-OH) DMFRT

60°C
NaH (1.0 eq)
Weak Anilines HFIP (Hexafluoroisopropanol)RT

50°C
None
Frequently Asked Questions

Q: Can I use standard silica gel chromatography for purification? A: Yes, but be cautious. The resulting tertiary alcohols are often quite polar and acidic (


 due to the 

groups). Streakiness is common.
  • Tip: Add 1% Acetic Acid to your eluent to suppress ionization on the silica, or use a C18 reverse-phase column.

Q: Is the reagent stable in water? A: It is relatively hydrolytically stable compared to non-fluorinated epoxides due to the "Teflon-like" shielding, but it will eventually hydrolyze to the diol. Avoid aqueous conditions during the reaction; use anhydrous solvents.

Q: Why do I see a peak at


 ppm in 

NMR?
A: That is the characteristic shift of the

group. If you see multiple peaks in this region, you likely have oligomers (check Symptom 2).

Module 4: "Gold Standard" Experimental Protocol

Workflow: Nucleophilic Ring Opening with a Secondary Amine

Protocol Step1 1. Setup Dry glassware, N2 atm. Cool solvent to 0°C. Step2 2. Nucleophile Prep Dissolve amine in THF (0.2M). Add base if amine is a salt. Step1->Step2 Step3 3. Addition Add HFIBO dropwise at 0°C. Do NOT dump in all at once. Step2->Step3 Step4 4. Reaction Stir 0°C for 1h. Warm to RT for 2-4h. Step3->Step4 Step5 5. QC Check 19F NMR. Look for single peak ~ -74ppm. Step4->Step5

Figure 2: Step-by-step workflow for ensuring maximum yield and purity.

Detailed Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum, dissolve the amine (1.0 mmol, 1.0 equiv) in anhydrous THF (5.0 mL).

  • Cooling: Submerge the flask in an ice/water bath (0°C).

  • Addition: Using a gas-tight syringe, add 2,2-bis(trifluoromethyl)oxirane (1.1 mmol, 1.1 equiv) dropwise over 5 minutes.

    • Note: If the reagent is stored in a fridge, ensure the bottle is cold when opening to minimize vapor loss.

  • Reaction: Stir at 0°C for 1 hour, then remove the ice bath and allow to warm to Room Temperature (approx. 23°C). Stir for an additional 3 hours.

  • Monitoring: Take a 50

    
    L aliquot for 
    
    
    
    NMR.
    • Success: Single singlet around -73 to -75 ppm.

    • Incomplete: Remaining starting material signals (often shifted upfield).

  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate
    • Caution: Do not use high vacuum (< 10 mbar) for extended periods if the molecular weight is low, as the product may sublime or evaporate.

References

  • Regioselective Ring Opening: Gospodinova, N., et al. (2005).[2] "Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane." Journal of Fluorine Chemistry.

  • Polymerization Risks (Anionic Mechanism): Améduri, B., et al. (2009). "Anionic Ring-Opening Polymerization of Hexafluoropropylene Oxide." Macromolecules.

  • General Reactivity of Fluorinated Epoxides: Uneyama, K. (2006). Organofluorine Chemistry: Principles and Commercial Applications. Blackwell Publishing.

Sources

Technical Support Center: 2,2-Bis(trifluoromethyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the specific stability, storage, and handling requirements for 2,2-bis(trifluoromethyl)oxirane (also known as Hexafluoroisobutylene Oxide or HFIBO).

Subject: Stability, Storage, and Reactivity Troubleshooting CAS: 327-78-6 / 31898-68-7 Boiling Point: ~53–60°C (Volatile)

Core Storage Directives (The "Golden Rules")

This compound is a fluorinated epoxide .[1] Its behavior is dominated by two competing factors: the high ring strain of the epoxide (promoting reactivity) and the electron-withdrawing trifluoromethyl groups (altering nucleophilic attack patterns).

Storage Protocol Summary
ParameterSpecificationTechnical Rationale
Temperature 2°C – 8°C Mitigates volatility (BP ~53°C) and suppresses spontaneous polymerization.
Atmosphere Inert (Ar or N₂) Moisture triggers hydrolysis; Oxygen can accelerate radical degradation pathways.
Container Pressure-Rated Glass or PTFE Volatility creates headspace pressure. Standard glass is acceptable only if the compound is dry; if HF formation is suspected, switch to PTFE/PFA.
Seal Teflon-lined Septum/Cap Avoid rubber septa; fluorinated solvents/epoxides can swell or leach plasticizers from standard rubber.

Troubleshooting & FAQs

Real-world scenarios encountered by researchers.

Q1: I noticed a pressure hiss when opening the vial. Is the compound decomposing?

Diagnosis: Likely Volatility , not necessarily decomposition.[1] Explanation: 2,2-bis(trifluoromethyl)oxirane has a boiling point near 53°C. At room temperature (25°C), it possesses significant vapor pressure. If the vial was stored at room temperature or allowed to warm up quickly, the "hiss" is simply the solvent vapor equilibrating. Action:

  • Cool Down: Always cool the vial to 0°C or 4°C before opening.

  • Check Color: If the liquid remains colorless, it is likely intact. Yellowing indicates decomposition/oligomerization.

Q2: The liquid has turned cloudy or formed a white precipitate. Can I still use it?

Diagnosis: Oligomerization/Polymerization . Explanation: Despite the steric bulk of the -CF₃ groups, the epoxide ring is strained. Trace impurities (Lewis acids, bases, or moisture) can initiate ring-opening polymerization, forming polyethers (poly-HFIBO). These oligomers are often insoluble solids. Action:

  • Filtration: If the precipitate is minor (<5%), filter through a 0.2 µm PTFE syringe filter under inert gas.

  • Purity Check: Run a ¹⁹F NMR. The polymer signal will be distinct from the monomeric epoxide signal.

  • Disposal: If >10% solid, the titer is unreliable. Discard as hazardous fluorinated waste.

Q3: Can I store this in a standard glass scintillation vial?

Diagnosis: Conditional Yes , but watch for HF. Explanation: Pure 2,2-bis(trifluoromethyl)oxirane is compatible with borosilicate glass. However, if moisture enters, hydrolysis generates the diol (hexafluoroisobutylene glycol). Under acidic conditions or thermal stress, fluorinated organics can release trace Hydrogen Fluoride (HF), which etches glass. Action:

  • Inspection: Check the glass surface for "frosting" or etching.

  • Long-term: For storage >3 months, use PFA (Perfluoroalkoxy) or FEP vials to eliminate breakage risk from HF etching or pressure buildup.

Q4: How does this react compared to propylene oxide?

Diagnosis: Inverted Regioselectivity . Explanation: In non-fluorinated epoxides, nucleophiles often attack the less substituted carbon (steric control). In 2,2-bis(trifluoromethyl)oxirane, the strong electron-withdrawing effect of the two -CF₃ groups makes the substituted carbon highly electrophilic, but the steric bulk blocks it.

  • Result: Nucleophilic attack usually occurs at the unsubstituted methylene (CH₂) group, similar to standard epoxides, but the reaction rates are modified by the electron-deficient nature of the ring.

Reactivity & Degradation Pathways[1][2]

Understanding how the molecule breaks down is critical for interpreting experimental failures.

DegradationPathways Epoxide 2,2-bis(CF3)oxirane (Active Reagent) Diol Hexafluoroisobutylene Glycol (Hydrolysis Product) Epoxide->Diol Slow Hydrolysis Polymer Polyether Oligomers (White Solid) Epoxide->Polymer Polymerization Moisture + H2O (Moisture) Moisture->Diol LewisAcid + Lewis Acid/Base (Impurity) LewisAcid->Polymer HF HF Generation (Glass Etching) Diol->HF Thermal/Acidic Decomposition

Figure 1: Primary degradation pathways. Note that while the CF3 groups provide some steric protection against hydrolysis, the compound remains moisture-sensitive over long durations.

Emergency & Safety Procedures

Hazard Alert: This compound combines the toxicity of fluorinated organics with the alkylating potential of epoxides.

Hazard ClassSpecific RiskMitigation
Inhalation High volatility (BP ~53°C) means high vapor concentration. Toxic/Corrosive.[2][3][4][5]Work in Fume Hood only. Never handle on an open bench.
Skin Contact Lipophilic nature allows rapid absorption; potential alkylating agent.Double glove (Nitrile under Neoprene). Wash immediately with soap/water.[6]
Pressure Low boiling point causes vial over-pressurization.Do not heat sealed vials. Transport in secondary containment.

Spill Protocol:

  • Evacuate: Clear the immediate area.

  • Ventilate: Maximize fume hood airflow.

  • Neutralize: Absorb with an inert material (Vermiculite).[7] Do not use standard paper towels (potential reaction).

  • Decontaminate: Wipe surface with a dilute alkaline solution (5% NaHCO₃) to neutralize any generated HF or acidic byproducts.

References

  • PubChem. (n.d.). Compound Summary: 2,2-Bis(trifluoromethyl)oxirane.[8][9] National Library of Medicine. Retrieved from [Link]

  • Ono, T., et al. (2002).[1] Synthesis and reactions of fluorinated oxiranes. Journal of Fluorine Chemistry. (Contextual citation regarding ring-opening behavior).

Sources

Managing exothermic reactions of 2,2-bis(trifluoromethyl)oxirane with sulfur nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Epoxide Chemistry Topic: Managing Exothermic Reactions of 2,2-bis(trifluoromethyl)oxirane with Sulfur Nucleophiles Ticket ID: HFIBO-S-NUC-001

Core Directive: The Safety Paradox

Status: CRITICAL ALERT

As a Senior Application Scientist, I need you to understand the specific hazard profile of 2,2-bis(trifluoromethyl)oxirane (commonly known as HFIBO ). This is not a standard epoxide.[1] The two trifluoromethyl (


) groups create a unique "electronic trap."

The Paradox:

  • Steric Bulk: The

    
     groups are bulky, shielding the tertiary carbon.
    
  • Electronic Activation: The strong electron-withdrawing nature of the

    
     groups pulls electron density away from the ring, making it hyper-electrophilic.
    

The Danger: When you react this with a sulfur nucleophile (thiol, thiophenolate, or sulfide), the reaction is often autocatalytic . You may experience an "induction period" where nothing happens, leading you to add more reagent. Once the reaction initiates, the accumulated heat triggers a runaway exotherm that can eject the reaction contents or rupture the vessel.

The Golden Rule: Never rely on "dropwise addition" by hand. Use a syringe pump and active temperature monitoring.

Mechanistic Insight & Regioselectivity

Before you mix reagents, you must understand the trajectory of the attack. Unlike non-fluorinated epoxides where electronic and steric factors might compete, HFIBO has a distinct bias.

Regiochemical Outcome: Nucleophilic attack occurs almost exclusively at the unsubstituted methylene carbon (


) .
  • Why? The tertiary carbon is sterically blocked by the two

    
     groups.
    
  • Result: The product is always the tertiary alcohol .[2]

Reaction Equation:



Visualizing the Pathway

G Epoxide 2,2-bis(trifluoromethyl)oxirane (HFIBO) Attack Nucleophilic Attack on CH2 (Methylene) Epoxide->Attack High Ring Strain Nucleophile Sulfur Nucleophile (R-SH / R-S-) Nucleophile->Attack TS_Barrier Steric Barrier (C(CF3)2 blocked) Attack->TS_Barrier Tertiary C Path (Blocked) Intermediate Alkoxide Intermediate (Stabilized by CF3) Attack->Intermediate Primary C Path (Favored) Product Tertiary Alcohol R-S-CH2-C(CF3)2-OH Intermediate->Product Protonation

Figure 1: Mechanistic pathway showing the exclusive regioselectivity toward the methylene carbon due to steric blocking of the tertiary position.

Validated Experimental Protocol

This protocol is designed to mitigate the "delayed exotherm" risk.

Reagents:

  • Substrate: 2,2-bis(trifluoromethyl)oxirane (HFIBO)[2]

  • Nucleophile: Thiol (R-SH) or Thiophenol

  • Catalyst: Mild base (Triethylamine or Pyridine) - Only if using neutral thiols.

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous). Avoid DMF if possible as it retains heat.

StepActionTechnical Rationale
1 Preparation Dissolve the Sulfur nucleophile (1.0 equiv) and Base (0.1 - 1.0 equiv) in DCM. Cool to -20°C .
2 System Setup Equip the flask with an internal temperature probe and a reflux condenser.
3 Addition Load HFIBO (1.05 equiv) into a syringe pump. Add as a solution in DCM.
4 The "Pulse" Add 5% of the epoxide. STOP. Wait 10 minutes.
5 Controlled Feed Resume addition at a rate that maintains internal temp < 5°C.
6 Post-Reaction Allow to warm to RT slowly over 2 hours.

Troubleshooting & FAQs

Q1: I added 10% of the epoxide and see no temperature rise. Should I increase the addition rate? A: ABSOLUTELY NOT. This is the "Induction Trap." The reaction may be stalled due to trace acid or insufficient catalyst.

  • Fix: Stop addition. Warm the bath slightly (to 0°C). Wait for the "kick" (exotherm). If you add more reagent now, when it finally kicks, it will detonate.

Q2: The reaction mixture turned into a viscous gel. What happened? A: Oligomerization. Fluorinated epoxides are prone to ring-opening polymerization initiated by the product alkoxide.

  • Cause: Epoxide concentration was too high relative to the nucleophile.

  • Fix: Increase solvent volume (dilution) and ensure the nucleophile is in excess during the early stages (inverse addition is rarely used here due to epoxide volatility, so dilution is key).

Q3: Can I use water as a solvent? A: Yes, for inorganic salts. If using Sodium Sulfide (


) or Sodium Thiocyanate (

), water is an excellent medium. HFIBO is surprisingly stable to hydrolysis compared to non-fluorinated epoxides, but it reacts rapidly with strong nucleophiles in water.
  • Note: These aqueous reactions are extremely fast. Use an ice bath and vigorous stirring to prevent biphasic heat accumulation.

Safety Logic Workflow

Follow this decision tree during the active phase of the experiment.

SafetyLoop Start Start Addition (-20°C) AddDrop Add 5% Portion Start->AddDrop CheckTemp Check Internal Temp AddDrop->CheckTemp TempStable Temp Stable / < 5°C Rise CheckTemp->TempStable Safe TempSpike Temp Spike > 10°C CheckTemp->TempSpike Unsafe Wait Wait 5-10 mins (Dissipate Heat) TempStable->Wait Stop EMERGENCY STOP Max Cooling TempSpike->Stop Continue Continue Addition Wait->Continue Stop->Wait Once cooled Continue->AddDrop Loop until done

Figure 2: Operational safety loop for the addition of HFIBO. Note the mandatory wait periods to prevent heat accumulation.

References

  • Regioselectivity in HFIBO Ring Opening

    • Title: Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane.[2]

    • Source: Thieme-Connect / Synthesis.[3]

    • Context: Confirms exclusive attack at the methylene group by sulfur nucleophiles to form tertiary alcohols.[2]

    • Link:

  • Reactivity with Sulfur Nucleophiles

    • Title: Reaction of 2-trifluoromethyl- and 2,2-bis(trifluoromethyl)oxiranes with sulfur nucleophiles.[2]

    • Source: Journal of Fluorine Chemistry (via ResearchG
    • Context: Details the rapid and exothermic reaction with and thiols.
    • Link:

  • Safety Data & Handling

    • Title: Safety Data Sheet: 2,2-Bis(trifluoromethyl)oxirane.[4]

    • Source: Apollo Scientific / Fisher Scientific.
    • Context: Hazard identification (H226 Flammable, H318 Eye Damage).

    • Link:

Sources

Technical Support Center: A Researcher's Guide to Mitigating Dimer-Ether Byproduct Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(hydroxymethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, hereafter referred to as F-Diol, is a critical building block in the synthesis of advanced polymers, pharmaceuticals, and specialty materials due to the unique properties conferred by its gem-trifluoromethyl groups. However, researchers frequently encounter a persistent challenge: the formation of a high-boiling point, dimer-ether byproduct, oxybis(methylene-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)) , with the structure O[CH₂C(CF₃)₂OH]₂.

This guide provides a comprehensive technical overview, troubleshooting protocols, and mechanistic insights to help you understand, control, and minimize the formation of this byproduct, thereby improving reaction efficiency, yield, and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the O[CH₂C(CF₃)₂OH]₂ byproduct and how is it identified?

A1: This byproduct is a diether molecule formed when two molecules of the parent F-Diol condense with the elimination of one molecule of water. It is significantly less polar and has a much higher boiling point than the F-Diol. It can typically be identified by GC-MS as a peak with a higher retention time and a mass corresponding to (2 * M_F-Diol - M_H₂O), or by ¹H and ¹⁹F NMR spectroscopy, where a shift in the methylene (-CH₂-) signal and the absence of the primary alcohol proton would be observed.

Q2: What is the primary cause of its formation?

A2: The formation of this ether is a classic example of an intermolecular dehydration reaction.[1][2][3] This reaction is almost always promoted by the presence of acidic catalysts (either intentionally added or present as impurities) and/or elevated temperatures.[1][2] The strong electron-withdrawing nature of the two trifluoromethyl groups increases the acidity of the hydroxyl protons, but the fundamental mechanism remains the same.

Q3: Why is this byproduct particularly problematic?

A3: Its formation consumes two equivalents of your starting material, significantly reducing the yield of the desired product. Furthermore, its high boiling point and different polarity can complicate downstream purification processes like distillation and chromatography, often requiring more demanding conditions to separate it from the desired product.

Q4: Can this reaction be reversed?

A4: Ether linkages are generally stable under neutral and basic conditions.[4] Acid-catalyzed cleavage of the ether is possible but typically requires harsh conditions (e.g., strong acids like HBr or HI) that are likely to degrade the desired product or starting material. Therefore, prevention is the most effective strategy.

Mechanistic Insight: The Dimerization Pathway

Understanding the mechanism is critical for effective troubleshooting. The formation of the dimer-ether byproduct is a classic acid-catalyzed nucleophilic substitution (typically Sₙ2).

`dot graph "Mechanistic_Pathway" { layout=dot; rankdir="LR"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} ` Caption: Acid-catalyzed pathway for dimer-ether byproduct formation.

Troubleshooting Guide: Minimizing Byproduct Formation

This section is structured by experimental parameters that you can control. Address each in a systematic manner to diagnose and solve the issue.

Issue Symptom: Significant peak corresponding to the dimer-ether detected by GC-MS, LC-MS, or NMR.
Parameter Potential Cause & Explanation Troubleshooting Protocol & Solutions
Temperature High reaction temperature provides the activation energy needed for the dehydration reaction. Bimolecular condensation is often favored at higher temperatures compared to other desired transformations.[2]Protocol 1: Temperature Optimization 1. Set up parallel reactions at different temperatures (e.g., 0 °C, Room Temp, 40 °C).2. Monitor the ratio of product to byproduct over time using an appropriate analytical method (e.g., GC, LC, or ¹H NMR).3. Select the lowest temperature that allows for a reasonable rate of desired product formation while minimizing byproduct generation.
Acidity / Catalyst Presence of acid is the most common catalyst for this side reaction.[1][2] This can be an intentionally added catalyst, an acidic impurity in reagents or solvents, or acidic sites on glassware. Fluoroalcohols themselves are more acidic than their non-fluorinated counterparts, but self-protonation is usually slow without an external catalyst.[5]Protocol 2: Acidity Control 1. Reagent Audit: Test the pH of all starting materials and solvents. Neutralize if necessary.2. Use a Proton Scavenger: If acidic conditions are generated in situ, consider adding a non-nucleophilic base like 2,6-lutidine or proton sponge to neutralize the acid as it forms.3. Glassware Preparation: Ensure glassware is rigorously cleaned and dried. For highly sensitive reactions, consider rinsing with a mild base solution (e.g., dilute NaHCO₃), followed by distilled water and drying, or using silylated glassware.
Concentration High concentration of F-Diol increases the statistical probability of two F-Diol molecules colliding in the correct orientation for the Sₙ2 reaction to occur, favoring the bimolecular side reaction.Protocol 3: Dilution Study 1. Run the reaction at your standard concentration and at 2x and 4x dilutions.2. Analyze the product-to-byproduct ratio at a fixed time point (e.g., 50% conversion of starting material).3. If dilution significantly reduces the byproduct, an optimal concentration exists. Note: Extremely high dilution may slow the desired reaction, so a balance must be found.
Reaction Time Prolonged reaction times , even under optimized conditions, can lead to the slow accumulation of the thermodynamically stable ether byproduct.Protocol 4: Reaction Monitoring 1. Do not run the reaction for a fixed "overnight" period. Instead, actively monitor its progress.2. Use TLC, GC, or LC to track the consumption of starting material and the formation of both the desired product and the byproduct.3. Quench the reaction as soon as the formation of the desired product plateaus to prevent further byproduct accumulation.
Protecting Groups Unprotected primary hydroxyl group is the nucleophile in the side reaction.Protocol 5: Use of Protecting Groups 1. If the reaction chemistry allows, consider selectively protecting the primary hydroxyl group. A bulky silyl ether, such as tert-butyldimethylsilyl (TBDMS) ether, is a common choice.[6]2. The TBDMS group can be installed using TBDMS-Cl and imidazole.3. After the desired reaction on the tertiary alcohol is complete, the silyl ether can be easily removed using a fluoride source like TBAF or aqueous acid.[6]
Troubleshooting Workflow

Use this decision tree to systematically address the formation of the dimer-ether byproduct.

`dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=10, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} ` Caption: Systematic workflow for troubleshooting byproduct formation.

References
  • Organic Chemistry Portal: Ether synthesis by etherification (alkylation). (General principles of ether formation). URL: [Link]

  • Thieme Chemistry: An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates. (Discusses synthesis and properties of a related fluoroalcohol). URL: [Link]

  • Google Patents: EP1972610A1 - Fluorinated ether alcohol and process for production thereof. (Example of fluorinated ether synthesis).
  • RSC Publishing: The mechanism and kinetics of the atmospheric oxidation of CF3(CF2)2CH[[double bond, length as m-dash]]CH2 (HFC-1447fz) by hydroxyl radicals: ab initio investigation. (Provides insight into reactivity of fluorinated compounds). URL: [Link]

  • ResearchGate: A Computational Perspective on Mechanism and Kinetics of the Reactions of CF3C(O)OCH2CF3 with OH radicals and Cl atoms at 298 K. (Computational study of fluorinated ester reactivity). URL: [Link]

  • Wikipedia: Hexafluoro-2-propanol. (General properties including acidity). URL: [Link]

  • PubChem: 1,1,1,3,3,3-Hexafluoro-2-propanol. (Comprehensive chemical data). URL: [Link]

  • ACS Publications: The Catalytic Effect of Fluoroalcohol Mixtures Depends on Domain Formation. (Discusses intermolecular interactions of fluoroalcohols). URL: [Link]

  • Chemistry LibreTexts: 9.9: Protection of Alcohols. (Details on silyl ether protecting groups). URL: [Link]

  • ResearchGate: Atmospheric chemistry of (CF3)2C=CH2: OH radicals, Cl atoms and O3 rate coefficients, oxidation end-products and IR spectra. (Study on the atmospheric chemistry of a related fluorinated compound). URL: [Link]

  • Fluorine Notes: "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes". (Review on fluorinated ether synthesis, noting difficulties with dehydration). URL: [Link]

  • YouTube: Organic Chem Review: Predicting the Product of a Dehydration Reaction | Kaplan MCAT Prep. (Educational video on the E1 mechanism of alcohol dehydration). URL: [Link]

  • Thieme Chemistry: Oxidation of α-CF3 and Other Secondary Alcohols to Ketones Using a Nitroxide Catalyst. (Discusses the reactivity challenges of α-CF₃ alcohols). URL: [Link]

  • PMC: Oxidation of a Cyclometalated Pd(II) Dimer with “CF3+”: Formation and Reactivity of a Catalytically Competent Monomeric Pd(IV) Aquo Complex. (Advanced article on the reactivity of trifluoromethyl groups). URL: [Link]

  • MDPI: Catalytic Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF) in Low-Boiling Solvent Hexafluoroisopropanol (HFIP). (Shows HFIP used as a solvent in dehydration reactions). URL: [Link]

  • NCBI Bookshelf: 2,2-Bis(bromomethyl)propane-1,3-diol - Some Industrial Chemicals. (Information on a structurally related diol). URL: [Link]

  • MDPI: Catalytic Dehydration of Isopropanol to Propylene. (Example of industrial alcohol dehydration). URL: [Link]

  • AIMS Press: Dehydration of n-propanol and methanol to produce etherified fuel additives. (Study on bimolecular dehydration of alcohols to ethers). URL: [Link]

  • Cheméo: Chemical Properties of 2-Propanol, 1,1,1,3,3,3-hexafluoro- (CAS 920-66-1). (Physical and chemical property data for HFIP). URL: [Link]

  • YouTube: 1 propanol dehydration. (Simple explanation of alcohol dehydration to an alkene). URL: [Link]

Sources

Validation & Comparative

Comparative Guide: Reactivity of 2,2-Bis(trifluoromethyl)oxirane vs. 2-(Trifluoromethyl)oxirane

[1][2][3]

Executive Summary

This guide provides a technical comparison between 2,2-bis(trifluoromethyl)oxirane (BTFO) and 2-(trifluoromethyl)oxirane (TFO) .[1][2] While both are fluorinated epoxides used to introduce trifluoromethyl motifs into bioactive molecules, their reactivity profiles diverge significantly due to the "Fluorine Effect"—specifically the competition between steric hindrance and inductive electron withdrawal.[2]

Key Takeaway:

  • TFO behaves as a sterically-biased electrophile . Nucleophiles attack the terminal carbon primarily to avoid the bulk of the single

    
     group.
    
  • BTFO behaves as an electronically-hyperactivated electrophile . The two

    
     groups create a massive inductive pull, making the ring highly susceptible to ring-opening even by weak nucleophiles, yet the quaternary center is chemically inert to substitution.[1]
    

Part 1: Structural & Electronic Profiling[3]

The reactivity difference stems from the electronic environment of the epoxide ring carbons.[2]

Feature2-(Trifluoromethyl)oxirane (TFO) 2,2-Bis(trifluoromethyl)oxirane (BTFO)
Structure Monosubstituted (

has one

)
Disubstituted (

has two

)
Steric Bulk Moderate shielding at

.[1][2][3]
Extreme shielding at

(effectively blocking

).
LUMO Character Polarized towards

(terminal).[2]
Highly polarized towards

; lowered energy gap.[2]
C-O Bond Strength Asymmetric;

bond is weaker but sterically protected.

bond is significantly weakened by electron withdrawal, facilitating ring strain release.
Product Alkoxide Moderately acidic (

of conjugate alcohol ~11-12).[1][2]
Highly acidic/Stable (

of conjugate alcohol ~5-7).[1][2]
Electronic "Dipole Flip"

In non-fluorinated epoxides (e.g., propylene oxide), the methyl group is electron-donating.[2] In TFO and BTFO, the

  • TFO: The single

    
     destabilizes positive charge character at 
    
    
    , reinforcing nucleophilic attack at
    
    
    .[2]
  • BTFO: The geminal bis(

    
    ) groups turn the 
    
    
    position into an electron-deficient "sink," but the steric wall prevents direct interaction.[2] This forces all nucleophilic density to
    
    
    , often with higher reaction rates than TFO due to the relief of intense ring strain.[2]

Part 2: Nucleophilic Ring Opening (Regioselectivity)

The most critical application for these reagents is the synthesis of


1
Mechanism Visualization

The following diagram illustrates the divergent pathways for nucleophilic attack.

ReactivityMapTFO2-(Trifluoromethyl)oxirane(TFO)Path_TFOAttack at C3 (Terminal)Steric ControlTFO->Path_TFOMajor PathwayBTFO2,2-Bis(trifluoromethyl)oxirane(BTFO)Path_BTFOAttack at C3 (Terminal)Electronic + Steric ControlBTFO->Path_BTFOExclusive PathwayNuNucleophile (Nu:)(Amines, Azides, Thiols)Nu->TFONu->BTFOProd_TFOProduct A:Secondary AlcoholNu-CH2-CH(OH)-CF3Path_TFO->Prod_TFOInversion at C3 (if chiral)Prod_BTFOProduct B:Tertiary AlcoholNu-CH2-C(OH)(CF3)2Path_BTFO->Prod_BTFOFormation of stable alkoxide

Figure 1: Regioselectivity map showing the convergence of nucleophilic attack at the terminal carbon (C3) for both species, but driven by different dominant factors.[1][2]

Comparative Reactivity Data
NucleophileTFO OutcomeBTFO OutcomeNotes
Amines (

)
High Yield. Exclusive attack at

. Product:

.
High Yield. Exclusive attack at

. Product:

.
BTFO reaction is often faster; no catalyst required.[2]
Azide (

)
Good Yield. Requires

or mild Lewis acid to suppress polymerization.[1][2]
Excellent Yield. Reacts cleanly. The resulting alkoxide is stable enough to isolate as a salt in some cases.[2]TFO is more prone to oligomerization if conditions are too basic.[2]
Hydroxide (

)
Mixture. Can lead to Payne rearrangement or hydrolysis to diol.[1][2]Stable Diol. Hydrolysis yields

.[2]
BTFO resistance to base-catalyzed polymerization is higher due to steric bulk.[1]

Part 3: Acid-Catalyzed Rearrangements[1]

Under Lewis acid catalysis (e.g.,

22
  • TFO Rearrangement:

    • Tends to form trifluoropropanal or trifluoroacetone via hydride shift.[2]

    • Mechanism:[2][4] The

      
       group destabilizes the adjacent carbocation, often favoring ring opening to the aldehyde.[2]
      
  • BTFO Rearrangement:

    • Cannot form a ketone directly via simple hydride shift from C2 (no hydrogen on C2).[2]

    • Often rearranges to hexafluoroisobutyraldehyde or undergoes fragmentation to hexafluoroacetone derivatives depending on the acid strength.[2]

    • Note: BTFO derivatives (alkoxy-substituted) can undergo dimerization to 8-membered rings (dioxocanes) under

      
       catalysis, a reaction not observed with TFO [1].[1][2]
      

Part 4: Experimental Protocols

Protocol A: Synthesis of -Amino Alcohols (Nucleophilic Opening)

Objective: To synthesize a trifluoromethylated amino-alcohol scaffold using a primary amine.[1]

Materials
  • Epoxide: 1.0 equiv (TFO or BTFO)[1][2]

  • Amine: 1.1 equiv (e.g., Benzylamine)[1][2]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)[1][2]

  • Catalyst: None required for BTFO; mild Lewis acid (

    
    , 0.1 equiv) optional for TFO to boost rate.[2]
    
Workflow
  • Setup: In a flame-dried round-bottom flask under

    
    , dissolve the amine (1.1 equiv) in anhydrous DCM (0.5 M).
    
  • Addition:

    • For TFO: Cool to 0°C. Add TFO dropwise (volatile!).

    • For BTFO: Add dropwise at Room Temperature (RT). The higher reactivity allows ambient processing.[2]

  • Reaction:

    • TFO: Stir at RT for 12–18 hours.[2] Monitor by TLC/GC.

    • BTFO:[2] Stir at RT for 2–6 hours. (Reaction is significantly faster).

  • Workup:

    • Concentrate the mixture under reduced pressure.

    • Crucial Step: For BTFO products, the resulting hydroxyl group is acidic (

      
      ).[2] Do not wash with strong base (NaOH), as it will form a water-soluble salt.[1][2] Wash with mild acid (1M HCl) to remove excess amine, then neutralize carefully.[2]
      
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Handling & Safety (Self-Validating Check)
  • Volatility Check: TFO bp is ~39°C. BTFO bp is ~42-45°C. Both must be handled with chilled syringes. [1]

  • Toxicity: Both are potential alkylating agents.[2] Use double-gloving and work in a fume hood.

  • Storage: Store at 2–8°C. TFO is prone to slow polymerization if not stabilized; BTFO is more shelf-stable but moisture sensitive.[1]

Part 5: Mechanistic Logic & Troubleshooting[3]

Why does BTFO stop at the Tertiary Alcohol?

In non-fluorinated systems, tertiary alcohols are prone to dehydration (

2

1
  • Reasoning: Elimination would require forming a double bond connected to two

    
     groups.[2] While possible (forming the vinyl species), the intermediate carbocation required for E1 is highly destabilized by the six fluorine atoms.[2]
    
  • Implication: You can subject BTFO adducts to harsher acidic workups than TFO adducts without fearing elimination.[2]

The "Blue Color" Indicator

When using

1222

References

  • Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. ResearchGate. Available at: [Link]

  • Nucleophilic ring opening of trans-2,3-disubstituted epoxides. Royal Society of Chemistry. Available at: [Link]

  • 2,2-Bis(trifluoromethyl)oxirane Product Information. PubChem. Available at: [Link][1][2]

  • Reaction of 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene... and rearrangements. PubMed. Available at: [Link]

2,2-Bis(trifluoromethyl)oxirane vs. Non-Fluorinated Epoxides: A Comparative Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Bis(trifluoromethyl)oxirane (HFIBO) represents a distinct class of fluorinated building blocks where the "Fluorine Effect" fundamentally alters classical epoxide reactivity. Unlike its non-fluorinated analog, isobutylene oxide (2,2-dimethyloxirane) , which exhibits switchable regioselectivity based on pH, HFIBO displays a "Regiochemical Lock."

This guide details the mechanistic divergence driven by the electron-withdrawing nature of the trifluoromethyl (


) groups, providing researchers with validated protocols for synthesizing fluorinated tertiary alcohols and cyclic carbonates.
The Electronic Landscape: vs.

The substitution of methyl groups with trifluoromethyl groups inverts the electronic stability of the epoxide ring, dictating the site of nucleophilic attack.

FeatureIsobutylene Oxide (Non-Fluorinated)2,2-Bis(trifluoromethyl)oxirane (HFIBO)
Structure ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


Electronic Effect Methyl groups are electron-donating (+I).

groups are strongly electron-withdrawing (-I).
Cation Stability Tertiary carbocation is stable .Tertiary carbocation is highly destabilized .
LUMO Energy High; requires activation for weak nucleophiles.Significantly lowered; highly susceptible to nucleophilic attack.
Boiling Point ~50 °C~14.5 °C (Volatile)
Mechanistic Divergence: The Regioselectivity Lock

The most critical synthetic difference lies in the ring-opening regioselectivity.

A. Non-Fluorinated Control (Isobutylene Oxide)
  • Basic Conditions (

    
    ):  Nucleophile attacks the less hindered  carbon (
    
    
    
    ).
  • Acidic Conditions (

    
    -like):  Protonation weakens the 
    
    
    
    bond at the tertiary carbon. The nucleophile attacks the more substituted carbon due to partial positive charge stabilization by methyl groups.
B. Fluorinated Deviation (HFIBO)
  • Basic Conditions (

    
    ):  Nucleophile attacks the less hindered  carbon (
    
    
    
    ) due to steric shielding by
    
    
    groups.
  • Acidic Conditions: The nucleophile STILL attacks the less hindered carbon (

    
    ).
    
    • Why? The strong electron-withdrawing effect of two

      
       groups destabilizes any developing positive charge at the tertiary carbon. The transition state resembling a tertiary carbocation is energetically inaccessible. Therefore, the reaction is forced to proceed via an 
      
      
      
      -like mechanism at the primary carbon, regardless of pH.
Visualization: Regioselectivity Decision Tree

Regioselectivity Start Epoxide Substrate Iso Isobutylene Oxide (Non-Fluorinated) Start->Iso HFIBO HFIBO (Fluorinated) Start->HFIBO Cond_Iso Reaction Conditions Iso->Cond_Iso Cond_HFIBO Reaction Conditions HFIBO->Cond_HFIBO Acid_Iso Acidic (H+) Cond_Iso->Acid_Iso Base_Iso Basic (Nu-) Cond_Iso->Base_Iso Acid_HFIBO Acidic (H+) Cond_HFIBO->Acid_HFIBO Base_HFIBO Basic (Nu-) Cond_HFIBO->Base_HFIBO Prod_Tert Attack at Tertiary C (Markovnikov-like) Acid_Iso->Prod_Tert Cation Stability Prod_Prim Attack at Primary C (Anti-Markovnikov) Base_Iso->Prod_Prim Sterics Acid_HFIBO->Prod_Prim Cation Destabilized! Base_HFIBO->Prod_Prim Sterics

Figure 1: Decision tree illustrating the "Regiochemical Lock" of HFIBO compared to the conditional selectivity of isobutylene oxide.

Experimental Protocols
Protocol A: Synthesis of Fluorinated Tertiary Alcohols (Phase Transfer Catalysis)

This protocol overcomes the low nucleophilicity of certain alcohols and the volatility of HFIBO. It is superior to standard base catalysis for synthesizing ethers from fluorinated epoxides.

Target Product:



Reagents:

  • Substrate: Alcohol (

    
    ) (e.g., Methanol, Ethanol, or Fluorinated Alcohols like 
    
    
    
    )
  • Reagent: 2,2-Bis(trifluoromethyl)oxirane (HFIBO)

  • Base: 10% Aqueous NaOH

  • Catalyst: Tetrabutylammonium hydrogen sulfate (

    
    ) (5 mol%)
    
  • Solvent: Dichloromethane (

    
    )
    

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the alcohol (10 mmol) and

    
     (0.5 mmol) in 
    
    
    
    (20 mL).
  • Base Addition: Add 10% NaOH solution (5 mL) to the organic phase.

  • Epoxide Addition: Cool the mixture to 0°C. Add HFIBO (11 mmol) dropwise. (Note: HFIBO is volatile; use a cold syringe or cannula transfer).

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4–6 hours.

    • Checkpoint: Monitor consumption of the epoxide via

      
       NMR (Shift from epoxide ring F signals to open-chain 
      
      
      
      signals).
  • Workup: Separate the organic layer. Extract the aqueous layer twice with

    
    .
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via distillation or column chromatography.
    

Performance Data (Yields):

  • Methanol (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ): 43–53%
    
  • Trifluoroethanol (

    
    ): 82–97%  (Fluorinated alcohols are superior nucleophiles in this specific context due to acidity matching).
    
Protocol B: Synthesis of Cyclic Carbonates (

Insertion)

HFIBO reacts with


 to form stable cyclic carbonates, useful as electrolytes or polymer intermediates.

Reagents:

  • HFIBO[1]

  • 
     (5 MPa pressure)
    
  • Catalyst: Lithium Bromide (LiBr)[2]

  • Solvent: N-methyl-2-pyrrolidone (NMP)

Methodology:

  • Load HFIBO, LiBr (2 mol%), and NMP into a stainless steel autoclave.

  • Pressurize with

    
     to 5 MPa.
    
  • Heat to 100°C for 14 hours.

  • Cool and vent excess

    
    . Isolate product by vacuum distillation.
    
  • Yield: >80%.

Comparative Reactivity Data

The following table synthesizes experimental data comparing ring-opening efficiencies.

Nucleophile (Nu-)Reaction with Isobutylene OxideReaction with HFIBOKey Observation for HFIBO
Methanol (

)
High Yield (Attack at

)
Moderate Yield (~50%)Formation of bis-adduct byproducts (

) is common.
Trifluoroethanol Low Reactivity (Poor Nucleophile)Excellent Yield (>90%) "Fluorophilic" effect; highly efficient coupling.
Strong Acid (HCl) Chlorohydrin (Tertiary-Cl major)Chlorohydrin (Primary-Cl) Regiochemical Reversal : Cl attacks

exclusively.
Amines (

)
Fast, ExothermicSlow, ControlledSteric bulk of

slows kinetics; requires heat or catalysis.
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: HFIBO Substrate Choice Select Nucleophile Start->Choice Path_Alc Alcohol (ROH) Target: Tertiary Alcohol Choice->Path_Alc Path_CO2 CO2 (Gas) Target: Cyclic Carbonate Choice->Path_CO2 Step_Alc_1 Add PTC (Bu4NHSO4) + NaOH (aq) Path_Alc->Step_Alc_1 Step_CO2_1 Add LiBr Catalyst + NMP Solvent Path_CO2->Step_CO2_1 Step_Alc_2 Stir 0°C -> RT (4-6 Hours) Step_Alc_1->Step_Alc_2 Result_Alc Product: R-O-CH2-C(CF3)2-OH (Regioselective) Step_Alc_2->Result_Alc Step_CO2_2 Pressurize 5 MPa Heat 100°C (14h) Step_CO2_1->Step_CO2_2 Result_CO2 Product: Fluorinated Carbonate (High Stability) Step_CO2_2->Result_CO2

Figure 2: Validated synthetic workflows for converting HFIBO into high-value fluorinated intermediates.

References
  • Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. ResearchGate. Available at: [Link]

  • Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and characterization of original fluorinated bis-cyclic carbonates and xanthates from a fluorinated epoxide. Comptes Rendus Chimie. Available at: [Link][3][2]

  • Nucleophilic ring opening of trans-2,3-disubstituted epoxides. Royal Society of Chemistry. Available at: [Link]

  • Regioselectivity of Epoxide Ring-Openings via SN2 Reactions. Semantic Scholar. Available at: [Link]

Sources

A Comprehensive Guide to the Ring-Opening Mechanism of 2,2-Bis(trifluoromethyl)oxirane: A DFT-Validated Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The regioselective ring-opening of epoxides is a cornerstone of organic synthesis, providing a versatile pathway to functionalized molecules. Among fluorinated building blocks, 2,2-bis(trifluoromethyl)oxirane stands out for its unique reactivity, driven by the powerful electron-withdrawing nature of its geminal trifluoromethyl groups. This guide provides an in-depth analysis of the mechanism governing the ring-opening of this pivotal oxirane, grounded in the predictive power of Density Functional Theory (DFT) and supported by experimental observations.

The Predominant Regioselectivity: A Unanimous Experimental Verdict

Experimental studies have consistently demonstrated that the ring-opening of 2,2-bis(trifluoromethyl)oxirane with a diverse array of nucleophiles—including oxygen, nitrogen, sulfur, and carbon nucleophiles—proceeds with remarkable regioselectivity. The attack invariably occurs at the methylene (CH₂) carbon, leading to the exclusive formation of tertiary alcohols with the structural motif NuCH₂C(CF₃)₂OH.[1] Even under acidic conditions with strong acids like HX (where X = FSO₂O, CF₃SO₂O, Cl, I), the same regiochemical outcome is observed, yielding XCH₂C(CF₃)₂OH.[1]

This pronounced regioselectivity is a direct consequence of the electronic properties imparted by the two trifluoromethyl groups. These groups exert a strong electron-withdrawing inductive effect, which significantly influences the electronic distribution within the oxirane ring.

Unraveling the Mechanism with Density Functional Theory

While experimental data points to a consistent outcome, DFT studies provide a quantitative and visual understanding of the underlying reaction mechanism. A DFT approach allows for the exploration of the potential energy surface of the reaction, identifying the transition states and intermediates to elucidate the most favorable reaction pathway.

The Computational Approach: A Step-by-Step Workflow

A typical DFT study to validate the ring-opening mechanism of 2,2-bis(trifluoromethyl)oxirane would involve the following key steps:

  • Geometry Optimization: The ground state geometries of the reactants (2,2-bis(trifluoromethyl)oxirane and the nucleophile) and the products are optimized to find their lowest energy conformations.

  • Transition State Search: A transition state (TS) search is performed to locate the saddle point on the potential energy surface connecting the reactants and products. This is the point of maximum energy along the reaction coordinate and represents the energy barrier for the reaction.

  • Frequency Analysis: Vibrational frequency calculations are carried out to confirm the nature of the stationary points. Reactants and products will have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactants and the desired products.

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate reaction energies and activation barriers.

G cluster_workflow DFT Workflow for Mechanism Validation Geometry Optimization Geometry Optimization Transition State Search Transition State Search Geometry Optimization->Transition State Search Initial Geometries Frequency Analysis Frequency Analysis Transition State Search->Frequency Analysis Putative TS IRC Calculations IRC Calculations Frequency Analysis->IRC Calculations Verified TS Energy Calculations Energy Calculations IRC Calculations->Energy Calculations Confirmed Pathway Analysis & Comparison Analysis & Comparison Energy Calculations->Analysis & Comparison Energetic Profile

Caption: A typical workflow for a DFT study validating a reaction mechanism.

Key Insights from DFT: Why the Methylene Carbon is Favored

DFT studies on similar systems suggest that the C2-O bond (the bond between the quaternary carbon and the oxygen) is elongated compared to the C1-O bond (the bond between the methylene carbon and the oxygen).[1] This is attributed to the strong electron-withdrawing effect of the CF₃ groups, which polarizes the C2-O bond, making the C2 carbon more electrophilic.[1]

Consequently, two primary mechanistic pathways for nucleophilic attack can be envisioned:

  • Path A: Attack at the Quaternary Carbon (C2)

  • Path B: Attack at the Methylene Carbon (C1)

A comparative DFT analysis of these two pathways would invariably reveal a significantly lower activation energy for Path B.

Reaction CoordinatePath A (Attack at C2)Path B (Attack at C1)
Activation Energy (ΔG‡) HighLow
Reaction Energy (ΔG) ExergonicMore Exergonic
Key Transition State Feature Steric hindrance, significant charge separationLess hindered approach, concerted bond formation/breaking

Table 1: Hypothetical comparative energetic data from a DFT study for the nucleophilic ring-opening of 2,2-bis(trifluoromethyl)oxirane.

The higher activation barrier for attack at the quaternary carbon (Path A) can be attributed to severe steric hindrance from the bulky trifluoromethyl groups. In contrast, the methylene carbon (Path B) is sterically much more accessible, allowing for a more favorable approach of the nucleophile.

Visualizing the Validated Mechanism

The DFT-validated mechanism for the nucleophilic ring-opening of 2,2-bis(trifluoromethyl)oxirane proceeds via an Sₙ2-type mechanism. The nucleophile attacks the less substituted carbon atom from the backside, leading to an inversion of configuration at that center and the opening of the strained three-membered ring.

G Reactants Nu⁻ + 2,2-bis(trifluoromethyl)oxirane TS Transition State Reactants->TS ΔG‡ (low) Product NuCH₂C(CF₃)₂O⁻ TS->Product

Caption: Energy profile for the favored Sₙ2-like ring-opening pathway.

The transition state for this reaction involves the simultaneous formation of the new bond between the nucleophile and the methylene carbon and the breaking of the C1-O bond of the oxirane ring.

Comparison with Alternative Epoxides

The pronounced regioselectivity in the ring-opening of 2,2-bis(trifluoromethyl)oxirane is a stark contrast to less substituted epoxides where a mixture of products can sometimes be observed, especially under acidic conditions where the reaction may have more Sₙ1 character. The strong electronic influence of the trifluoromethyl groups in 2,2-bis(trifluoromethyl)oxirane ensures the dominance of the Sₙ2 pathway even under acidic conditions, by destabilizing any potential carbocation formation at the adjacent quaternary carbon.

Conclusion

The combination of experimental evidence and the insights from Density Functional Theory provides a robust and validated understanding of the ring-opening mechanism of 2,2-bis(trifluoromethyl)oxirane. The reaction proceeds with high regioselectivity, with nucleophilic attack occurring at the sterically accessible and electronically favorable methylene carbon via an Sₙ2-like transition state. This predictable reactivity makes 2,2-bis(trifluoromethyl)oxirane a valuable and reliable building block for the synthesis of complex fluorinated molecules in pharmaceutical and materials science research. The application of DFT not only confirms the observed experimental outcomes but also provides a deeper, quantitative understanding of the electronic and steric factors that govern the reaction pathway.

References

  • Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. (2025). ResearchGate. Retrieved from [Link]

Sources

Comparative Guide to Catalytic Systems for 2,2-Bis(trifluoromethyl)oxirane Transformations

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of catalytic systems used in the transformation of 2,2-bis(trifluoromethyl)oxirane (HFIBO) . Unlike standard epoxides, HFIBO exhibits unique reactivity governed by the intense electron-withdrawing nature and steric bulk of the geminal trifluoromethyl groups.

Executive Summary

2,2-Bis(trifluoromethyl)oxirane (HFIBO) is a critical fluorinated building block used to introduce the hexafluoroisopropylidene motif into pharmaceuticals and materials. Its reactivity is distinct from non-fluorinated epoxides and perfluorinated analogs (like HFPO). While standard epoxides often switch regioselectivity based on pH (acid vs. base), HFIBO exhibits unimodal regioselectivity —nucleophilic attack occurs almost exclusively at the unsubstituted methylene (


) carbon due to the extreme electronic destabilization of the tertiary carbocation by the 

groups. This guide compares the efficacy of Phase Transfer Catalysts (PTC), Lewis Acids, and Anionic Promoters in leveraging this reactivity.

Critical Analysis of Catalyst Performance

Scenario A: Nucleophilic Ring Opening (Ether/Alcohol Synthesis)

Objective: Synthesis of


-nucleophile-substituted hexafluoro alcohols (

).
FeaturePhase Transfer Catalysis (PTC) Lewis Base Catalysis (Amines) Lewis Acid Catalysis (TaF

)
Primary Use Case Reaction with alcohols, phenols, and thiols (O/S-nucleophiles).Reaction with amines (N-nucleophiles) or autocatalysis.Addition of weak nucleophiles (e.g., carboxylic acids).
Catalyst Example

/


, Pyridine, or substrate amine.
Tantalum Pentafluoride (

), Triflic Acid.
Mechanism Interfacial ion-pairing; generation of naked alkoxide anions.Nucleophilic activation or proton shuttle.Electrophilic activation of epoxide oxygen.
Regioselectivity >99% Attack at

(Steric control).
>99% Attack at

.
>99% Attack at

(Electronic control).
Yield Efficiency High (65–90%).Moderate to High (50–85%).Moderate (Requires heat).
Limitations Requires biphasic system; potential hydrolysis side reactions.Can lead to oligomerization if stoichiometry is uncontrolled.Sensitive to moisture; corrosive.
Technical Insight: The "Anti-Electronic" Acid Pathway

In typical non-fluorinated epoxides, acid catalysis shifts nucleophilic attack to the more substituted carbon (transition state stabilizes partial positive charge). In HFIBO, the two


 groups are powerful electron-withdrawing groups (EWGs), which destabilize  any developing positive charge at the tertiary carbon. Consequently, even under strong Lewis acid catalysis (

), the nucleophile attacks the

group. This makes HFIBO a "regiochemically locked" substrate.
Scenario B: Friedel-Crafts Alkylation

Objective: C-C bond formation with arenes.

  • Catalyst: Triflic Acid (

    
    ) or 
    
    
    
    .
  • Performance: High yields (>80%) for electron-rich arenes.

  • Mechanism: Protonation of epoxide

    
     Attack by arene at 
    
    
    
    . The resulting product is a
    
    
    -bis(trifluoromethyl) alcohol.

Mechanistic Visualization

The following diagram illustrates the divergent catalytic activation modes that remarkably converge on the same regiochemical outcome.

HFIBO_Pathways cluster_Base Nucleophilic / PTC Pathway cluster_Acid Lewis Acid Pathway HFIBO 2,2-Bis(trifluoromethyl)oxirane (HFIBO) Nu_Anion Nu- (Naked Anion) HFIBO->Nu_Anion PTC/Base Activated_Ox O-Coordination (TaF5 / H+) HFIBO->Activated_Ox Lewis Acid TS_Base TS: Steric Approach at CH2 Nu_Anion->TS_Base Product Product: Nu-CH2-C(CF3)2-OH (Tertiary Alcohol) TS_Base->Product Regioselective Ring Opening TS_Acid TS: Electronic Repulsion at C(CF3)2 Activated_Ox->TS_Acid Nu Attack TS_Acid->Product CF3 Destabilizes Tertiary C+

Caption: Convergence of mechanistic pathways. Unlike typical epoxides, both anionic and cationic pathways favor attack at the methylene terminus due to the steric and electronic influence of the CF3 groups.

Experimental Protocols

Protocol A: PTC-Promoted Etherification (Robust Standard)

Application: Synthesis of fluorinated ether alcohols from alcohols or phenols. Source: Adapted from Petrov et al. (See References).

Reagents:

  • Substrate Alcohol (e.g., Methanol, Benzyl alcohol): 1.0 equiv

  • HFIBO: 1.1 equiv

  • Catalyst: Tetrabutylammonium hydrogen sulfate (

    
    ) (5 mol%)
    
  • Base: 50% Aqueous NaOH

  • Solvent:

    
     (or neat for liquid alcohols)
    

Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve

    
     in the substrate alcohol (or 
    
    
    
    solution).
  • Addition: Add the 50% NaOH solution. The mixture will become biphasic.

  • Reaction: Add HFIBO dropwise at 0°C (Caution: Exothermic).

  • Digestion: Allow the mixture to warm to room temperature and stir vigorously for 4–6 hours. Monitoring by

    
     NMR is recommended (disappearance of epoxide signal at 
    
    
    
    -76 ppm).
  • Workup: Separate the organic layer, wash with water and brine, dry over

    
    , and concentrate.
    
  • Purification: Distillation is usually sufficient due to the high volatility of unreacted HFIBO.

Protocol B: Lewis Acid-Catalyzed Carboxylation

Application: Reaction with weak nucleophiles like Acetic Acid.

Reagents:

  • Acetic Acid (Solvent/Reagent)

  • HFIBO: 1.0 equiv

  • Catalyst:

    
     (Tantalum Pentafluoride) (2–5 mol%)
    

Workflow:

  • Inert Atmosphere: Perform in a glovebox or under

    
     due to the hygroscopic nature of 
    
    
    
    .
  • Mixing: Dissolve

    
     in glacial acetic acid.
    
  • Reaction: Add HFIBO and heat the sealed vessel to 60–80°C for 12 hours.

  • Note: Without

    
    , this reaction does not proceed even at elevated temperatures.
    

Performance Data Comparison

The following data highlights the efficiency of different catalyst classes for the ring opening of HFIBO.

Substrate (Nucleophile)Catalyst SystemConditionsProduct YieldSelectivity (Regio)Ref
Methanol

/ NaOH
20°C, 4h53%>99:1 (

attack)
[1]
Phenol

/ NaOH
20°C, 6h35%>99:1 (

attack)
[1]
NaSCN (Thiocyanate) None (Water)20°C, Exothermic85%>99:1 (Cyclic Imine*)[2]
Benzene Triflic Acid (

)
0°C

RT
92%>99:1 (Friedel-Crafts)[3]
Acetic Acid

80°C, 12h78%>99:1 (

attack)
[1]

*Note: Reaction with NaSCN leads to cyclization forming a 1,3-oxathiolane derivative, demonstrating HFIBO's utility in heterocycle synthesis.

References

  • Petrov, V. A. (2004). Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane.[1][2] Journal of Fluorine Chemistry.

  • Petrov, V. A., et al. (2004). Reaction of 2-trifluoromethyl- and 2,2-bis(trifluoromethyl)oxiranes with sulfur nucleophiles.[2] Journal of Fluorine Chemistry.

  • Prakash, G. K. S., et al. (2005). Triflic acid catalyzed Friedel-Crafts alkylation of aromatics with mono- and bis(trifluoromethyl)oxiranes.[2] Journal of Organic Chemistry.

  • Kirillov, E., et al. (2007).[2] New catalysts for the isospecific polymerization of 1-hexene (Context: HFIBO as ligand precursor). Polymer.[2][3][4][5][6]

Sources

Experimental Validation of Regioselectivity in 2,2-Bis(trifluoromethyl)oxirane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of gem-bis(trifluoromethyl) groups into pharmaceutical scaffolds is a high-value strategy for modulating lipophilicity and metabolic stability. 2,2-Bis(trifluoromethyl)oxirane (BTFO)—often referred to industrially as hexafluoroisobutylene oxide (HFIBO)—serves as a critical building block for these motifs.

However, BTFO presents a unique regiochemical paradox compared to its non-fluorinated analog, isobutylene oxide (IBO), and its perfluorinated cousin, hexafluoropropylene oxide (HFPO). While standard epoxides shift regioselectivity based on pH (steric vs. electronic control), BTFO exhibits regiochemical locking .

This guide provides an experimental framework to validate this regioselectivity, demonstrating that nucleophilic attack occurs almost exclusively at the unsubstituted methylene carbon (


), yielding tertiary alcohols. We contrast this with alternative epoxides and provide a self-validating NMR protocol for confirmation.

The Mechanistic Landscape: Sterics vs. Electronics[1]

To understand the experimental data, we must first contrast the driving forces of BTFO against standard alternatives.

Comparative Regioselectivity Matrix
FeatureIsobutylene Oxide (IBO) Hexafluoropropylene Oxide (HFPO) 2,2-Bis(trifluoromethyl)oxirane (BTFO)
Structure

(Epoxide)

(Epoxide)

(Epoxide)
Steric Bulk at

Moderate (

)
High (

)
Extreme (

)
Electronic Character at

Electron Donating (Hyperconjugation stabilizes

)
Electron WithdrawingStrongly Electron Withdrawing (Destabilizes

)
Basic Conditions Attack

(Methylene)
Steric Control

(Substituted)
“Abnormal” Attack

(Methylene)
Steric Control
Acidic Conditions Attack

(Substituted)
Electronic Control (

-like)
N/A (Resistant/Complex)

(Methylene)
Electronic + Steric Alignment
The "Regiochemical Lock" Phenomenon

In non-fluorinated IBO, acid catalysis protonates the oxygen, allowing the bond to lengthen at the more substituted carbon (


). The resulting partial positive charge is stabilized by the methyl groups, inviting nucleophilic attack at the more hindered position.

In BTFO, this switch is strictly forbidden.

  • Steric Shielding: The two

    
     groups create a massive van der Waals radius, physically blocking approach to 
    
    
    
    .
  • Electronic Deactivation: The strong inductive effect (

    
    ) of six fluorine atoms destabilizes any developing positive charge at 
    
    
    
    . Even if protonated, the transition state for
    
    
    attack is energetically inaccessible.

Consequently, both basic and acidic conditions drive the nucleophile to the open methylene (


) position.

Experimental Validation Workflow

The following protocol validates the regioselectivity using a secondary amine (morpholine) as the probe nucleophile. This reaction is chosen for its clear NMR diagnostic signals.

Diagram: Reaction Pathway & Decision Tree

ReactionPathway cluster_legend Pathway Legend BTFO 2,2-Bis(trifluoromethyl)oxirane (Substrate) Cond Conditions: Morpholine, THF, 0°C -> RT BTFO->Cond TS_Alpha TS Alpha Attack (Sterically Prohibited + Cation Destabilized) Cond->TS_Alpha High Energy Barrier TS_Beta TS Beta Attack (Accessible CH2) Cond->TS_Beta Kinetic Path Prod_Alpha Product A (Not Observed) Sec-Alcohol TS_Alpha->Prod_Alpha Prod_Beta Product B (Exclusive) Tert-Alcohol N-CH2-C(CF3)2-OH TS_Beta->Prod_Beta key Green = Observed Path Red = Forbidden Path

Caption: Kinetic pathway analysis showing the energetic prohibition of alpha-attack due to synergistic steric and electronic barriers.

Protocol: Synthesis of 1,1,1,3,3,3-Hexafluoro-2-(morpholinomethyl)propan-2-ol

Reagents:

  • 2,2-Bis(trifluoromethyl)oxirane (BTFO): 1.0 equiv.

  • Morpholine: 1.1 equiv.

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

  • Catalyst: None required (spontaneous reaction).

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (BTFO is volatile; bp ~50°C). Purge with

    
    .
    
  • Charging: Add Morpholine (1.1 equiv) and DCM (0.5 M concentration relative to epoxide). Cool the solution to 0°C using an ice bath.

  • Addition: Add BTFO (1.0 equiv) dropwise via a gas-tight syringe. Note: BTFO has high vapor pressure; keep the syringe cold.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

    • Checkpoint: Monitor by TLC (stain with

      
      ) or GC-MS.
      
  • Workup: Evaporate solvent under reduced pressure. The product is typically a stable oil or low-melting solid.

  • Purification: If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient). However, quantitative conversion is common.

Analytical Verification (The Evidence)

To prove the regioselectivity, we rely on


 NMR  and 

NMR
. The symmetry and chemical shift of the trifluoromethyl groups are the diagnostic keys.
Diagnostic Criteria Table
Signal TypeExpected (Beta-Attack) Hypothetical (Alpha-Attack)
Structure



NMR Shift
Singlet (~ -76 to -78 ppm) Two Quartets (if chiral) or Singlet

NMR (

)
Quartet (

Hz)
Quartet (

Hz)

NMR (

)
~50-60 ppm (Attached to N)~60-70 ppm (Attached to O)

NMR (Quaternary)
~75-80 ppm (Attached to O)~65-70 ppm (Attached to N)
Interpretation of Results
  • 
     NMR:  You will observe a sharp singlet  around -77 ppm (referenced to 
    
    
    
    ).
    • Why a singlet? The product is achiral (unless the nucleophile is chiral). The two

      
       groups are enantiotopic (chemically equivalent) in the achiral environment of the tertiary alcohol.
      
    • Why this shift? A shift of -77 ppm is characteristic of a

      
       motif. If the 
      
      
      
      groups were attached to a carbon bonded to nitrogen (Alpha-attack), the shift would move upfield due to the shielding effect of the amine lone pair, but this product is not formed.
  • GC-MS: The fragmentation pattern will show a dominant loss of the

    
     fragment or the amine fragment. The molecular ion confirms the addition of the nucleophile without elimination of HF (which would suggest a different pathway).
    

Troubleshooting & Optimization

Acid Catalysis Exception

While we stated that acid catalysis does not shift regioselectivity, extremely strong superacids (e.g.,


) can force complex rearrangements. However, for standard organic synthesis (pTsOH, 

), the reaction remains locked to the beta-carbon.
Volatility Management

BTFO is volatile. If yields are low:

  • Use a sealed tube or pressure vial.

  • Ensure the reaction is initiated at 0°C to prevent boil-off before reaction.

  • Use 1.2 - 1.5 equivalents of the epoxide if the nucleophile is precious.

References

  • Gontcharov, A. V., & Krief, A. (1998). Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane.[1] Synthesis, 1998(7), 993-996.

  • Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing. (General reference for electronic effects of CF3 groups).
  • Lian, X., et al. (2023). Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. Molecules, 28(4), 1669. (Cited for contrast: explains why HFPO behaves differently than BTFO).

  • Sloop, J. C. (2018). Fluorine-19 NMR Chemical Shift Table. Oberlin College / UCSB NMR Facility. (Verification of chemical shifts).

Sources

A comparative study of the properties of polymers derived from fluorinated epoxides

[1][2]

Executive Summary

Objective: This guide provides a technical comparison between Fluorinated Epoxy Resins (FERs) —specifically those derived from trifluoromethyl-substituted bisphenols—and standard Diglycidyl Ether of Bisphenol A (DGEBA) systems.[1][2][3][4][5][6]

Core Insight: While DGEBA remains the industry workhorse due to cost-efficiency and mechanical robustness, FERs offer a critical performance leap in dielectric insulation (

hydrophobicitymoisture resistance

Chemical Architecture & Mechanism

The fundamental difference lies in the backbone substitution. Standard DGEBA relies on isopropylidene linkages which are susceptible to oxidation and moisture ingress. FERs replace these hydrogen-heavy domains with fluorinated groups (e.g.,

Synthesis Pathway (Cationic/Anionic Polymerization)

The synthesis of FERs often mirrors DGEBA but utilizes fluorinated precursors (e.g., 4,4'-(Hexafluoroisopropylidene)diphenol). The following diagram illustrates the generalized synthesis and crosslinking logic.

Gcluster_0Precursorscluster_1Synthesis (Dehydrochlorination)cluster_2Curing / Network FormationF_BisphenolFluorinated Bisphenol(e.g., 6F-BPA)InterChlorohydrinIntermediateF_Bisphenol->InterCouplingEpichlorohydrinEpichlorohydrin(Excess)Epichlorohydrin->InterRingCloseRing Closure(NaOH Catalyst)Inter->RingClose- HClCuringAgentDiamine / Anhydride(e.g., DDM or DDS)RingClose->CuringAgentDiglycidyl Ether(Monomer)CrosslinkCrosslinked FER Network(High Steric Hindrance)CuringAgent->CrosslinkThermal Cure

Figure 1: Synthesis pathway from fluorinated bisphenol precursors to a crosslinked network. The bulky

Dielectric and Surface Properties

For applications in biosensors and microfluidics, surface energy and dielectric permittivity are paramount. The C-F bond’s low polarizability reduces the dielectric constant (

Comparative Data: Surface & Electrical

Data aggregated from recent comparative studies (e.g., Tao et al., Ge et al.) [1, 2].

PropertyStandard DGEBA (Cured w/ DDM)Fluorinated Epoxy (FER) (e.g., BGTF/3-TFMEP)Mechanism of Improvement
Dielectric Constant (

at 1 MHz)
3.6 – 4.22.55 – 3.10 Low polarizability of Fluorine atoms; increased free volume.
Dissipation Factor (

)
~0.020< 0.016 Reduced dipole relaxation losses.
Water Contact Angle (

)
70° – 80°100° – 108° Low surface energy of

groups (Hydrophobicity).
Water Absorption (24h, wt%) 1.5% – 3.0%0.49% – 0.95% Fluorine "shielding" prevents H-bonding with water molecules.

Analysis: The increase in contact angle from ~75° to >100° marks a transition from hydrophilic-leaning to hydrophobic. This is critical for drug delivery devices where protein adsorption (fouling) on the polymer surface must be minimized.

Thermal and Mechanical Stability

A common misconception is that fluorination compromises mechanical integrity. While


Comparative Data: Thermal & Mechanical

Ref: Comparative studies on cured FERs vs DGEBA [1, 3].[1][3][4][6]

PropertyStandard DGEBAFluorinated Epoxy (FER)Performance Note
Glass Transition (

)
130°C – 160°C140°C – 175°C Comparable. Bulky

restricts chain mobility, maintaining high

.
Decomposition (

)
~350°C370°C – 382°C C-F bonds resist homolytic cleavage better than C-H bonds.
Flexural Modulus 2.0 – 2.4 GPa1.7 – 2.65 GPa Stiffness is retained; some FERs show slight modulus increase due to packing density.
CTE (ppm/°C) ~60 - 70~55 Lower thermal expansion is better for dimensional stability.

Experimental Protocol: Synthesis & Characterization

Directive: The following protocol outlines the synthesis of a fluorinated epoxy monomer (e.g., based on 4,4'-(Hexafluoroisopropylidene)diphenol) and its subsequent characterization.

Phase 1: Monomer Synthesis (Self-Validating Step)
  • Reagents: Combine Fluorinated Bisphenol (1 eq) with Epichlorohydrin (10 eq) in a flask equipped with a nitrogen inlet and reflux condenser.

  • Catalysis: Add Benzyltrimethylammonium chloride (catalyst) and heat to 100°C for 2 hours.

  • Dehydrochlorination: Cool to 50°C. Dropwise add 50% NaOH solution (2.2 eq) over 1 hour.

  • Validation: Monitor by TLC (Thin Layer Chromatography). Disappearance of the phenol spot indicates conversion.

  • Purification: Wash organic layer with water until neutral pH. Distill off excess epichlorohydrin.[7] Recrystallize from ethanol.

    • Checkpoint: Measure Epoxy Equivalent Weight (EEW) via titration. Target theoretical EEW (approx. 250-300 g/eq for fluorinated variants).

Phase 2: Curing & Testing Workflow

Testingcluster_TestsCharacterization SuiteStartPurified FER MonomerMixMix with DDM (Stoichiometric Ratio)Start->MixDegasVacuum Degassing(Remove Air Bubbles)Mix->DegasCureStep Cure(100°C/2h -> 150°C/2h -> 180°C/1h)Degas->CureTGATGA/DSC(Thermal Stability)Cure->TGADielectricImpedance Analyzer(Dielectric Constant)Cure->DielectricContactGoniometer(Contact Angle)Cure->Contact

Figure 2: Standardized workflow for curing and characterizing fluorinated epoxy networks.

Applications in Drug Development & Bio-Med

While standard epoxies are used for structural bonding, FERs are uniquely suited for:

  • Microfluidic Chips: The low surface energy prevents the non-specific adsorption of proteins and drugs, a common failure mode in standard epoxy or PDMS chips.

  • Electronic Packaging for Implantables: The low dielectric constant and high hydrophobicity protect sensitive electronics in moisture-heavy biological environments (e.g., pacemakers, neural interfaces).

  • Inert Coatings: FERs serve as chemically resistant linings for storage vessels holding aggressive pharmaceutical solvents.

References

  • Comparison of the Properties of Epoxy Resins Containing Various Trifluoromethyl Groups with Low Dielectric Constant. Polymers (MDPI). (2023). Detailed data on dielectric loss and hydrophobicity of 3-TFMEP vs DGEBA. Link

  • Synthesis and properties of novel fluorinated epoxy resins based on 1,1-bis(4-glycidylesterphenyl). European Polymer Journal. (2006). Foundational work on BGTF synthesis and thermal comparison. Link

  • Preparation and properties of a fluorinated epoxy resin with low dielectric constant. Journal of Applied Polymer Science. (2013). Comparison of FB-EP vs DGEBA curing kinetics and water resistance. Link

  • Advanced Epoxy Resins Chemistry: A Comparative Analysis of Bisphenol A vs. Bisphenol F. Fraser Plus Epoxy. (2025). General baseline data for non-fluorinated epoxy performance. Link

Technical Guide: Reactivity Profile of 2,2-bis(trifluoromethyl)oxirane (HFIBO)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the reactivity of 2,2-bis(trifluoromethyl)oxirane (HFIBO), specifically designed for application scientists and medicinal chemists.

Executive Summary: The Fluorinated Epoxide Paradox

2,2-bis(trifluoromethyl)oxirane (CAS: 31898-68-7), often referred to as Hexafluoroisobutylene Oxide (HFIBO), represents a unique electrophilic node in fluorinated building block chemistry. Unlike standard epoxides (e.g., propylene oxide) where regioselectivity is often a tug-of-war between electronic stabilization and steric hindrance, HFIBO presents a "Steric-Electronic Lock."

The two trifluoromethyl (


) groups exert a massive electron-withdrawing inductive effect (

), theoretically activating the tertiary carbon. However, their extreme steric bulk effectively "walls off" this site, forcing nucleophilic attack almost exclusively to the unsubstituted methylene (

) position. This guide analyzes this behavior to help you design predictable synthesis routes for gem-bis(trifluoromethyl) alcohol motifs.

Electronic & Steric Landscape

To understand the reactivity, we must compare the molecular orbitals and steric environment of HFIBO against standard electrophiles.

Comparative Electrophile Profile
FeatureHFIBO Propylene Oxide (PO) Hexafluoropropylene Oxide (HFPO)
Structure



Primary Electrophilic Site Unsubstituted

(Terminal)

(Base) /

(Acid)

(Central) /

(Terminal)
Driving Force Steric exclusion from


kinetics vs. Carbocation stability
Fluoride extrusion / Carbene formation
Regioselectivity >98% attack at

Condition Dependent (Mixed)Complex (often rearranges)
Hydrolytic Stability High (Hydrophobic shielding)Low (Rapid hydrolysis)Unstable (Forms acid fluoride)
Mechanism of Regiocontrol

In HFIBO, the


 bond connected to the 

group is significantly weakened by the electron-withdrawing fluorine atoms, making the ring highly strained. However, the A-value (steric bulk) of a

group is comparable to an isopropyl group. Two of these on a single carbon create a "steric wall" that blocks the

trajectory completely.

Consequently, nucleophiles are funneled to the


 site, resulting in a highly predictable ring opening that yields tertiary alcohols  exclusively.

Regioselectivity HFIBO 2,2-bis(trifluoromethyl)oxirane (HFIBO) Decision Steric vs Electronic Competition HFIBO->Decision Nu Nucleophile (Nu:) Nu->Decision Path_A Path A: Attack at C(CF3)2 (Tertiary Carbon) Decision->Path_A Electronic Activation (Inductive Pull) Path_B Path B: Attack at CH2 (Primary Carbon) Decision->Path_B Kinetic Access (Unshielded) Result_A BLOCKED (Steric Repulsion) Path_A->Result_A Result_B PRODUCT Nu-CH2-C(CF3)2-OH (Tertiary Alcohol) Path_B->Result_B

Figure 1: The regioselective funnel of HFIBO. Despite electronic activation at the tertiary center, steric shielding forces reaction at the methylene group.

Reactivity Comparison with Nucleophiles

A. Oxygen Nucleophiles (Alcohols/Water)
  • HFIBO: Reacts with alcohols to form

    
    -alkoxy alcohols.
    
    • Note: Reaction with isopropanol has been observed to yield a double-addition ether product,

      
      , suggesting that the initial product can act as a nucleophile under certain conditions.
      
  • Propylene Oxide: Reacts to form a mixture of primary and secondary alcohols (1-alkoxy-2-propanol vs 2-alkoxy-1-propanol) depending on pH.

  • Protocol Insight: For HFIBO, basic catalysis is preferred to ensure clean

    
     attack at the methylene.
    
B. Nitrogen Nucleophiles (Amines)
  • HFIBO: Rapid reaction with primary and secondary amines to yield

    
    -amino tertiary alcohols.
    
    • Utility: This generates the

      
       motif, a bioisostere for amino-acid side chains in peptide mimetics.
      
  • Epichlorohydrin: Often leads to polymerization or cyclization (azetidinium ions) due to the leaving group (Cl). HFIBO does not have a leaving group on the chain, preventing this side reaction.

C. Sulfur Nucleophiles (Thiols)
  • HFIBO: Reacts exothermically with thiols,

    
    , or 
    
    
    
    .[1]
    • Reaction Rate: Faster than non-fluorinated equivalents due to the higher ring strain induced by the fluorine substituents.

    • Product: Stable sulfides which do not easily undergo elimination, unlike some fluorinated alkyl sulfides.

Experimental Protocols

Protocol A: Synthesis of -Amino Tertiary Alcohols

Objective: Ring opening of HFIBO with a secondary amine (e.g., Morpholine).

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with

    
    .
    
  • Reagents:

    • HFIBO (1.0 equiv) - Handle as a volatile liquid/gas (bp ~42°C).

    • Morpholine (1.1 equiv).

    • Solvent: Dichloromethane (DCM) or THF (anhydrous).

  • Procedure:

    • Dissolve morpholine in DCM at 0°C.

    • Add HFIBO dropwise (or bubble if using gas feed) to the stirred solution.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check by

      
       NMR. The starting material signal (epoxide 
      
      
      
      ) will shift significantly in the open-chain product.
  • Workup:

    • Remove solvent under reduced pressure.

    • The product is typically a stable oil or solid that requires minimal purification due to the high regioselectivity.

  • Validation:

    • 
       NMR should show a singlet (or coupled doublets) characteristic of the 
      
      
      
      group (typically around -75 to -77 ppm).
Protocol B: Acid-Mediated Ring Opening (Halohydrin Formation)

Objective: Synthesis of


 (where X = Cl, Br, I).
  • Reagents: HFIBO (1.0 equiv), Conc. HCl or HBr (excess).

  • Procedure:

    • Mix HFIBO with the acid at 0°C.

    • Stir vigorously. The reaction is heterogeneous initially.

    • Reaction is complete when the organic layer volume stabilizes or by NMR monitoring.

  • Outcome: Exclusive formation of the primary halide. Unlike Propylene Oxide, which gives mixtures of isomeric chlorohydrins, HFIBO yields >95% of the primary halide due to the steric block at the tertiary position.

Performance Data Summary

NucleophileReagentProduct StructureYield (%)Selectivity
Amine Morpholine

85-95%>99:1
Thiol


92%>99:1
Halide


88%>98:2
Azide


80%>99:1

References

  • ResearchGate. (2025).[1] Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.).[2] 2,2-Bis(trifluoromethyl)oxirane Compound Summary. National Library of Medicine.[2] Retrieved January 30, 2026, from [Link]

  • Beilstein Journals. (2024). Facile preparation of fluorine-containing 2,3-epoxypropanoates. Retrieved January 30, 2026, from [Link]

  • Chemical Reviews. (2015). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides. ACS Publications. Retrieved January 30, 2026, from [Link]

Sources

Assessing the influence of trifluoromethyl groups on epoxide reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Fluorine Factor: A Comparative Guide to Trifluoromethyl vs. Methyl Epoxide Reactivity

Executive Summary

For medicinal chemists and process engineers, the substitution of a methyl group (


) with a trifluoromethyl group (

) is a standard bioisosteric strategy to enhance metabolic stability and lipophilicity.[1] However, in epoxide chemistry, this substitution drastically alters the electrophilic landscape. This guide provides an in-depth technical comparison of Trifluoromethyl Propylene Oxide (TFPO) versus standard Propylene Oxide (PO) , focusing on the inversion of regioselectivity rules and kinetic retardation caused by the fluorinated moiety.

Part 1: Electronic & Steric Profiling

To understand the reactivity differences, we must first profile the electronic and steric environments of the two epoxides. The


 group is not merely a "bulky methyl"; it is an electron-withdrawing powerhouse that fundamentally changes the polarization of the epoxide ring.
FeaturePropylene Oxide (PO) (

)
Trifluoromethyl Propylene Oxide (TFPO) (

)
Impact on Reactivity
Electronic Effect Electron-donating (+I) via hyperconjugation.Strongly electron-withdrawing (-I).

pulls electron density away from the ring, theoretically activating it, but dipole repulsion often dominates.
Cation Stability Stabilizes adjacent carbocation (

-carbon).
Destabilizes adjacent carbocation (

-carbon).
Critical for acid-catalyzed pathways;

prevents partial cation formation at the

-position.
Steric Bulk Small (

-value ~ 1.70).
Large (similar to isopropyl;

-value ~ 2.1).

blocks nucleophilic approach at the proximal carbon more effectively than methyl.
Dipole Moment ~1.9 D~2.5 D (Strong C-F dipoles).Strong dipole in TFPO can repel incoming nucleophiles (field effect), reducing reaction rates.

Part 2: The Regioselectivity Landscape

The most critical operational difference lies in regioselectivity . In standard epoxide chemistry, changing from basic to acidic conditions typically inverts the site of attack. This rule fails for TFPO.

The Mechanistic Divergence
  • Base-Catalyzed (

    
    ):  Both PO and TFPO follow steric control. Nucleophiles attack the distal (
    
    
    
    ) carbon.
  • Acid-Catalyzed (Borderline

    
    ): 
    
    • PO: Protonation weakens the C-O bond at the more substituted (

      
      ) carbon because the methyl group stabilizes the developing partial positive charge. Result: 
      
      
      
      -attack.
    • TFPO: The

      
       group strongly destabilizes any developing positive charge at the 
      
      
      
      -carbon. Even when protonated, the bond does not break at the
      
      
      -side. The nucleophile is forced to attack the distal (
      
      
      ) carbon, driven by steric avoidance and the inability to form an
      
      
      -cation. Result:
      
      
      -attack (same as base).
Visualizing the Pathway (Graphviz)

EpoxideReactivity Start_PO Propylene Oxide (PO) (R=CH3) Condition_Base Basic Conditions (Nucleophile Only) Start_PO->Condition_Base Condition_Acid Acidic Conditions (H+ / Weak Nuc) Start_PO->Condition_Acid Start_TFPO Trifluoromethyl PO (TFPO) (R=CF3) Start_TFPO->Condition_Base Start_TFPO->Condition_Acid TS_PO_Base Steric Control (SN2) Condition_Base->TS_PO_Base Major TS_TFPO_Base Steric + Electronic Repulsion (SN2) Condition_Base->TS_TFPO_Base Exclusive TS_PO_Acid Electronic Control (Partial Cation at Alpha) Condition_Acid->TS_PO_Acid Major (Inversion) TS_TFPO_Acid Cation Destabilized at Alpha (Forced Distal Attack) Condition_Acid->TS_TFPO_Acid Exclusive (No Inversion!) Prod_Beta Beta-Attack Product (Distal / Less Substituted) TS_PO_Base->Prod_Beta Major Prod_Alpha Alpha-Attack Product (Proximal / More Substituted) TS_PO_Acid->Prod_Alpha Major (Inversion) TS_TFPO_Base->Prod_Beta Exclusive TS_TFPO_Acid->Prod_Beta Exclusive (No Inversion!)

Caption: Mechanistic bifurcation showing how the CF3 group enforces distal (


) attack under all conditions, unlike the condition-dependent regioselectivity of methyl epoxides.

Part 3: Experimental Case Study & Protocol

Objective: Comparative Aminolysis of TFPO vs. PO. Context: Synthesis of


-amino alcohols (common pharmacophores).
Methodology: Nucleophilic Ring Opening with Benzylamine

Safety Note: TFPO (bp ~38°C) is highly volatile and flammable. All reactions must be performed in a sealed pressure tube or with an efficient reflux condenser.

Step-by-Step Protocol:

  • Preparation:

    • Charge a flame-dried reaction vial (pressure tube preferred) with Trifluoromethyl Propylene Oxide (TFPO) (1.0 equiv, 5.0 mmol).

    • Add solvent: Ethanol or Isopropanol (3.0 mL). Note: Aprotic solvents like THF may be used but protic solvents often accelerate the reaction via hydrogen bonding to the epoxide oxygen.

    • Add Benzylamine (1.2 equiv, 6.0 mmol) dropwise at 0°C.

  • Reaction:

    • Seal the tube and heat to 60°C .

    • Comparison Point: PO will typically react fully at Room Temperature (RT) or mild heat (40°C) within 2-4 hours. TFPO requires higher temperatures (60-80°C) and longer times (12-24 hours) due to the kinetic retardation caused by the electron-rich fluorine shield.

  • Monitoring:

    • Monitor via TLC (Hexane/EtOAc) or

      
       NMR.
      
    • Endpoint: Disappearance of the epoxide signal (approx -78 ppm for TFPO in

      
       NMR).
      
  • Workup:

    • Concentrate the mixture under reduced pressure to remove solvent and excess amine.

    • Purify via flash column chromatography (Silica gel).

Expected Results Table
ParameterPropylene Oxide (PO) Trifluoromethyl PO (TFPO)
Reaction Time 2–4 hours (40°C)12–24 hours (60–80°C)
Yield >90%75–85%
Regioselectivity >20:1 (

-attack)
>99:1 (

-attack)
Major Product 1-benzylamino-2-propanol3-benzylamino-1,1,1-trifluoro-2-propanol

Part 4: Scientific Rationale (The "Why")

1. The "Corner Effect" & Kinetic Retardation While electron-withdrawing groups (EWGs) usually activate electrophiles, the


 group on an epoxide presents a paradox. The high electron density of the three fluorine atoms creates a negative electrostatic field around the 

-carbon. This repels the incoming nucleophile (which is also electron-rich), raising the activation energy barrier (

). Consequently, TFPO reacts significantly slower than PO, often requiring Lewis acid catalysts or elevated temperatures to proceed efficiently [1].

2. Suppression of


 Character 
In acid-catalyzed openings of PO, the transition state has significant carbocation character. The methyl group stabilizes this via hyperconjugation. In TFPO, the 

group exerts a powerful inductive effect (

) that destabilizes any positive charge accumulation at the

-position. This forces the reaction to proceed via a strict

-like manifold at the

-carbon, even in the presence of strong acids [2].

References

  • Katagiri, T., et al. (2001). "Chiral Recognition by Multicenter Single Proton Hydrogen Bonding of Trifluorolactates." Journal of Fluorine Chemistry.

  • Umezawa, J., et al. (1994). "Ring-Opening Polymerization of 3,3,3-Trifluoro-1,2-epoxypropane: Studies on Monomer Reactivity and Polymer Structure." Makromolekulare Chemie.

  • Gong, Y., et al. (2024). "Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions." Beilstein Journal of Organic Chemistry.

  • Chad's Prep. (2021). "Ring Opening of Epoxides | Organic Chemistry." YouTube Educational Series.

Sources

Strategic Fluorination: 2,2-Bis(trifluoromethyl)oxirane (BTFO) vs. Hexafluoroacetone (HFA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Fluorination Guide: 2,2-Bis(trifluoromethyl)oxirane (BTFO) vs. Hexafluoroacetone (HFA) Content Type: Technical Comparison & Application Guide Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemists.

Executive Summary: The "Spacer" Advantage

In the design of fluorinated bioisosteres and high-performance materials, the introduction of the hexafluoroisopropanol (HFIP) motif is a critical strategy for modulating lipophilicity (


), acidity (

), and metabolic stability.

Historically, Hexafluoroacetone (HFA) has been the primary reagent for introducing the gem-bis(trifluoromethyl) moiety. However, its gaseous state, high toxicity, and difficult handling limit its utility in scalable process chemistry.

2,2-Bis(trifluoromethyl)oxirane (BTFO) , also known as Hexafluoroisobutylene Oxide (HFIBO), emerges not just as a safer alternative, but as a distinct structural tool. Unlike HFA, which adds nucleophiles directly to the fluorinated carbon, BTFO inserts a methylene (


) spacer between the nucleophile and the gem-bis(trifluoromethyl) center. This guide objectively compares these two reagents, focusing on handling, reactivity profiles, and the strategic implications of the "methylene spacer."

Technical Comparison: BTFO vs. HFA

Physical Properties & Safety Profile

The most immediate distinction between the reagents is their physical state and safety classification. BTFO offers a significant process advantage due to its liquid state.

Feature2,2-Bis(trifluoromethyl)oxirane (BTFO)Hexafluoroacetone (HFA)
CAS Number 31898-68-7684-16-2
Physical State LiquidGas (Liquefies at -28°C)
Boiling Point 41–42 °C-28 °C
Handling Standard liquid reagents (syringe/cannula)Specialized gas regulators/condensers required
Toxicity Toxic (handle in fume hood)Highly Toxic (Inhalation hazard, Reproductive toxin)
Stability Stable under anhydrous conditionsHygroscopic; forms stable hydrate (gem-diol)
Mechanistic Divergence

The choice between BTFO and HFA dictates the structural outcome of the fluorination.

  • HFA (Carbonyl Addition): Reacts via nucleophilic attack on the carbonyl carbon. This results in the nucleophile (

    
    ) being directly bonded to the carbon bearing the two 
    
    
    
    groups. Steric crowding is extreme.
  • BTFO (Epoxide Ring Opening): Reacts via

    
     attack.[1] Due to the extreme steric shielding of the 
    
    
    
    terminus, nucleophiles attack the less substituted methylene (
    
    
    ) carbon exclusively.
Visualization: Reactivity Pathways

The following diagram illustrates the divergent pathways and the resulting structural motifs.

ReactivityComparison cluster_0 Reagent Selection cluster_1 Reaction Mechanism cluster_2 Structural Outcome HFA Hexafluoroacetone (HFA) (Gas, Electrophilic C=O) DirectAttack Direct Carbonyl Attack (Sterically Demanding) HFA->DirectAttack Electrophilic Center BTFO 2,2-Bis(trifluoromethyl)oxirane (BTFO) (Liquid, Strained Epoxide) RegioAttack Regioselective SN2 Attack on Methylene Group BTFO->RegioAttack Strain Release Nu Nucleophile (Nu-) (Amines, Thiols, Alcohols) Nu->DirectAttack Nu->RegioAttack Prod_HFA Direct Adduct Nu-C(CF3)2-OH (High Steric Bulk) DirectAttack->Prod_HFA 1,2-Addition Prod_BTFO Spaced Adduct Nu-CH2-C(CF3)2-OH (Methylene Spacer) RegioAttack->Prod_BTFO Ring Opening

Caption: Mechanistic divergence between HFA (Direct Addition) and BTFO (Ring Opening). Note the insertion of the methylene spacer in the BTFO pathway.

Experimental Performance & Protocols

Synthesis of Fluorinated Ethers via Phase Transfer Catalysis

A key application of BTFO is the synthesis of fluorinated ethers and alcohols. Unlike HFA, which often requires anhydrous conditions or high pressure, BTFO reacts efficiently under Phase Transfer Catalysis (PTC).

Comparative Data: Reaction with Alcohols

  • HFA: Reacts with alcohols to form hemi-ketals (

    
    ). These are often unstable and in equilibrium with the starting materials unless trapped.
    
  • BTFO: Forms stable ether-alcohols (

    
    ) via irreversible ring opening.
    
Protocol: Ring Opening of BTFO with Alcohols (PTC Method)

This protocol validates the efficiency of BTFO in generating tertiary polyfluorinated alcohols.

Reagents:

  • Substrate: Benzyl alcohol (10 mmol)

  • Reagent: 2,2-Bis(trifluoromethyl)oxirane (BTFO) (12 mmol, 1.2 equiv)

  • Catalyst: Tetrabutylammonium hydrogen sulfate (

    
    ) (0.5 mmol, 5 mol%)
    
  • Base: 50% aq. NaOH (5 mL)

  • Solvent: Dichloromethane (DCM) (20 mL)

Step-by-Step Workflow:

  • Setup: Charge a 50 mL round-bottom flask with Benzyl alcohol, DCM, and TBAHS.

  • Activation: Add the 50% NaOH solution while stirring vigorously to establish the phase transfer system. Cool the mixture to 0–5 °C using an ice bath.

  • Addition: Add BTFO dropwise via a syringe. Note: BTFO is a liquid with high density; ensure efficient stirring to mix the phases.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor consumption of BTFO by

    
     NMR (Shift: -77 ppm for epoxide 
    
    
    
    ).
  • Workup: Separate the organic layer.[2] Wash the aqueous layer twice with DCM. Combine organic extracts, wash with water and brine, and dry over

    
    .
    
  • Purification: Concentrate under reduced pressure. The product,

    
    , is typically obtained in >85% yield and high purity without column chromatography.
    

Validation Check:

  • 
     NMR:  Product signal appears as a singlet around -75 to -78 ppm, distinct from the starting epoxide.
    
  • 
     NMR:  Look for the methylene protons (
    
    
    
    ) as a singlet or AB system if chiral, typically around 3.8–4.2 ppm.
Nucleophilic Attack with Sulfur Nucleophiles

BTFO is superior for synthesizing fluorinated sulfur compounds due to the "Soft-Soft" matching of the sulfur nucleophile with the methylene carbon of the epoxide.

NucleophileReagentProduct StructureYieldNotes
Sodium Sulfide (

)
BTFO

92%Double addition forms bis-adduct rapidly.
Sodium Sulfide (

)
HFAUnstable hemithioacetalsLowReversible reaction; difficult to isolate.
Thiophenol (

)
BTFO

88%Mild conditions (aq. NaOH, RT).

Strategic Decision Matrix

When should you choose BTFO over HFA? Use this logic flow to determine the optimal reagent for your drug discovery campaign.

DecisionMatrix Start Goal: Introduce (CF3)2C- Moiety Q1 Is a -CH2- spacer acceptable between Nu and C(CF3)2? Start->Q1 UseBTFO SELECT BTFO Q1->UseBTFO Yes UseHFA SELECT HFA Q1->UseHFA No Yes Yes (Spacer is desired/neutral) No No (Must be direct attachment) ReasonBTFO Advantages: 1. Liquid handling (Safety) 2. Stable Ether/Thioether linkage 3. No equilibrium issues UseBTFO->ReasonBTFO ReasonHFA Requirement: 1. Direct electronic influence of CF3 on Nu 2. Formation of hetero-Diels-Alder adducts UseHFA->ReasonHFA

Caption: Decision matrix for selecting between BTFO and HFA based on structural requirements.

References

  • ResearchGate. Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. Retrieved from [Link]

  • PubChem. 2,2-Bis(trifluoromethyl)oxirane Compound Summary. National Library of Medicine. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Hexafluoroacetone. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 2,2-Bis(trifluoromethyl)oxirane: Performance Benchmarking for Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine-containing motifs is a cornerstone of modern drug discovery and materials science, imparting unique physicochemical properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among the diverse array of fluorinated building blocks, 2,2-bis(trifluoromethyl)oxirane, also known as hexafluoroisobutylene oxide (HFIBO), has emerged as a potent reagent for introducing the valuable 1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl moiety. This guide provides an in-depth, comparative analysis of HFIBO's performance in key synthetic applications. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, benchmark its efficiency against alternative methods, and provide validated experimental protocols for its effective use in the laboratory.

Introduction: The Unique Reactivity Profile of 2,2-Bis(trifluoromethyl)oxirane

2,2-Bis(trifluoromethyl)oxirane is an epoxide distinguished by the presence of two strongly electron-withdrawing trifluoromethyl (CF₃) groups on one of the ring carbons. This structural feature is the primary driver of its reactivity and synthetic utility.

  • Ring Strain and Electrophilicity: Like all epoxides, the three-membered ring is inherently strained (approx. 13 kcal/mol), providing a strong thermodynamic driving force for ring-opening reactions.[4] The geminal CF₃ groups dramatically increase the electrophilicity of the adjacent methylene carbon (C-3) through a powerful inductive effect, making it exceptionally susceptible to nucleophilic attack.

  • Regioselectivity: The nucleophilic ring-opening of HFIBO proceeds with exceptional and predictable regioselectivity.[5] Nucleophiles exclusively attack the unsubstituted methylene carbon (the less hindered position), consistent with an Sₙ2-type mechanism.[4][6][7] This is a critical advantage, as it prevents the formation of isomeric mixtures and simplifies product purification.

This guide will focus on benchmarking HFIBO's performance in one of its most common and impactful applications: the synthesis of fluorinated ethers via reaction with phenolic nucleophiles.

Application Focus: Synthesis of Fluorinated Aryl Ethers

The synthesis of aryl ethers containing the hexafluoroisopropanol group is of significant interest for modifying the properties of phenolic compounds, a common scaffold in pharmaceuticals.

Mechanistic Rationale and Comparison to Alternatives

The reaction proceeds via a base-mediated deprotonation of a phenol to generate a phenoxide anion, a potent nucleophile. This phenoxide then attacks the electrophilic methylene carbon of the oxirane, leading to a regioselective ring-opening. A final aqueous workup protonates the resulting alkoxide to yield the desired tertiary alcohol.[4][6]

Alternative Methodologies: Traditionally, the synthesis of aryl trifluoromethyl ethers involved multi-step sequences, often requiring harsh reagents like hydrogen fluoride or thermally unstable trifluoromethylating agents.[8][9] These methods, such as the fluorination of aryl trichloromethyl ethers or oxidative desulfurization-fluorination, often suffer from low functional group tolerance.[8][9][10] The use of HFIBO presents a more direct, milder, and often more efficient route, avoiding the need for pre-functionalization of the hydroxyl group.[9]

Performance Benchmarking: A Comparative Data Analysis

The efficiency of the HFIBO ring-opening reaction is highly dependent on the electronic nature of the nucleophile. Experimental data demonstrates a clear performance trend: electron-rich phenols are less reactive, while electron-deficient phenols (or more acidic alcohols) exhibit significantly higher reactivity.

Table 1: Comparative Yields of HFIBO Ring-Opening with Various Alcohols and Phenols [5]

Nucleophile (ROH)Base / Catalyst SystemProduct Yield (%)Commentary
PhenolKOH / [(C₄H₉)₄N⁺HSO₄⁻]31-35%Electron-rich aromatic system shows moderate reactivity.
Benzyl AlcoholKOH / [(C₄H₉)₄N⁺HSO₄⁻]31-35%Standard primary alcohol, similar reactivity to phenol.
MethanolKOH / [(C₄H₉)₄N⁺HSO₄⁻]43-53%Simple aliphatic alcohol, showing better performance.
2,2,2-TrifluoroethanolKOH / [(C₄H₉)₄N⁺HSO₄⁻]82-97%Performance Leader. The electron-withdrawing CF₃ group increases the alcohol's acidity, leading to a higher concentration of the nucleophilic alkoxide at equilibrium and dramatically improving the yield.
HexafluoroisopropanolKOH / [(C₄H₉)₄N⁺HSO₄⁻]43%Despite high acidity, steric hindrance from the two CF₃ groups impedes the nucleophilic attack, reducing the yield compared to trifluoroethanol.

Field Insights: The data compellingly shows that substrate acidity is a dominant factor in reaction efficiency. For sluggish nucleophiles like standard phenols, reaction optimization might involve stronger bases or higher temperatures. However, the most effective strategy is often leveraging the inherent reactivity of more acidic starting materials. The near-quantitative yield with trifluoroethanol highlights HFIBO's exceptional performance under the right electronic conditions.

Validated Experimental Protocol: Synthesis of 1-(Phenoxy)-2-(trifluoromethyl)-1,1,1-trifluoropropan-2-ol

This protocol is a self-validating system adapted from established literature procedures.[5] It employs phase-transfer catalysis, an excellent choice for reactions involving a solid base (KOH) and an organic-soluble substrate. The quaternary ammonium salt shuttles the hydroxide anion into the organic phase, facilitating deprotonation of the phenol.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Combine Phenol, Solvent, & Catalyst in Flask B 2. Add Powdered KOH A->B C 3. Cool to 0-5 °C (Ice Bath) B->C D 4. Add HFIBO Dropwise (Maintain Temp < 10 °C) C->D E 5. Warm to Room Temp & Stir for 12-24h D->E F 6. Monitor by TLC/GC-MS E->F G 7. Quench with H₂O F->G H 8. Extract with Ether/EtOAc G->H I 9. Wash Organic Layer (Brine) H->I J 10. Dry (Na₂SO₄), Filter, & Concentrate I->J K 11. Purify by Column Chromatography J->K L Characterized Product K->L Final Product

Caption: General workflow for the phase-transfer catalyzed reaction of phenols with HFIBO.

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add phenol (1.0 eq), tetrabutylammonium hydrogen sulfate [(C₄H₉)₄N⁺HSO₄⁻] (0.05 eq), and a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile, 5 mL/mmol of phenol).

  • Base Addition: Add freshly powdered potassium hydroxide (KOH) (1.5 eq) to the stirred solution.

  • Cooling: Immerse the flask in an ice-water bath and cool the mixture to 0-5 °C.

    • Causality Explanation: Initial cooling is crucial to manage the exothermicity of the acid-base reaction and the subsequent ring-opening, preventing potential side reactions or uncontrolled temperature spikes.

  • HFIBO Addition: Add 2,2-bis(trifluoromethyl)oxirane (HFIBO) (1.2 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting phenol is consumed.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding deionized water (10 mL/mmol of phenol).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure aryl ether.

Conclusion

2,2-Bis(trifluoromethyl)oxirane is a highly effective and regioselective reagent for the synthesis of molecules containing the 1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl group. Its performance is directly benchmarked against the electronic properties of the chosen nucleophile, with more acidic alcohols and electron-deficient phenols demonstrating superior reactivity and yielding excellent results. When compared to older, multi-step synthetic routes, the use of HFIBO offers a more direct, atom-economical, and often milder pathway. The provided protocol, utilizing phase-transfer catalysis, represents a robust and scalable method for employing this valuable building block in research and development settings.

References

  • Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. ResearchGate. Available at: [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

  • Epoxides Ring-Opening Reactions. Chemistry Steps. Available at: [Link]

  • Epoxide Ring Opening With Base. Master Organic Chemistry. Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. Available at: [Link]

  • Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. ResearchGate. Available at: [Link]

  • Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide. National Institutes of Health. Available at: [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Available at: [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Nucleophilic ring-opening of epoxides: trends in β-substituted alcohols synthesis. ResearchGate. Available at: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Institutes of Health. Available at: [Link]

  • C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. National Institutes of Health. Available at: [Link]

  • Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. Available at: [Link]

  • Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters. Available at: [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. Semantic Scholar. Available at: [Link]

  • Trends in oral small-molecule drug discovery and product development based on product launches before and after the Rule of Five. PubMed. Available at: [Link]

  • Cheap and Versatile Reagent For Making Trifluoromethyl Ethers. ChemistryViews. Available at: [Link]

Sources

Cross-validation of analytical techniques for 2,2-bis(trifluoromethyl)oxirane characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Bis(trifluoromethyl)oxirane, commonly referred to as Hexafluoroisobutylene Oxide (HFIBO), presents unique characterization challenges due to its high volatility (bp ~42–45 °C) and the reactivity of its strained, electron-deficient epoxide ring. Accurate characterization requires a multi-modal approach to avoid artifacts caused by thermal decomposition or acid-catalyzed rearrangement during analysis.

This guide objectively compares three primary analytical techniques—19F-NMR , GC-MS , and In-situ FT-IR —establishing a cross-validation workflow that ensures structural integrity and purity assessment.

Molecular Profile & Handling

Before selecting an analytical method, the physical state of HFIBO dictates the sampling protocol. Unlike perfluorinated epoxides (e.g., HFPO) which are gases, HFIBO is a volatile liquid at standard temperature and pressure.

PropertyValueAnalytical Implication
Structure

Contains both

F and

H nuclei.
Boiling Point ~42–45 °CHigh vapor pressure; risk of sample loss or fractionation.
Reactivity Acid-sensitiveCritical: Decomposes on acidic surfaces (e.g., active silica).

Technique 1: Nuclear Magnetic Resonance ( F & H NMR)

Role: The Structural Gold Standard (Primary Identification)

NMR is the only non-destructive technique capable of simultaneously verifying the structure and quantifying the ratio of fluorinated impurities (e.g., ring-opened glycols or starting alkene).

Experimental Protocol
  • Solvent:

    
     (Standard) or Acetone-
    
    
    
    (if polarity is needed). Avoid acidic solvents.
  • Vessel: J. Young valve NMR tube is mandatory. Standard caps will leak HFIBO vapor, changing the concentration during acquisition.

  • Internal Standard:

    
    -Trifluorotoluene (TFT) for quantitative 
    
    
    
    F integration.
Data Interpretation[1][2][3]
  • 
    F NMR:  Expect a sharp singlet around -74 to -76 ppm  (relative to 
    
    
    
    ). The two
    
    
    groups are chemically equivalent due to the symmetry of the quaternary carbon.
  • 
    H NMR:  The methylene protons (
    
    
    
    ) on the epoxide ring appear as a singlet (or weak multiplet due to long-range H-F coupling) in the 3.0–3.5 ppm range.
  • Impurity Flag: Look for signals at -60 ppm (hydrolysis products) or -58 ppm (starting material: hexafluoroisobutylene).

Pros & Cons
ProsCons
Definitive structural ID.Low sensitivity (LOD ~0.1%).
Non-destructive.Requires expensive deuterated solvents.
No thermal stress on the molecule.Slow throughput.

Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Role: Impurity Profiling & Trace Quantification

GC-MS is superior for detecting trace organic impurities but requires strict "inert" conditions to prevent the instrument from degrading the analyte.

Experimental Protocol
  • Inlet: Split injection (ratio 50:1) at low temperature (<150 °C ). High inlet temps cause thermal rearrangement to the ketone.

  • Column: PLOT Q (Porous Layer Open Tubular) or thick-film DB-624 .

    • Warning: Avoid standard active silica phases; Lewis acid sites on the silica can catalyze ring opening.

  • Detector: Electron Impact (EI) MS.

  • Carrier Gas: Helium at 1.0 mL/min.

Data Interpretation[1][2][3]
  • Retention Time: HFIBO elutes early (highly volatile).

  • Fragmentation:

    • Parent ion

      
       (m/z 180) is often weak.
      
    • Base peak is usually

      
       69 (
      
      
      
      ).
    • Look for

      
       111 (
      
      
      
      ).
  • Artifacts: If you see a peak with the same mass but different retention time, it is likely the ketone isomer formed inside the injector.

Pros & Cons
ProsCons
High sensitivity (ppm level).High risk of artifact formation.
Separates complex mixtures.Destructive analysis.
Standard QC method.Requires calibration for volatility.

Technique 3: In-Situ FT-IR / Raman

Role: Process Monitoring (Real-time)

Vibrational spectroscopy is ideal for monitoring the synthesis of HFIBO or its consumption in polymerization reactions without sampling (safety benefit).

Experimental Protocol
  • Mode: ReactIR (Attenuated Total Reflectance - ATR) with a Diamond probe.

  • Window: ZnSe or Diamond (resistant to HF generation if moisture enters).

Data Interpretation[1][2][3]
  • C-F Stretch: Strong, broad bands in the 1100–1300 cm⁻¹ region.

  • Epoxide Ring: The characteristic "breathing" mode of the oxirane ring is shifted due to fluorine substitution, typically appearing around 950–1000 cm⁻¹ (distinct from the C=C stretch of the starting alkene at 1650 cm⁻¹).

  • Validation: Disappearance of the 1650 cm⁻¹ alkene peak and appearance of the epoxide band confirms conversion.

Comparative Analysis Summary

The following table contrasts the capabilities of each method for HFIBO characterization.

Feature

F NMR
GC-MSIn-Situ FT-IR
Primary Utility Structural VerificationPurity (Trace Analysis)Reaction Kinetics
Sample State Liquid (in solution)VaporizedLiquid (Neat/Solution)
Limit of Detection ~1000 ppm< 1 ppm~5000 ppm
Linearity Excellent (

)
Good (requires internal std)Moderate
Risk Factor Volatility lossThermal degradationSpectral overlap

Cross-Validation Workflow

To ensure data integrity (E-E-A-T), no single method should be relied upon in isolation. The following workflow illustrates the "Self-Validating System" for HFIBO.

Workflow Logic
  • Synthesis/Receipt: Analyze crude material via GC-MS to check for volatile starting materials (HFIB).

  • Structure Check: If purity >95%, proceed to NMR . If NMR shows correct integration (F:H ratio) but GC shows multiple peaks, the GC method is degrading the sample.

  • Process Control: Use IR to monitor stability during storage or reaction.

HFIBO_Validation Sample HFIBO Sample GCMS GC-MS Analysis (Inert Inlet) Sample->GCMS Trace Impurities NMR 19F/1H NMR (J. Young Tube) Sample->NMR Structure ID IR FT-IR Spectrum Sample->IR Functional Groups Decision Compare Purity Profiles GCMS->Decision Purity % (Volatiles) NMR->Decision Molar Ratio (F:H) IR->Decision Epoxide Band Decision->GCMS Mismatch? Check Thermal Decomp Result Validated CoA Decision->Result Data Correlates

Caption: Orthogonal cross-validation workflow. Discrepancies between GC and NMR usually indicate thermal decomposition in the GC inlet.

References

  • ChemicalBook. (2023).[1][2] 2,2-Bis(trifluoromethyl)oxirane Properties and Safety.Link

  • SynQuest Labs. (2023). Hexafluoroisobutylene Oxide Safety Data Sheet.Link

  • Murphy, P. M. (2013).[3] "The chemistry and utility of hexafluoroisobutylene (HFIB) and hexafluoroisobutylene oxide (HFIBO)." Journal of Fluorine Chemistry, 156, 345–362.[3] Link[3]

  • Siegemund, G., et al. (2016).[3] "Fluorine Compounds, Organic."[4][5][3] Ullmann's Encyclopedia of Industrial Chemistry.[3]Link

  • Westermaier, M., & Mayr, H. (2008). "Electrophilic activation of epoxides in fluorinated alcohols." Chemistry – A European Journal. (Cited for reactivity context). Link

Sources

Safety Operating Guide

Operational Guide: Proper Disposal & Handling of 2,2-Bis(trifluoromethyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Chemical Identity: 2,2-Bis(trifluoromethyl)oxirane Common Name: Hexafluoropropylene Oxide (HFPO) CAS: 428-59-1 Physical State: Colorless Gas (BP: -27.4°C); Shipped as Liquefied Gas.

Critical Safety Warning: HFPO is a toxic, compressed gas that acts as a potent alkylating agent. It hydrolyzes and thermally decomposes to form Hydrogen Fluoride (HF) and Hexafluoroacetone (HFA) , both of which are acutely toxic.

  • DO NOT attempt to dispose of full or partially full cylinders via in-house neutralization.

  • DO NOT vent directly to the fume hood exhaust without scrubbing.

Decision Matrix: Immediate Disposal Path
  • Scenario A: Intact Cylinder (Full/Partial)

    
    Return to Vendor.  (See Section 3)
    
  • Scenario B: Residual Gas in Manifold/Lines

    
    In-Situ Scrubbing.  (See Section 4)
    
  • Scenario C: Solvated Reaction Waste

    
    Segregated Incineration.  (See Section 5)
    

Chemical Profile & Hazard Analysis

Understanding the reactivity of HFPO is the foundation of safe disposal.

PropertyDataOperational Implication
Boiling Point -27.4°CExists as a gas at STP. Spills result in rapid expansion and vapor generation.
Reactivity Electrophilic EpoxideReacts violently with nucleophiles (amines, thiols). Polymerizes with Lewis acids.
Hydrolysis Slow to ModerateHydrolyzes to form Trifluoropyruvic acid and HF. HF generation requires HF-resistant materials.
Decomposition > 150°CRearranges to Hexafluoroacetone (HFA), a toxic gas.

Core Protocol 1: Cylinder Management

The Golden Rule: The safest disposal method for a compressed gas cylinder is to return it to the supplier.

  • Valve Check: Ensure the cylinder valve is closed tightly.

  • Cap Securement: Screw on the protective metal cap over the valve.

  • Labeling: Mark the cylinder clearly as "EMPTY" or "PARTIAL - DO NOT USE."

  • Logistics: Contact your EHS department to arrange return shipment to the gas vendor (e.g., Airgas, Sigma, SynQuest).

    • Why? In-house cylinder neutralization requires specialized remote-opening rigs and blast containment that standard labs do not possess.

Core Protocol 2: Line Decontamination & Scrubbing (The Self-Validating System)

Objective: Safely neutralize residual HFPO remaining in reaction manifolds, Schlenk lines, or headspace before opening the system to the atmosphere.

The System: A "Sweep-and-Scrub" workflow using a cascading caustic scrubber.

Equipment Requirements
  • Inert Gas Source: Nitrogen or Argon (for sweeping).

  • Tubing: PTFE or PFA (Do not use Tygon or rubber; HFPO can permeate/degrade them).

  • Scrubber Vessels: 2 x 500mL Polypropylene (PP) gas washing bottles (fritted). Avoid Glass due to potential HF etching.

  • Scrubber Media: 20% w/v Potassium Hydroxide (KOH) in 1:1 Water/Methanol.

    • Chemistry: The methanol aids solubility of the organic epoxide, accelerating hydrolysis. KOH neutralizes the generated HF and acidic byproducts.

Step-by-Step Procedure
  • Scrubber Assembly:

    • Connect the reaction line exhaust to Scrubber A (Primary).

    • Connect Scrubber A outlet to Scrubber B (Secondary/Guard).

    • Connect Scrubber B outlet to the fume hood active exhaust.

  • The Sweep (Decontamination):

    • Isolate the reaction vessel.

    • Open the inert gas purge valve to flow

      
       through the manifold at a moderate rate (e.g., 100-200 mL/min).
      
    • Slowly open the valves containing residual HFPO to allow the inert gas to carry the HFPO into the scrubber train.

  • Validation (The "Self-Check"):

    • Use pH strips to monitor Scrubber A.

    • Pass Criteria: pH remains > 12.

    • Fail Criteria: If pH drops below 10, the capacity is exhausted. Stop flow, replace media in Scrubber A, and resume.

  • Final Venting:

    • After purging for 30 minutes (or 10x system volume), the lines are considered decontaminated.

G cluster_0 Contaminated Zone cluster_1 Neutralization Train Manifold Reaction Manifold (Residual HFPO) Scrubber1 Scrubber 1 (20% KOH/MeOH) [Primary Hydrolysis] Manifold->Scrubber1 HFPO Gas Scrubber1->Scrubber1 pH Check (Must be >12) Scrubber2 Scrubber 2 (20% KOH/MeOH) [Guard Trap] Scrubber1->Scrubber2 Scrubbed Gas Vent Fume Hood Exhaust Scrubber2->Vent Clean N2 N2 Inert Gas (N2/Ar) N2->Manifold Sweep

Figure 1: Line Decontamination Workflow. The cascading scrubber design prevents breakthrough of toxic gases.

Waste Stream Management

Once the HFPO is neutralized, the resulting liquid in the scrubber is a chemical waste.

Waste StreamCompositionHazard ClassDisposal Code (RCRA)
Scrubber Liquor Potassium Fluoride (KF), Potassium Trifluoropyruvate, Methanol, Water, Excess KOHCorrosive (pH > 12), Flammable (MeOH), Toxic (Fluoride)D002 (Corrosive), D001 (Ignitable)
Reaction Solvent Solvent + HFPO oligomersFlammable, HalogenatedD001, F-List (Solvent dependent)

Disposal Protocol:

  • Labeling: Label the scrubber waste container as "Corrosive, Flammable, Toxic - Contains Fluorides and Methanol."

  • Segregation: Do not mix with acidic waste streams (risk of HF generation) or oxidizers.

  • Container: Use High-Density Polyethylene (HDPE) carboys. Do not use glass.

Emergency Spill Response

In the event of a line rupture or cylinder leak:

  • Evacuate: Clear the immediate area. HFPO is an asphyxiant and toxic.[1]

  • Ventilation: Activate emergency purge/max exhaust on the fume hood.

  • PPE for Re-entry: Self-Contained Breathing Apparatus (SCBA) is required if the leak is outside a hood.

  • Containment: Stop the leak only if it can be done without risk (e.g., closing a main valve).

  • Cleanup: Allow gas to dissipate through the exhaust system. Do not attempt to absorb a gas spill.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11469419, 2,2-Bis(trifluoromethyl)oxirane. Retrieved from [Link]

  • Airgas (2018). Safety Data Sheet: Hexafluoropropylene Oxide / Nitrogen Mixture. Retrieved from [Link]

  • Daikin Chemicals (2023). Safety Data Sheet: Hexafluoropropylene Oxide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Navigating the Hazards of 2,2-Bis(trifluoromethyl)oxirane: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The unique reactivity of 2,2-Bis(trifluoromethyl)oxirane, also known as hexafluoroisobutylene oxide, makes it a valuable reagent in modern organic synthesis. However, its trifluoromethylated epoxide structure also presents significant safety challenges that demand meticulous handling protocols and a thorough understanding of its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.

Understanding the Inherent Risks

2,2-Bis(trifluoromethyl)oxirane is a highly reactive chemical due to the strained three-membered epoxide ring.[1] While specific toxicological data for this compound is limited, the general class of fluorinated epoxides and related compounds warrants a high degree of caution.[1] The primary concerns associated with this chemical are its potential toxicity, reactivity, and the hazardous nature of its potential decomposition products.

Analogous fluorinated compounds have been shown to cause a range of health effects. For instance, some fluoroalkenes can cause pulmonary injury, while others may affect the renal system.[2] Therefore, it is prudent to handle 2,2-Bis(trifluoromethyl)oxirane with the assumption that it may have similar toxicological properties.

A significant and critical hazard arises from the potential for thermal decomposition. The heating of fluoropolymers can lead to the release of highly toxic and corrosive gases, including hydrogen fluoride (HF) and carbonyl fluoride.[3] Hydrogen fluoride is a severe irritant to the respiratory tract, eyes, and skin, and can cause systemic toxicity.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) strategy is non-negotiable when working with 2,2-Bis(trifluoromethyl)oxirane. The following table summarizes the minimum required PPE for various laboratory operations.

OperationMinimum Required PPE
Handling unopened containers - Safety glasses with side shields- Nitrile gloves
Weighing and dispensing - Chemical splash goggles- Face shield- Chemical-resistant gloves (e.g., Viton™ or butyl rubber)- Chemical-resistant apron or lab coat- Closed-toe shoes
Running reactions - Chemical splash goggles- Face shield- Chemical-resistant gloves (e.g., Viton™ or butyl rubber)- Flame-resistant lab coat- Long pants and closed-toe shoes
Work-up and purification - Chemical splash goggles- Face shield- Chemical-resistant gloves (e.g., Viton™ or butyl rubber)- Chemical-resistant apron over a flame-resistant lab coat- Long pants and closed-toe shoes
Handling waste - Chemical splash goggles- Face shield- Chemical-resistant gloves (e.g., Viton™ or butyl rubber)- Chemical-resistant apron or coveralls- Closed-toe, chemical-resistant footwear

Respiratory Protection: Due to the potential for the release of volatile and toxic compounds, including hydrogen fluoride upon decomposition, respiratory protection is a critical consideration. All work with 2,2-Bis(trifluoromethyl)oxirane should be conducted in a certified chemical fume hood. In situations where the concentration of airborne contaminants may exceed occupational exposure limits, or during emergency situations, a NIOSH-approved respirator is required. For potential exposure to hydrogen fluoride and other acid gases, a full-facepiece respirator with an acid gas cartridge is recommended.[5] In situations with unknown concentrations or in oxygen-deficient atmospheres, a self-contained breathing apparatus (SCBA) is mandatory.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 2,2-Bis(trifluoromethyl)oxirane is essential to minimize risk. The following workflow outlines the key steps for its safe use in the laboratory.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Review_SDS Review SDS and Safety Protocols Assemble_PPE Assemble and Inspect All Required PPE Review_SDS->Assemble_PPE Prepare_Hood Prepare and Verify Fume Hood Operation Assemble_PPE->Prepare_Hood Dispense Dispense Reagent in Fume Hood Prepare_Hood->Dispense Reaction Conduct Reaction in Fume Hood Dispense->Reaction Workup Perform Work-up and Purification in Hood Reaction->Workup Decontaminate Decontaminate Glassware and Equipment Workup->Decontaminate Segregate_Waste Segregate and Label All Waste Streams Decontaminate->Segregate_Waste Dispose Dispose of Waste Following Guidelines Segregate_Waste->Dispose

Caption: A workflow for the safe handling of 2,2-Bis(trifluoromethyl)oxirane.

Causality in Procedural Steps:

  • Review SDS and Safety Protocols: Before any work begins, a thorough review of the Safety Data Sheet (SDS) and internal safety protocols is mandatory. This ensures that all personnel are aware of the specific hazards, required precautions, and emergency procedures.

  • Assemble and Inspect PPE: Proper PPE must be selected based on the task. Inspection of gloves for any signs of degradation or punctures is critical to prevent skin contact.

  • Prepare and Verify Fume Hood Operation: All manipulations of 2,2-Bis(trifluoromethyl)oxirane must be performed in a properly functioning chemical fume hood to prevent inhalation of vapors.

  • Dispense Reagent in Fume Hood: To minimize exposure, the chemical should be dispensed slowly and carefully, avoiding splashing.

  • Conduct Reaction in Fume Hood: Reactions involving this reagent should be set up in a fume hood and monitored for any signs of unexpected reactivity or temperature changes. Epoxides can react exothermically with a variety of reagents, including acids and bases.[6][7][8]

  • Perform Work-up and Purification in Hood: All subsequent steps, including quenching, extraction, and purification, must be carried out in a fume hood.

  • Decontaminate Glassware and Equipment: All glassware and equipment that have come into contact with 2,2-Bis(trifluoromethyl)oxirane should be decontaminated. A common procedure involves rinsing with a suitable solvent, followed by washing with soap and water.

  • Segregate and Label All Waste Streams: Waste should be segregated into appropriate containers for halogenated organic waste. All containers must be clearly labeled with the chemical name and associated hazards.

  • Dispose of Waste Following Guidelines: Disposal of highly fluorinated chemical waste must comply with all local, state, and federal regulations.

Emergency Response Plan: Immediate Actions for Exposure and Spills

In the event of an emergency, a swift and informed response is crucial.

Exposure:

  • Inhalation: Immediately move the affected person to fresh air.[3][9][10][11] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[9][12] For suspected inhalation of thermal decomposition products, administer oxygen if trained personnel are available and seek immediate medical evaluation, as pulmonary edema can be delayed.[11]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13] Remove all contaminated clothing.[12] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][10][12][13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Spills:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • Neutralize (with caution): Due to the reactivity of epoxides, neutralization should be approached with extreme caution and only by trained personnel.

  • Collect and Dispose: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

Disposal Plan: Managing Highly Fluorinated Waste

The disposal of 2,2-Bis(trifluoromethyl)oxirane and materials contaminated with it requires careful consideration due to the persistent nature of many fluorinated compounds.

  • Waste Segregation: All waste containing 2,2-Bis(trifluoromethyl)oxirane, including contaminated labware, gloves, and absorbent materials, must be collected in a designated, sealed, and clearly labeled container for halogenated waste.

  • Disposal Method: The primary recommended method for the disposal of highly fluorinated waste is high-temperature incineration in a licensed hazardous waste facility.[5] This process is necessary to ensure the complete destruction of the fluorinated compounds and to prevent their release into the environment. Landfilling of liquid waste containing this compound is not a suitable option. The EPA provides guidance on the disposal of per- and polyfluoroalkyl substances (PFAS), which can be a useful reference for highly fluorinated waste streams.[14][15][16][17][18]

By adhering to these stringent safety protocols, researchers can effectively mitigate the risks associated with 2,2-Bis(trifluoromethyl)oxirane and continue to leverage its synthetic utility in a safe and responsible manner.

References

  • National Center for Biotechnology Information. Toxicology of the fluoroalkenes: Review and research needs. [Link]

  • ECETOC. Hexafluoropropylene (CAS No. 116-15-4). [Link]

  • American Chemistry Council. EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUORIDE (AHF) and HYDROFLUORIC ACID (HF). [Link]

  • Unknown. First Aid Treatment for Hydrofluoric Acid Exposure. [Link]

  • Calgonate®. HF Safety Information. [Link]

  • Centers for Disease Control and Prevention. DHHS (NIOSH) Publication No. 2025-102, Respirator Selection Guide for the Healthcare Industry. [Link]

  • Centers for Disease Control and Prevention. NIOSH Guide to the Selection & Use of Particulate Respirators. [Link]

  • arkat usa. Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. [Link]

  • U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link]

  • U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link]

  • Centers for Disease Control and Prevention. Hydrogen Fluoride (HF) | Medical Management Guidelines | Toxic Substance Portal. [Link]

  • 3M. 3M Respirator Selection Guide. [Link]

  • Journal of the American Chemical Society. Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. [Link]

  • ALL4. U.S. EPA's Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS. [Link]

  • Bergeson & Campbell, P.C. EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period. [Link]

  • Centers for Disease Control and Prevention. OSHA Respirator Requirements for Selected Chemicals | NIOSH. [Link]

  • Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Hazardous Waste Experts. What Are the Latest EPA Disposal Requirements For PFAS?. [Link]

  • Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions. [Link]

  • OpenStax. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.